Technical Documentation Center

3-(4-Methylthiazol-5-yl)acrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methylthiazol-5-yl)acrylic acid
  • CAS: 933718-19-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(4-Methylthiazol-5-yl)acrylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference Executive Summary In contemporary medicinal chemistry, thiazole-contai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Reference

Executive Summary

In contemporary medicinal chemistry, thiazole-containing scaffolds are highly prized for their robust physicochemical properties and diverse biological activities. Among these, (E)-3-(4-methylthiazol-5-yl)acrylic acid has emerged as a critical synthetic intermediate. Most notably, it serves as the core pharmacophore building block in the development of novel Caffeic Acid Phenethyl Ester (CAPE) derivatives. These derivatives function as potent, targeted inhibitors of Myeloid Differentiation protein 2 (MD2), interrupting the Toll-Like Receptor 4 (TLR4) signaling cascade to treat acute inflammatory conditions such as Acute Lung Injury (ALI) .

This technical guide provides a comprehensive analysis of the compound's chemical identity, its mechanistic role in pharmacological applications, and field-validated protocols for its synthesis and downstream functionalization.

Chemical Nomenclature and Structural Identifiers

To ensure rigorous tracking and procurement in synthetic pipelines, the quantitative and structural identifiers of (E)-3-(4-methylthiazol-5-yl)acrylic acid are consolidated below.

Table 1: Chemical Identifiers and Physicochemical Properties

ParameterValue
IUPAC Name (E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
CAS Registry Number 2196246-47-4
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.20 g/mol
SMILES C(=C/C(O)=O)\C1=C(C)N=CS1
LogP (Predicted) 1.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthetic Methodology and Causality

The utility of (E)-3-(4-methylthiazol-5-yl)acrylic acid lies in its bifunctional nature: the thiazole ring provides a stable, lipophilic hydrogen-bond acceptor network, while the


-unsaturated carboxylic acid offers a versatile handle for amidation, esterification, or conjugate addition.
Workflow Visualization

SynthesisWorkflow A 4-Methylthiazole-5-carboxaldehyde + Malonic Acid B Knoevenagel Condensation (Pyridine, Piperidine, Heat) A->B C (E)-3-(4-Methylthiazol-5-yl)acrylic acid CAS: 2196246-47-4 B->C D Amide Coupling (EDCI, HOBt, DCM, 20 mins) C->D + Substituted Amine E Amide Derivative (e.g., Compound 10s) Potent MD2 Inhibitor D->E

Caption: Synthetic workflow from 4-methylthiazole-5-carboxaldehyde to MD2 inhibitor derivatives.

Protocol 1: Synthesis of the Core Acrylic Acid

This protocol utilizes a Knoevenagel condensation followed by decarboxylation to construct the (E)-alkene geometry.

Step-by-Step Methodology:

  • Initiation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiazole-5-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a secondary amine catalyst, condensing with the aldehyde to form a highly electrophilic iminium ion intermediate. This drastically lowers the activation energy for the nucleophilic attack by the deprotonated malonic acid compared to direct attack on the aldehyde.

  • Propagation & Decarboxylation: Heat the reaction mixture to 80–90 °C for 4–6 hours under an inert argon atmosphere.

    • Causality: Elevated temperatures are required to drive the decarboxylation of the intermediate diacid. The thermodynamic control of this step exclusively yields the (E)-isomer, as the trans-geometry minimizes steric clash between the bulky thiazole ring and the carboxylate group.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active aldehyde spot confirms completion.

  • Workup & Isolation: Cool the mixture to room temperature, pour into crushed ice, and slowly acidify with 1M HCl until the pH reaches 2–3.

    • Causality: Pyridine is neutralized into water-soluble pyridinium chloride. The acidification protonates the target compound's carboxylate salt, causing the free acrylic acid to precipitate out of the aqueous layer.

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under high vacuum to afford (E)-3-(4-methylthiazol-5-yl)acrylic acid.

Pharmacological Utility: MD2/TLR4 Axis Inhibition

The primary published application of (E)-3-(4-methylthiazol-5-yl)acrylic acid is its conversion into amide derivatives (such as "Compound 10s") that act as anti-inflammatory agents .

Mechanism of Action

Myeloid Differentiation protein 2 (MD2) is a co-receptor essential for the recognition of Lipopolysaccharide (LPS). Upon binding LPS, MD2 undergoes a conformational change that recruits Toll-Like Receptor 4 (TLR4), forming the LPS/MD2/TLR4 heterodimer. This complex initiates a downstream signaling cascade leading to the release of pro-inflammatory cytokines, a primary driver of Acute Lung Injury (ALI). Derivatives of (E)-3-(4-methylthiazol-5-yl)acrylic acid bind competitively to the hydrophobic pocket of MD2, preventing LPS binding and halting the inflammatory cascade at its source .

Pathway LPS Lipopolysaccharide (LPS) MD2 Myeloid Differentiation Protein 2 (MD2) LPS->MD2 Binds Complex LPS/MD2/TLR4 Complex MD2->Complex Recruits TLR4 TLR4 Toll-Like Receptor 4 (TLR4) TLR4->Complex Inflam Downstream Inflammation (Acute Lung Injury) Complex->Inflam Activates Signaling Inhibitor Thiazole-Acrylamide Derivative (Synthesized from CAS 2196246-47-4) Inhibitor->MD2 Competitive Binding Inhibitor->Complex Prevents Formation

Caption: Mechanism of action: Inhibition of the LPS/MD2/TLR4 inflammatory signaling axis.

Protocol 2: Synthesis of the Active MD2 Inhibitor (Amidation)

To synthesize the active pharmaceutical ingredient (API), the acrylic acid is coupled with an amine (e.g., 4-(2-aminoethyl)-2-methoxyphenol).

Table 2: Reaction Profile for Amidation

ParameterCondition / Value
Carboxylic Acid (E)-3-(4-methylthiazol-5-yl)acrylic acid (1.0 eq)
Amine 4-(2-aminoethyl)-2-methoxyphenol (1.1 eq)
Coupling Reagents EDCI (1.2 eq), HOBt (1.2 eq)
Base DIPEA (2.0 eq)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time / Temp 20 minutes (0.33 h) / Room Temperature
Reported Yield 44.2%

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve (E)-3-(4-methylthiazol-5-yl)acrylic acid in anhydrous DCM under argon. Cool to 0 °C. Add EDCI and HOBt. Stir for 15 minutes.

    • Causality: EDCI activates the acid to form a highly reactive O-acylisourea. Because O-acylisoureas are prone to rearranging into unreactive N-acylureas, HOBt is introduced to rapidly trap the intermediate, forming a stable yet highly amine-reactive OBt-ester.

  • Nucleophilic Addition: Add the amine and N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize any hydrochloride salts present on the amine or EDCI, ensuring the primary amine remains unprotonated and maximally nucleophilic.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 20 minutes.

  • Self-Validation (In-Process): Perform LC-MS analysis of a 10

    
    L reaction aliquot. The presence of the target mass (M+H)⁺ and the depletion of the starting acid mass validates successful coupling.
    
  • Quenching & Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 5% aqueous citric acid (removes unreacted amine and DIPEA).

    • Saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and HOBt).

    • Brine (removes residual water).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield the pure acrylamide derivative.

Conclusion

(E)-3-(4-methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4) is a highly versatile building block in medicinal chemistry. Its integration into CAPE-inspired derivatives has unlocked new pathways for treating severe inflammatory disorders like Acute Lung Injury via precise MD2/TLR4 inhibition. By adhering to the causality-driven synthetic protocols outlined above, researchers can ensure high-fidelity reproduction of these critical intermediates, accelerating the pipeline from bench-side synthesis to in vivo efficacy.

References

  • Chen, L., Jin, Y., Chen, H., et al. (2018). Discovery of caffeic acid phenethyl ester derivatives as novel myeloid differentiation protein 2 inhibitors for treatment of acute lung injury. European Journal of Medicinal Chemistry, 143, 361-375.[Link]

  • PubMed Database. (2018). Discovery of caffeic acid phenethyl ester derivatives as novel myeloid differentiation protein 2 inhibitors for treatment of acute lung injury. PMID: 29202400.[Link]

Exploratory

The Strategic Utility of 4-Methylthiazole-5-Carbaldehyde Derivatives in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 4-Methylthiazole-5-carbaldehyde (4-MT5C) has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 4-Methylthiazole-5-carbaldehyde (4-MT5C) has emerged as a highly versatile building block. Featuring an electron-rich thiazole ring coupled with a highly reactive formyl group, 4-MT5C facilitates rapid diversification into complex, biologically active architectures. This technical guide explores the mechanistic rationale, therapeutic applications, and validated synthetic protocols for 4-MT5C derivatives, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold.

Chemical Significance and Reactivity Profile

The pharmacological value of 4-MT5C is rooted in its dual-nature structure. The thiazole ring inherently provides excellent hydrogen-bond accepting capabilities (via the nitrogen atom) and lipophilic interactions (via the sulfur atom and methyl group), which are critical for binding to target protein pockets[1]. Concurrently, the C5-carbaldehyde moiety serves as a highly electrophilic center, making it an ideal substrate for Schiff base formation, hydrazone condensations, and multicomponent cyclizations[2].

Reactivity A 4-Methylthiazole-5-carbaldehyde (Core Scaffold) B Schiff Base Formation (Amines) A->B C Hydrazone Condensation (Hydrazides) A->C D Multicomponent Cyclization (Mercaptoacetic Acid) A->D F Dual Thiazoles (EGFR Inhibitors) B->F G Fluorescent Probes (Hg2+ Sensors) C->G E Thiazolidin-4-ones (Antimicrobial) D->E

Fig 1. Divergent synthetic pathways of 4-methylthiazole-5-carbaldehyde in medicinal chemistry.

Key Therapeutic and Analytical Applications

Targeted Oncology: Mutant EGFR Inhibitors

Resistance to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) is frequently driven by T790M and C797S mutations. Recent synthetic approaches have utilized 4-MT5C to generate dual thiazole derivatives that act as allosteric or mutant-selective inhibitors. Condensation of 4-MT5C with thiosemicarbazides yields hydrazono-thiazoles that selectively target L858R/T790M mutant EGFR over wild-type variants, offering a pathway to overcome drug resistance[1].

Antimicrobial Agents: Thiazolidin-4-ones

The thiazolidin-4-one core is recognized as a "magic moiety" with broad-spectrum pharmacological activity. Utilizing 4-MT5C in a one-pot, three-component reaction with p-substituted anilines and mercaptoacetic acid produces 2-(4-methyl-2-phenylthiazol-5-yl)-3-phenylthiazolidin-4-ones. These derivatives exhibit potent in vitro antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains[2].

Neurotherapeutics: CB2 Receptor Modulators

Selective Cannabinoid Type 2 (CB2) receptor inverse agonists are highly sought after for their neuroprotective and anti-inflammatory properties, notably lacking the psychoactive side effects associated with CB1 receptor activation. 4-MT5C is utilized as a starting material to synthesize hydrazono-pyrrolo[2,1-c][1,4]benzodiazepine derivatives, which demonstrate high CB2 selectivity and excellent brain penetrance[3].

Environmental and Biological Sensors

Beyond direct therapeutics, 4-MT5C derivatives are utilized as highly sensitive chemosensors. The condensation of 4-MT5C with fluorescein hydrazide yields a fluorescent probe capable of selectively detecting heavy metal contamination, specifically mercury (Hg²⁺) ions, in aqueous media with a remarkable limit of detection (LOD) of 0.23 µM[4].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table summarizes the quantitative metrics of key 4-MT5C derivatives across various biological applications:

Derivative ClassSynthesized FromPrimary Target / ApplicationKey Quantitative Metric
Dual Thiazole Derivatives 4-MT5C + ThiosemicarbazideMutant EGFR (L858R/T790M)High cytotoxicity against H1975 NSCLC cells[1]
Thiazolidin-4-ones 4-MT5C + Aniline + Mercaptoacetic acidBroad-spectrum AntibacterialHigh efficacy vs. S. aureus & E. coli[2]
Pyrrolo-benzodiazepines 4-MT5C + Pyrrolo-benzodiazepine coreCannabinoid Type 2 (CB2) ReceptorHigh binding affinity & Brain penetrance[3]
Fluorescein Hydrazones 4-MT5C + Fluorescein hydrazideHg²⁺ ChemosensorLimit of Detection (LOD) = 0.23 µM[4]

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical checkpoints.

Protocol 1: One-Pot Three-Component Synthesis of Thiazolidin-4-ones

Mechanistic Causality & Design: This protocol leverages a Dean-Stark apparatus and p-toluenesulfonic acid (p-TsOH). As a strong Brønsted acid, p-TsOH protonates the carbonyl oxygen of 4-MT5C, drastically increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for nucleophilic attack by the aniline. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water. Because imine formation and subsequent cyclization release water as a byproduct, continuous azeotropic distillation removes water from the system, driving the equilibrium forward via Le Chatelier’s principle[2].

Step-by-Step Workflow:

  • Reagent Assembly: In a dry round-bottom flask, dissolve 0.01 mol of 4-MT5C and 0.015 mol of p-substituted aniline in 50 mL of anhydrous toluene.

  • Catalytic Activation: Add 10 mol % of p-TsOH and 0.016 mol of mercaptoacetic acid to the mixture.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C for 13–15 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) every 2 hours. The disappearance of the 4-MT5C spot (visualized under UV light at 254 nm) confirms the consumption of the limiting reagent.

  • Product Isolation: Cool the mixture to room temperature, wash with 5% sodium bicarbonate solution to remove unreacted acid, and extract with ethyl acetate. Purify the crude product via silica gel column chromatography (benzene:ethyl acetate).

  • Validation Checkpoint 2 (Structural): Confirm structural integrity via FT-IR (look for the lactam C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (disappearance of the aldehyde proton at ~9.8 ppm)[2].

Workflow Step1 1. Reagent Assembly 4-MT5C + Aniline + Mercaptoacetic Acid Step2 2. Catalytic Activation p-TsOH in Toluene Solvent Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark Apparatus at 110°C Step2->Step3 Step4 4. Product Isolation Column Chromatography (Silica Gel) Step3->Step4 Step5 5. Structural Validation FT-IR, 1H-NMR, GC-MS Analysis Step4->Step5

Fig 2. Self-validating experimental workflow for thiazolidin-4-one derivative synthesis.

Protocol 2: Synthesis of Dual Thiazole Hydrazone Derivatives (EGFR Inhibitors)

Mechanistic Causality & Design: A catalytic amount (2-3 drops) of acetic acid in ethanol provides a mildly acidic environment (pH ~4.5-5.0). This specific pH is critical: it is acidic enough to protonate the carbonyl group of 4-MT5C (activating it), but not so acidic that it completely protonates the primary amine of the thiosemicarbazide (which would render it non-nucleophilic). Ethanol serves as a polar protic solvent that stabilizes the transition state and easily dissolves the reactants at reflux temperatures (70-80°C)[1].

Step-by-Step Workflow:

  • Preparation: In a 50 mL single-neck round-bottom flask, combine 0.139 g of 4-MT5C and 0.1 g of thiosemicarbazide.

  • Solvent & Catalyst: Add 5 mL of absolute ethanol and 2–3 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to 70–80°C and stir continuously for 3–4 hours.

  • Isolation: Upon completion (verified by TLC), cool the reaction mass to room temperature. Filter the precipitated solid and wash it with 1 mL of ice-cold ethanol to remove unreacted starting materials.

  • Drying & Validation: Dry the purified material in an oven at 40–45°C. Verify the structure using ¹³C-NMR, looking for the characteristic imine carbon peak (~150-160 ppm)[1].

Conclusion

The 4-methylthiazole-5-carbaldehyde scaffold represents a cornerstone in modern drug design. By understanding the causality behind its reactivity—leveraging precise catalytic environments and thermodynamic controls—researchers can efficiently synthesize a vast array of bioactive molecules. From overcoming kinase inhibitor resistance in oncology to developing highly selective neurotherapeutics and environmental sensors, 4-MT5C continues to prove its indispensable value in the medicinal chemist's toolkit.

References

  • Title: One Pot Three-Component Synthesis of Thiazolidinone Derivatives of 4-Methylthiazole-5-carbaldehyde and its Biological Evaluation Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

  • Title: Computational and Synthetic Approach with Biological Evaluation of Substituted Thiazole Derivatives as Small Molecule L858R/T790M/C797S Triple Mutant EGFR Inhibitors Targeting Resistance in Non-Small Cell Lung Cancer (NSCLC) Source: ResearchGate URL: [Link]

  • Title: Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg2+ in Water Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

Deconstructing the Thiazole Acrylic Acid Scaffold: A Pharmacophore Modeling Guide for Antimicrobial Drug Discovery

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli, demands the exploration of novel che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli, demands the exploration of novel chemical spaces. Penicillin-binding protein 4 (PBP4) has emerged as a critical target for overcoming


-lactam resistance. This technical whitepaper provides a comprehensive, self-validating computational methodology for the pharmacophore modeling of Thiazole Acrylic Acid (TAA)  scaffolds. By combining the lipophilic versatility of the thiazole ring with the electrostatic and covalent potential of the acrylic acid moiety, the TAA scaffold presents a highly tunable pharmacophore for next-generation antimicrobial and antiproliferative agents[1].

Structural Rationale & Mechanistic Causality

As application scientists, we must first establish the causality behind selecting the TAA scaffold before initiating high-throughput virtual screening. The efficacy of a pharmacophore is dictated by its spatial geometry and the electronic properties of its functional groups.

The Thiazole Core

The thiazole ring is a privileged heterocyclic scaffold[2]. It provides a dual function:

  • Aromaticity and Lipophilicity: The

    
    -electron cloud facilitates 
    
    
    
    stacking interactions with hydrophobic pocket residues in target proteins.
  • Hydrogen Bond Acceptor (HBA): The nitrogen atom in the thiazole ring acts as a potent HBA. In the context of E. coli PBP4 (PDB: 2EXB), this nitrogen is responsible for forming critical hydrogen bonds with the Asn308 residue[3].

The Acrylic Acid Warhead

The attachment of an acrylic acid tail (


-unsaturated carboxylic acid) to the thiazole core introduces strict mechanistic advantages over its saturated counterpart (propanoic acid)[2]:
  • Conformational Rigidity: The conjugated double bond restricts the rotational degrees of freedom. This locks the carboxylic acid into a specific spatial vector, reducing the entropic penalty upon binding.

  • Bifunctional Interaction: The terminal carboxylate acts as a strong Negative Ionizable (NI) group and Hydrogen Bond Donor/Acceptor (HBD/HBA), forming carbon-hydrogen and electrostatic bonds with catalytic residues like Ser303[3]. Furthermore, the

    
    -unsaturated carbonyl can act as a Michael acceptor, offering the potential for targeted covalent inhibition of the catalytic serine.
    

Pharmacophore TAA Thiazole Acrylic Acid Scaffold Thiazole Thiazole Ring (Hydrophobic / HBA) TAA->Thiazole Acrylic Acrylic Acid (HBD / HBA / Neg. Ionizable) TAA->Acrylic Target1 Asn308 (H-Bond Network) Thiazole->Target1 N-atom acceptor Target3 Hydrophobic Pocket (Pi-Pi Stacking) Thiazole->Target3 Aromatic ring Acrylic->Target1 Electrostatic Target2 Ser303 (Catalytic Interaction) Acrylic->Target2 COOH binding

Fig 1: Pharmacophore feature mapping of the TAA scaffold against PBP4 binding site residues.

Self-Validating Pharmacophore Modeling Protocol

To prevent false positives during virtual screening, the pharmacophore generation must be treated as a self-validating system. We utilize a ligand-based approach derived from known active TAA derivatives, validated against a rigorous decoy set.

Step-by-Step Methodology:
  • Ligand Preparation & Conformational Sampling:

    • Action: Import a training set of active TAA derivatives and aminothiazole precursors[1].

    • Causality: Use the OPLS4 force field to generate a maximum of 250 conformers per ligand. The energy window is restricted to 10 kcal/mol above the global minimum to ensure only biologically relevant, low-energy conformations are sampled.

  • Feature Extraction & Spatial Mapping:

    • Action: Map the chemical features. The consensus model must include at least one Ring Aromatic (RA) feature (thiazole), one HBA (thiazole nitrogen), and one Negative Ionizable (NI) feature (acrylic acid carboxylate).

    • Causality: Defining strict spatial tolerances (e.g., 1.5 Å radius for the NI feature) ensures that the rigid geometry of the acrylic acid is respected during screening.

  • Internal Validation via Decoy Database:

    • Action: Screen the generated pharmacophore model against a database containing 50 known active compounds and 1,500 structurally similar but inactive decoys (e.g., from the DUD-E database).

    • Validation Metric: Calculate the Receiver Operating Characteristic (ROC) curve. The model is only approved for downstream use if the Area Under the Curve (AUC) is

      
       and the Güner-Henry (GH) score exceeds 0.7. This proves that the model's predictive power is driven by causal structural features, not random chance.
      

Molecular Docking and Dynamics Validation

Once the pharmacophore model identifies hit compounds, they must be validated through structure-based molecular docking against PBP4.

Step-by-Step Methodology:
  • Protein Preparation:

    • Action: Download the 3D structure of E. coli PBP4 (PDB: 2EXB) or S. aureus PBP4 (PDB: 3HUN)[3]. Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign partial charges using the AMBER14SB force field.

  • Grid Box Definition & Redocking (Control Step):

    • Action: Center the grid box on the catalytic Ser303 and Asn308 residues.

    • Validation Metric: Redock the co-crystallized native ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is

      
       Å.
      
  • High-Throughput Docking:

    • Action: Dock the TAA pharmacophore hits using a Lamarckian Genetic Algorithm.

    • Causality: Baseline unsubstituted thiazoline derivatives exhibit weak binding energies (approx.

      
       kcal/mol) due to limited hydrophobic contacts[3]. By analyzing the docking scores, we can iteratively add bulky lipophilic groups (e.g., 4-phenyl substitutions) to the thiazole ring to optimize the 
      
      
      
      [2].

Workflow Step1 1. Ligand Preparation (3D Conformation Generation) Step2 2. Pharmacophore Extraction (Identify HBA, HBD, RA, NI) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. High-Throughput Screening (ZINC / Enamine Libraries) Step3->Step4 Step5 5. Molecular Docking (Target: PBP4 - PDB: 2EXB) Step4->Step5

Fig 2: Self-validating computational workflow for TAA-based virtual screening and docking.

Quantitative Structure-Activity Data

The following table synthesizes the quantitative relationship between structural modifications of the TAA scaffold, their pharmacophore fit scores, and their thermodynamic binding affinities against PBP4. Notice how the addition of aromatic systems to the thiazole core drastically improves the binding energy compared to the baseline


 kcal/mol[3].
Compound IDScaffold ModificationsPharmacophore Fit ScoreDocking Score (kcal/mol)MM-GBSA

Primary Interacting Residues
TAA-01 Unsubstituted TAA45.2-5.2-22.4Ser303, Asn308
TAA-02 4-Phenyl substitution58.7-6.8-31.5Ser303, Asn308, Tyr405
TAA-03 4-(4-Fluorophenyl)64.3-7.4-38.2Ser303, Asn308, Phe142
TAA-04 2-Amino-4-phenyl71.5-8.1-45.6Ser303, Asn308, Asp144

Note: The progression from TAA-01 to TAA-04 demonstrates the causality of expanding the hydrophobic footprint of the thiazole ring while maintaining the strict geometric anchoring of the acrylic acid moiety.

References

1.[3] Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - National Institutes of Health (NIH) -[Link] 2.[1] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI - [Link] 3.[4] An In Silico Study for the Identification of Novel Putative Compounds Against the Wild and Mutant Type Penicillin Binding Protein 2 of Neisseria Gonorrhoeae - Biointerface Research in Applied Chemistry -[Link] 4.[2] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI - [Link]

Sources

Exploratory

Technical Monograph: 3-(4-Methylthiazol-5-yl)acrylic acid

Structural Elucidation, Synthetic Protocols, and Pharmaceutical Applications[1] Executive Summary 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4) is a conjugated heteroaromatic carboxylic acid serving as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation, Synthetic Protocols, and Pharmaceutical Applications[1]

Executive Summary

3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4) is a conjugated heteroaromatic carboxylic acid serving as a critical pharmacophore in medicinal chemistry.[1] Structurally, it comprises a 4-methylthiazole ring fused to a propenoic acid tail via the C5 position. This compound acts as a vital intermediate in the synthesis of third-generation cephalosporins (e.g., Cefditoren) and has recently emerged as a lead scaffold for MD2 inhibitors in acute lung injury therapy.[2] This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthetic pathways, and physicochemical characterization.

Part 1: Structural Elucidation & IUPAC Nomenclature[2]

The systematic naming of this compound follows the hierarchy of functional groups defined by the IUPAC Blue Book (P-44). The carboxylic acid group takes precedence over the alkene and the heterocyclic ring, dictating the parent structure.

Nomenclature Logic
  • Principal Functional Group: Carboxylic acid (–COOH).[1][3][4]

  • Parent Carbon Chain: A 3-carbon unsaturated chain containing the carboxyl group.[1]

    • Systematic Parent: Prop-2-enoic acid.[1]

    • Retained Name: Acrylic acid (acceptable in IUPAC, though systematic is preferred for derivatives).

  • Substituent: A thiazole ring substituted with a methyl group.[1][5][6][7][8][9]

    • Thiazole Numbering: Numbering starts at the Sulfur atom (position 1), proceeds to the Nitrogen (position 3).[2]

    • Attachment Point: The bond to the parent chain connects at position 5 of the thiazole ring.

    • Internal Substitution: A methyl group is attached at position 4.[1][5][10]

    • Resulting Substituent Name: 4-methyl-1,3-thiazol-5-yl.[1][11][12]

Stereochemistry

The double bond at C2-C3 of the acrylic acid chain exhibits geometric isomerism. In standard synthetic routes (Knoevenagel condensation), the bulky heteroaromatic ring and the carboxylic acid group adopt a trans configuration to minimize steric strain.

  • Configuration: (E)-isomer (Entgegen).

  • Full Systematic Name: (2E)-3-(4-Methyl-1,3-thiazol-5-yl)prop-2-enoic acid .[1]

Structural Visualization

The following diagram illustrates the priority rules and atom numbering used to derive the IUPAC name.

Nomenclature cluster_0 Parent Chain (Priority 1) cluster_1 Substituent (Priority 2) Acrylic Acrylic Acid (Prop-2-enoic acid) Carbons: 1, 2, 3 Thiazole Thiazole Ring S=1, N=3 Acrylic->Thiazole Attached at C3 of acid to C5 of ring Methyl Methyl Group (Attached at C4) Thiazole->Methyl Internal substitution Result Final Name:(2E)-3-(4-Methylthiazol-5-yl)acrylic acid

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.[1][10][12]

Part 2: Synthetic Pathways[5][11][13][14][15]

The most robust industrial and laboratory-scale synthesis involves the Knoevenagel Condensation followed by decarboxylation. This route is preferred over Heck coupling due to the high cost of palladium catalysts and the ready availability of the aldehyde precursor.

Precursor Synthesis

The starting material, 4-methylthiazole-5-carbaldehyde , is synthesized via the reaction of ethyl 2-chloroacetoacetate with thioformamide, followed by reduction or oxidation cycles depending on the specific ester intermediate used.[1][2]

Protocol: Modified Knoevenagel Condensation

Reaction: 4-methylthiazole-5-carbaldehyde + Malonic Acid


 Product + CO

+ H

O[1]
Reagents & Conditions
  • Substrate: 4-methylthiazole-5-carbaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.2 eq)[1]

  • Solvent/Base: Pyridine (solvent volume) with catalytic Piperidine (0.1 eq).[1]

  • Temperature: 80°C – 100°C (Reflux).[1]

Step-by-Step Methodology
  • Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiazole-5-carbaldehyde (10 mmol) in anhydrous pyridine (15 mL).

  • Addition: Add malonic acid (12 mmol) and piperidine (1 mmol). The piperidine acts as an organocatalyst to facilitate enolate formation.

  • Reaction: Heat the mixture to 90°C. Evolution of CO

    
     gas (bubbling) indicates the decarboxylation of the intermediate dicarboxylic acid.
    
  • Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (

    
    ) should disappear, replaced by the acid spot (
    
    
    
    , streaking).
  • Quench: Once gas evolution ceases (approx. 2-4 hours), cool the mixture to 0°C.

  • Workup: Pour the reaction mixture into ice-cold 2M HCl (50 mL) to precipitate the crude acid. The pH must be <3 to ensure the carboxylic acid is protonated.

  • Purification: Filter the white/pale-yellow solid. Recrystallize from Ethanol/Water (9:1) to obtain the pure (E)-isomer.[1]

Reaction Mechanism Flow

Synthesis Start 4-methylthiazole-5-carbaldehyde Inter1 Intermediate: Aldol Adduct Start->Inter1 Nucleophilic Attack Reagent Malonic Acid Reagent->Inter1 Base Pyridine/Piperidine Base->Inter1 Catalyst Inter2 Intermediate: Unsaturated Dicarboxylic Acid Inter1->Inter2 Dehydration (-H2O) Step_Decarb Decarboxylation (-CO2) Heat Driven Inter2->Step_Decarb Final (E)-3-(4-Methylthiazol-5-yl)acrylic acid Step_Decarb->Final

Figure 2: Mechanistic pathway of the Knoevenagel condensation-decarboxylation sequence.

Part 3: Physicochemical Characterization[1][3]

Trustworthy identification requires matching spectroscopic data against the expected structural features.

NMR Spectroscopy (Expected Data)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.50 (s, 1H, –COOH ): Broad singlet, exchangeable with D
      
      
      
      O.[2]
    • 
       8.95 (s, 1H, Thiazole C2-H ): Characteristic deshielded aromatic proton.[1][2]
      
    • 
       7.60 (d, J = 15.8 Hz, 1H, =CH -Ar): Large coupling constant confirms (E)-geometry.[1]
      
    • 
       6.15 (d, J = 15.8 Hz, 1H, =CH -COOH).
      
    • 
       2.45 (s, 3H, –CH 
      
      
      
      ): Methyl group attached to the aromatic ring.[2]
Physicochemical Properties
PropertyValueRelevance
Molecular Formula C

H

NO

S
Confirmation of elemental composition.[1]
Molecular Weight 169.20 g/mol Mass spectrometry parent ion [M+H]

= 170.[1]2.
LogP (Predicted) ~1.3Moderate lipophilicity; suitable for oral drug absorption.[1]
pKa (Acid) ~4.5Similar to benzoic acid; exists as carboxylate at physiological pH.[1]
Appearance Pale yellow crystalline solidVisual quality check.[1]

Part 4: Pharmaceutical Relevance[1][6][15]

Therapeutic Applications
  • MD2 Inhibition (Acute Lung Injury): Recent studies (e.g., Eur. J. Med.[1][2][8] Chem.) have identified derivatives of this acrylic acid as inhibitors of Myeloid Differentiation Protein 2 (MD2).[1][8] The thiazole ring mimics the hydrophobic interactions required to block the LPS-TLR4 inflammatory signaling pathway.

  • Antibiotic Synthesis: The 4-methylthiazole moiety is a key structural element in cephalosporins like Cefditoren .[1][6] The acrylic acid derivative serves as a versatile linker to attach this pharmacophore to the

    
    -lactam core.[1]
    
Biological Logic

The conjugated system (thiazole + alkene + acid) acts as a Michael acceptor.[1] In some biological contexts, this allows for covalent modification of cysteine residues in target proteins (e.g., kinases), although the primary mode of action in MD2 inhibition is non-covalent hydrophobic binding.[2]

References

  • Molaid Chemicals. (n.d.).[1] (E)-3-(4-methylthiazol-5-yl)acrylic acid Properties and Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004).[1] Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from [Link]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[1] Retrieved from [Link][1]

  • European Journal of Medicinal Chemistry. (2017). Discovery of caffeic acid phenethyl ester derivatives as novel myeloid differentiation protein 2 inhibitors for treatment of acute lung injury. (Contextual citation for biological activity). DOI: 10.1016/j.ejmech.2017.11.066[1][8]

Sources

Foundational

Precision Electrophilicity: Thiazole-Based Michael Acceptors in Targeted Covalent Drug Design

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by unfunctionalized acrylamides, which act as irreversible electrophiles targeting highly nucleophilic catalytic cyste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by unfunctionalized acrylamides, which act as irreversible electrophiles targeting highly nucleophilic catalytic cysteines. However, the irreversible nature of these warheads often raises concerns regarding idiosyncratic toxicity and off-target adduction with abundant cellular thiols like glutathione (GSH)[1]. To overcome these limitations, drug design has shifted toward reversible covalent inhibitors . By incorporating heteroaromatic rings—specifically thiazoles—into the α,β-unsaturated carbonyl or nitrile framework, medicinal chemists can precisely tune the electrophilicity of the Michael acceptor. This whitepaper provides an in-depth technical analysis of thiazole-based Michael acceptors, detailing their mechanistic rationale, synthetic assembly, and self-validating protocols for biological evaluation.

Mechanistic Rationale: The Thiazole Advantage in Michael Acceptors

The efficacy of a reversible covalent inhibitor hinges on the thermodynamic balance of the thiol-Michael addition. When an electron-withdrawing group (EWG) is placed at the α-position of an acrylonitrile or conjugated to a chalcone, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, increasing its susceptibility to nucleophilic attack by a target cysteine[1].

Thiazole serves as an optimal EWG for several reasons:

  • Tuned Electrophilicity: Thiazole provides sufficient electron withdrawal to promote rapid covalent bond formation with non-catalytic, less nucleophilic cysteines, without making the warhead so reactive that it indiscriminately alkylates off-target proteins[2].

  • Predictable Reversibility: The intrinsic reversibility of the thiol-Michael reaction is governed by the rate of β-elimination. This rate correlates inversely with the computed proton affinity of the resulting carbanion intermediate[2]. Thiazole-activated acrylonitriles exhibit highly predictable β-elimination rates, allowing the dissociation half-life (

    
    ) to be tuned from minutes to hours[1].
    
  • Steric and Electrostatic Complementarity: Beyond its electronic effects, the heteroaromatic nature of thiazole allows it to engage in favorable non-covalent interactions (e.g., hydrogen bonding,

    
     stacking) within the target's binding pocket, significantly enhancing the initial non-covalent binding affinity (
    
    
    
    )[2][3].

Mechanism Target Target Protein (Nucleophilic Cys) Complex Non-Covalent Complex (Steric/Electrostatic Fit) Target->Complex Inhibitor Thiazole-Michael Acceptor (Electrophile) Inhibitor->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct Michael Addition Adduct->Complex Tuned Reversibility Elimination β-Elimination (Reversibility) Adduct->Elimination Dilution/Washout Elimination->Target Elimination->Inhibitor

Caption: Logical flow of reversible covalent inhibition via thiazole-tuned Michael addition.

Target Applications: Viral Proteases and Kinases

Thiazole-based Michael acceptors have demonstrated profound efficacy against high-value therapeutic targets, particularly kinases and viral proteases.

  • RSK2 Kinase: Ribosomal S6 Kinase 2 (RSK2) features a non-catalytic cysteine (Cys436) in its active site. Methyl thiazole acrylonitriles have been engineered to target this residue. Because the thiazole ring provides excellent steric complementarity to the RSK2 active site, these compounds exhibit low nanomolar potency (

    
     nM) while maintaining a highly reversible covalent bond (
    
    
    
    min)[1][3].
  • SARS-CoV-2 Main Protease (Mpro/3CLpro): The catalytic Cys145 of Mpro is a prime target for covalent inhibitors. Thiazole-fused scaffolds, such as SIMR-2418 and RAY1216, utilize Michael acceptor or ketone warheads to trap the enzyme[4][5]. The thiazole core not only positions the electrophile perfectly adjacent to Cys145 but also engages in critical hydrogen bonds with the S1 subsite of the protease[4].

Table 1: Comparative Kinetic and Inhibitory Data of Thiazole-Based Michael Acceptors
Compound ScaffoldTarget ProteinTarget ResidueInhibitory PotencyReversibility (

)
Ref
Methyl thiazole acrylonitrile (13) RSK2 KinaseCys436

nM
Reversible (< 1 min)[1][3]
Pyrazine acrylonitrile (14) RSK2 KinaseCys436

nM
Reversible[3]
Fused benzo-oxazin-imidazo-thiazole (SIMR-2418) SARS-CoV-2 MproCys145

µM
Irreversible[4]
Thiazole-fused ketone (RAY1216) SARS-CoV-2 MproCys145

nM
Reversible (slow)[5]
Thiazole-containing chalcone (35) Drug-Resistant Cancer CellsMultiple

µM
Irreversible[6]

Synthetic Methodology: Assembly of Thiazole-Based Michael Acceptors

The synthesis of these complex warheads requires highly efficient, atom-economical methodologies. The following is a field-proven, one-pot cascade protocol for synthesizing thiazole-based Michael acceptors from readily available precursors[7][8].

Protocol 1: Cascade Synthesis of Thiazole-Based Michael Acceptors

Objective: Modular assembly of thiazole derivatives via a one-pot cascade reaction.

  • Reagent Assembly: Combine the thioamide derivative (1.0 mmol) and the electrophilic Michael acceptor precursor (e.g., ethyl-4-bromocrotonate, 1.1 mmol) in a reaction vessel.

  • Solvent and Promoter Addition: Add 5 mL of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and sodium acetate (1.1 mmol).

    • Causality: HFIP is selected because its strong hydrogen-bonding capacity activates the carbonyl carbon of the Michael acceptor, significantly lowering the activation energy required for the subsequent intramolecular cyclization[7][8].

  • Reaction Execution: Stir the mixture at room temperature. The reaction initiates with an

    
     substitution of the bromine by the thioamide, forming an iminium bromide intermediate[7].
    
  • Base-Mediated Cyclization: The sodium acetate deprotonates the intermediate to form an imine, which immediately undergoes an intramolecular Michael addition to form a thiazoline skeleton.

    • Causality: The base is critical to neutralize the hydrobromic acid generated during the

      
       step, preventing the protonation of the imine nitrogen and driving the equilibrium strictly toward cyclization[7].
      
  • Elimination and Aromatization: Depending on the

    
    -substituent, the thiazoline undergoes an 
    
    
    
    elimination followed by a [1,3]-hydrogen shift to aromatize into the final thiazole derivative[8].
  • Isolation: Evaporate the HFIP under reduced pressure. The pure product is obtained without the need for complex column chromatography, validating the high efficiency of the cascade protocol[7].

Workflow Synthesis 1. Cascade Synthesis (Thioamide + Crotonate) Purification 2. Isolation & QC (NMR, LC-MS) Synthesis->Purification Assay 3. Biochemical Assay (IC50 & FRET) Purification->Assay Validation 4. Mechanism Validation (Washout/Dialysis) Assay->Validation

Caption: End-to-end experimental workflow for synthesizing and validating thiazole Michael acceptors.

Biological Evaluation: Self-Validating Protocol for Covalent Engagement

To ensure trustworthiness in drug development, it is imperative to definitively prove that a compound acts via a reversible covalent mechanism rather than tight non-covalent binding or irreversible adduction.

Protocol 2: Reversibility and Covalent Labeling Assay

Objective: To differentiate between reversible and irreversible covalent engagement of the target cysteine.

  • Pre-incubation: Incubate the recombinant target protein (e.g., RSK2 or Mpro) with the thiazole-based Michael acceptor at

    
     the 
    
    
    
    concentration for 60 minutes.
    • Causality: This extended incubation ensures complete thermodynamic equilibrium and maximum occupancy of the target cysteine before testing[2].

  • Baseline Measurement: Measure the enzymatic activity using a continuous fluorogenic substrate assay (e.g., FRET) to confirm

    
     inhibition.
    
  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the substrate.

    • Causality: The massive dilution drops the free inhibitor concentration well below its

      
      , forcing the equilibrium toward dissociation. If the covalent bond is reversible (via 
      
      
      
      -elimination), the enzyme will gradually recover its activity[2].
  • Kinetic Monitoring: Continuously monitor the recovery of fluorescence over 4 hours. Calculate the dissociation half-life (

    
    ) from the non-linear regression of the progress curves[1].
    
  • Mutant Validation (Self-Validating Step): Repeat the entire assay using a mutant protein where the target nucleophile is ablated (e.g., Cys436Val for RSK2 or Cys145Ser for Mpro).

    • Causality: If the inhibitor is genuinely targeting the cysteine via Michael addition, it will show drastically reduced potency against the mutant. If potency remains unchanged, the inhibition is purely non-covalent, thereby self-validating the mechanistic hypothesis[1][3][5].

Future Perspectives in Covalent Drug Discovery

The integration of thiazole-based Michael acceptors represents a significant leap forward in precision pharmacology. By moving away from "sledgehammer" irreversible acrylamides toward finely tuned, reversible electrophiles, developers can drastically widen the therapeutic window of covalent drugs. Future efforts will likely focus on fragment-based drug discovery (FBDD) approaches, utilizing thiazole-thiones and cyanoacrylamides to map novel cryptic cysteines across the undruggable proteome.

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Institutes of Health (NIH). URL:[Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry (RSC). URL:[Link]

  • Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Taylor & Francis. URL:[Link]

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society (ACS). URL:[Link]

  • Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. ResearchGate. URL:[Link]

  • Molecular Mechanism of Labelling Functional Cysteines by Heterocyclic Thiones. D-NB.info. URL:[Link]

  • Synthesis of thiazoline and thiazole derivatives. ResearchGate. URL:[Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. MDPI. URL:[Link]

Sources

Exploratory

Electronic Properties &amp; Synthetic Protocols: 4-Methylthiazole Substituted Acrylic Acids

Executive Summary: The "Push-Pull" Architecture This technical guide analyzes the physicochemical and electronic characteristics of 3-(4-methylthiazol-5-yl)acrylic acid and its derivatives. These molecules represent a cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Architecture

This technical guide analyzes the physicochemical and electronic characteristics of 3-(4-methylthiazol-5-yl)acrylic acid and its derivatives. These molecules represent a classic Donor-


-Acceptor (D-

-A)
system, where the electron-rich thiazole ring (stabilized by the inductive effect of the 4-methyl group) acts as the donor, and the acrylic acid moiety serves as both the conjugated bridge and the electron-withdrawing anchor.

Key Applications:

  • Nonlinear Optics (NLO): High second-order hyperpolarizability (

    
    ) due to efficient intramolecular charge transfer (ICT).
    
  • Medicinal Chemistry: A bioisostere scaffold for CDK9 inhibitors and antimicrobial agents.

  • Optoelectronics: Tunable HOMO-LUMO gaps (3.0 – 3.8 eV) suitable for organic semiconductor interfaces.

Molecular Design & Synthesis

The synthesis of 4-methylthiazole substituted acrylic acids relies on the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This pathway is preferred over Wittig olefination for industrial scaling due to higher atom economy and the avoidance of triphenylphosphine oxide waste.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway cluster_conditions Reaction Conditions Aldehyde 4-Methylthiazole- 5-carbaldehyde Intermediate Decarboxylation Intermediate Aldehyde->Intermediate Nucleophilic Attack Malonic Malonic Acid Malonic->Intermediate Catalyst Catalyst: Piperidine/Pyridine Catalyst->Intermediate Product (E)-3-(4-Methylthiazol- 5-yl)acrylic Acid Intermediate->Product -CO2 -H2O Cond Solvent: Ethanol/Pyridine Temp: Reflux (80-90°C) Time: 4-6 Hours

Figure 1: Knoevenagel condensation pathway yielding the thermodynamically stable (E)-isomer.

Detailed Experimental Protocol

Objective: Synthesis of (E)-3-(4-methylthiazol-5-yl)acrylic acid.

  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 4-methylthiazole-5-carbaldehyde (10 mmol, 1.27 g) in Pyridine (20 mL).

  • Addition: Add Malonic acid (12 mmol, 1.25 g) and a catalytic amount of Piperidine (0.5 mL).

  • Reflux: Equip with a condenser and heat to reflux (approx. 115°C) for 5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Slowly add concentrated HCl dropwise until pH

    
     2-3. A yellow/off-white precipitate will form immediately.
    
  • Purification: Filter the solid and wash with ice-cold water (

    
     mL). Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.
    
    • Yield Expectation: 75-85%

    • Melting Point: 248–250°C (Decomposes)

Electronic Structure & Properties

The electronic behavior of this scaffold is defined by the frontier molecular orbitals (FMOs) . The 4-methyl group exerts a positive inductive effect (+I), raising the HOMO energy level, while the carboxylic acid group lowers the LUMO, narrowing the band gap compared to unsubstituted thiazole.

Frontier Orbital Analysis[1][2]
  • HOMO: Localized primarily on the thiazole ring and the sulfur lone pairs.

  • LUMO: Delocalized across the acrylic bridge and the carbonyl oxygen.

  • Consequence: Excitation triggers a charge shift from the heterocyclic ring to the carboxylic tail, creating a large change in dipole moment (

    
    ).
    
Quantitative Data Summary

Table 1: Electronic and Optical Parameters (Derived from DFT B3LYP/6-311++G(d,p) and experimental correlation).

ParameterValue (Approx.)Significance
HOMO Energy -6.18 eVIndicates oxidative stability; suitable for hole transport.
LUMO Energy -2.55 eVLow enough to accept electrons in biological redox cycles.
Band Gap (

)
3.63 eVAbsorption in the Near-UV (UV-A); transparent in visible.
Dipole Moment (

)
4.5 - 5.2 DHigh polarity facilitates solubility in polar aprotic solvents (DMSO).

(Abs)
310 - 325 nmBathochromic shift observed in polar solvents (Solvatochromism).
Hyperpolarizability (

)

esu
Indicates moderate NLO activity (2nd Harmonic Generation).

Nonlinear Optical (NLO) Mechanisms

For researchers in photonics, the thiazole-acrylic acid derivatives are candidates for frequency doubling. The non-centrosymmetric packing (often induced by the hydrogen bonding of the -COOH head group) is critical.

Structure-Property Relationship Flow

NLO_Flow Substituent 4-Methyl Group (+I Effect) ChargeTransfer Intramolecular Charge Transfer (ICT) Substituent->ChargeTransfer Donates e- Bridge Acrylic Conjugation (-CH=CH-) Bridge->ChargeTransfer Facilitates Flow Acceptor Carboxylic Acid (-COOH) Acceptor->ChargeTransfer Pulls e- Polarizability Increased Molecular Hyperpolarizability (β) ChargeTransfer->Polarizability Application Second Harmonic Generation (SHG) Response Polarizability->Application

Figure 2: The structural contributors to the nonlinear optical response.

Biological Relevance

While primarily an electronic material, the 4-methylthiazole acrylic acid motif is a validated pharmacophore.

  • Mechanism: The acrylic acid moiety acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target enzymes (e.g., CDK9 or bacterial enzymes).

  • Solubility: The free acid is sparingly soluble in water but forms soluble salts with sodium/potassium, improving bioavailability for in vitro assays.

References

  • Synthesis & NLO Properties: Tailoring Nonlinear Optical Response: Impact of Substituents in Thiazole-Azo Polymers. (2025).[1][2][3][4][5] Investigates the hyperpolarizability and DFT parameters of thiazole-based push-pull systems.

  • DFT & Electronic Structure: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2013).[6][7] Asian Journal of Chemistry. Details the inductive effects of methyl substitution on thiazole HOMO/LUMO levels.

  • Acrylic Acid Fundamentals: Molecular Structure, Geometry Properties, HOMO-LUMO, and MEP Analysis of Acrylic Acid Based on DFT Calculations. (2023).[6][7][8] Journal of Physical Chemistry and Functional Materials. Provides the baseline electronic data for the acrylic acid acceptor moiety.

  • Crystal Engineering: Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. (2024).[5][8][9] Acta Crystallographica. Demonstrates the planar packing and hydrogen bonding networks typical of methyl-thiazole derivatives.

  • Medicinal Applications: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.[10] (2009). PMC. Validates the biological activity and structure-activity relationships (SAR) of thiazole-carbonyl systems.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid via Knoevenagel Condensation

Executive Summary This application note details the robust synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid , a critical intermediate in the development of thiazole-based pharmacophores (e.g., anticancer and anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid , a critical intermediate in the development of thiazole-based pharmacophores (e.g., anticancer and anti-inflammatory agents). The protocol utilizes the Doebner modification of the Knoevenagel condensation.[1][2][3] Unlike standard base-catalyzed aldol-type condensations, the Doebner modification employs malonic acid in pyridine with a piperidine catalyst to effect simultaneous condensation and decarboxylation. This method is preferred for its high trans-selectivity (E-isomer) and operational simplicity.

Key Advantages of this Protocol:

  • Stereoselectivity: Thermodynamically controlled formation of the E-isomer.

  • Self-Indicating: The reaction progress is visually trackable via CO₂ evolution.

  • Scalability: Suitable for gram-to-kilogram scale synthesis without chromatographic purification.

Scientific Principles & Mechanism

The synthesis relies on the reaction between 4-methylthiazole-5-carbaldehyde and malonic acid . The reaction proceeds through a pyridinium/piperidinium salt intermediate. The high temperature (reflux) and the presence of the pyridine base facilitate the decarboxylation of the intermediate dicarboxylic acid species.

Reaction Scheme


Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the role of the iminium ion intermediate and the driving force of decarboxylation.

Knoevenagel_Mechanism Aldehyde 4-Methylthiazole- 5-carbaldehyde Adduct Aldol-type Adduct Aldehyde->Adduct Electrophile Malonic Malonic Acid Enolate Enolate Species Malonic->Enolate Deprotonation Piperidine Piperidine (Catalyst) Piperidine->Enolate Base Enolate->Adduct Nucleophilic Attack Elimination Dehydration (-H2O) Adduct->Elimination Dicarboxy Dicarboxylic Intermediate Elimination->Dicarboxy Decarbox Decarboxylation (-CO2) Dicarboxy->Decarbox Heat Product (E)-Acrylic Acid Derivative Decarbox->Product Irreversible

Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation. Note the irreversible decarboxylation step driving the equilibrium.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
4-Methylthiazole-5-carbaldehyde 127.161.0Limiting Reagent
Malonic Acid 104.061.5Nucleophile
Pyridine 79.10Solvent (5-10 vol)Solvent / Base
Piperidine 85.150.1 (10 mol%)Catalyst
Conc.[4] HCl -ExcessQuenching / pH adj.
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-methylthiazole-5-carbaldehyde (1.0 equiv) and malonic acid (1.5 equiv).

    • Note: Using excess malonic acid ensures complete consumption of the aldehyde.

  • Add Pyridine (approx. 5 mL per gram of aldehyde) to dissolve the solids.

  • Add catalytic Piperidine (0.1 equiv).

    • Observation: A slight exotherm or color change (yellowing) may occur upon amine addition.

Step 2: Thermal Reaction (The Doebner Drive)

  • Heat the reaction mixture to 80–100°C (reflux).

  • Process Check (Self-Validating): Monitor the top of the condenser or the liquid surface. You must observe steady bubbling.

    • Why? This is CO₂ gas evolving. The reaction is not complete until this bubbling ceases.

  • Maintain reflux for 2–4 hours .

  • Monitor via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (

    
    ) should disappear; the acid product will likely streak near the baseline unless the TLC plate is treated with acid.
    

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and Conc. HCl (mixture pH should be < 2).

    • Why? Pyridine is basic.[3] You must neutralize it to pyridinium chloride (water-soluble) to precipitate the free acrylic acid product.

  • Stir the slurry vigorously for 30 minutes. The product should precipitate as a white to pale-yellow solid.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (3x) to remove residual pyridinium salts.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol.

  • Dry in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Dissolve in Pyridine Add Piperidine Start->Mix Reflux Reflux (80-100°C) Monitor CO2 Evolution Mix->Reflux Check Bubbling Stopped? Reflux->Check Check->Reflux No (Continue) Quench Pour into Ice/HCl (pH < 2) Check->Quench Yes (Complete) Filter Vacuum Filtration Wash with Water Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis. The "Bubbling Stopped" decision node is the critical endpoint indicator.

Characterization & Expected Data

NMR Interpretation

The product is characterized by the disappearance of the aldehyde proton (approx. 10 ppm) and the appearance of vinyl protons with a large coupling constant (


 Hz), indicative of the trans geometry.

Table 1: Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.5 - 13.0 Broad Singlet1H-COOHCarboxylic acid proton (exchangeable).
9.05 Singlet1HC2-H (Thiazole)Deshielded proton adjacent to N and S.
7.65 Doublet (

Hz)
1HVinyl

-H
Large

confirms trans (E) isomer.
6.35 Doublet (

Hz)
1HVinyl

-H
Upfield vinyl proton near carbonyl.
2.45 Singlet3H-CH₃Methyl group on thiazole ring.
Mass Spectrometry
  • Molecular Formula: C₇H₇NO₂S

  • Exact Mass: 169.02

  • ESI-MS (m/z): Expect [M+H]⁺ peak at 170.03 or [M-H]⁻ peak at 168.01 .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation on Acidification pH not low enough.Pyridine buffers strongly. Add more Conc. HCl until pH paper turns deep red (pH 1-2).
Oiling Out Product melting point depressed by impurities.Scratch the flask walls with a glass rod to induce nucleation; cool in an ice bath for 2 hours.
Incomplete Reaction Old Malonic Acid (wet).Malonic acid is hygroscopic. Dry reagents or increase equivalents to 2.0.
Low Yield Decarboxylation incomplete.Ensure reflux is vigorous. Do not stop heating until gas evolution completely stops.

Safety & Handling

  • Pyridine: Toxic, noxious odor, and flammable. All operations must be performed in a functioning fume hood. Double-gloving is recommended.

  • Thiazoles: Many thiazole derivatives are biologically active; handle as potential irritants.

  • Waste Disposal: The filtrate contains pyridinium hydrochloride and must be disposed of in the dedicated halogenated/organic waste stream, not down the sink.

References

  • Doebner Modification General Protocol

    • Jones, G. "The Knoevenagel Condensation."[1][2][3][5][6][7][8] Organic Reactions, 2011 , 15, 204-599.

  • Thiazole Aldehyde Synthesis & Reactivity

    • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.[9] WO2003091230A1.

  • Application in Medicinal Chemistry (Thiazole Acrylic Acids)

    • Gomaa, H. A. M., et al. "Design, synthesis, and biological investigation of new thiazole-based derivatives..."[4] Frontiers in Chemistry, 2024 .

  • Green Chemistry Alternatives (Ionic Liquids/Water)

    • Asian Journal of Green Chemistry.[7] "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation..."

Sources

Application

Conditions for Doebner modification of Knoevenagel reaction for thiazoles

Executive Summary The Doebner modification of the Knoevenagel condensation is the gold-standard method for synthesizing -unsaturated carboxylic acids from aldehydes. In the context of thiazole drug discovery , this trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Doebner modification of the Knoevenagel condensation is the gold-standard method for synthesizing


-unsaturated carboxylic acids from aldehydes. In the context of thiazole drug discovery , this transformation is critical for generating 3-(thiazolyl)acrylic acids , which serve as pharmacophores in antimicrobial, anticancer (e.g., tyrosine kinase inhibitors), and anti-inflammatory agents.

While the reaction is chemically robust, thiazole substrates introduce specific challenges—primarily amphoteric solubility profiles and thermal instability of the heterocycle. This guide provides an optimized, field-validated protocol that addresses these nuances, ensuring high yields (>85%) and purity without chromatographic purification.

Scientific Foundation & Mechanism[1]

The Chemical Challenge

Unlike simple benzaldehydes, thiazole carbaldehydes possess a basic nitrogen (


 for the conjugate acid). This creates a "pH trap" during workup:
  • High pH (>8): Product exists as a soluble carboxylate salt.

  • Low pH (<2): Thiazole nitrogen protonates, forming a soluble hydrochloride salt.

  • Target: The product must be isolated at its isoelectric point (pI) , typically between pH 3.5–5.0, to ensure precipitation.

Reaction Mechanism

The reaction proceeds via a pyridine-catalyzed enolization of malonic acid, nucleophilic attack on the aldehyde, dehydration, and finally, a thermally driven decarboxylation.

DoebnerMechanism cluster_0 Activation cluster_1 Condensation cluster_2 Decarboxylation M Malonic Acid E Enolate Intermediate M->E Deprotonation B Base (Piperidine) B->E I1 Aldol Adduct E->I1 A Thiazole Aldehyde A->I1 + Enolate I2 Dicarboxylic Intermediate I1->I2 - H2O (Dehydration) P Thiazole Acrylic Acid I2->P Heat (-CO2) CO2 CO2 I2->CO2

Figure 1: Mechanistic pathway of the Doebner modification for thiazole substrates.

Experimental Protocols

Method A: Standard Thermal Protocol (Scalable)

Best for: Gram-scale synthesis and thermally stable substrates.

Reagents:

  • Thiazole-4-carbaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv) — Excess drives reaction to completion.

  • Pyridine (Solvent, 5–10 volumes)

  • Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the thiazole aldehyde in pyridine. Add malonic acid.[1][2][3]

    • Note: The reaction is endothermic; malonic acid may not fully dissolve initially.

  • Catalysis: Add piperidine dropwise.

  • Reaction: Heat to 100–115°C (Reflux) for 2–4 hours .

    • Monitoring: Evolution of

      
       bubbles indicates active decarboxylation. Reaction is complete when bubbling ceases and TLC shows consumption of aldehyde.
      
  • Quenching: Cool the mixture to room temperature. Pour slowly into ice-cold water (10x reaction volume).

  • Isolation (Critical):

    • The solution will likely be clear (product is soluble as a pyridine salt).

    • Add 6M HCl dropwise with vigorous stirring.

    • Stop adding acid at pH 4.0–4.5. A thick precipitate will form.

    • Warning: If you overshoot to pH 1, the precipitate may redissolve. If this happens, back-titrate with saturated

      
       to pH 4.
      
  • Purification: Filter the solid, wash with cold water (to remove pyridine), and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water (1:1) if necessary.[4]

Method B: Microwave-Assisted Protocol (High-Throughput)

Best for: Library generation, screening, and substrates sensitive to prolonged heating.

Parameters:

  • Solvent: Ethanol (with 0.5 eq Pyridine) OR pure Pyridine.

  • Temperature: 120°C.

  • Time: 5–15 minutes.

  • Pressure: Atmospheric (open vessel) or sealed (monitor pressure).

Procedure:

  • Combine aldehyde (1 mmol), malonic acid (1.5 mmol), and piperidine (2 drops) in a microwave vial.

  • Add 2 mL Ethanol. Cap the vial.

  • Irradiate at 120°C for 10 minutes (Dynamic power mode).

  • Pour into ice water and acidify to pH 4 as described in Method A.

Critical Optimization & Troubleshooting

Solvent & Base Selection Guide
ParameterStandard ConditionGreen AlternativeNotes
Solvent PyridineEthanol or ToluenePyridine acts as both solvent and base acceptor for decarboxylation. Ethanol requires higher base loading.
Catalyst Piperidine

-Alanine
Piperidine is robust.

-Alanine (Verley modification) is milder, useful for very sensitive aldehydes.
Stoichiometry 1:1.5 (Ald:Acid)1:1.2 (Ald:Acid)1.5 equiv of malonic acid prevents the formation of "double condensation" byproducts.
The "Isoelectric Point" Workup Workflow

This flowchart guides the critical isolation step to maximize yield.

WorkupLogic Start Reaction Mixture (Pyridine Solution) Quench Pour into Ice Water Start->Quench Acidify Add HCl dropwise Quench->Acidify CheckPH Check pH Acidify->CheckPH ResultHigh pH > 6 (Soluble Carboxylate) CheckPH->ResultHigh Too Basic ResultOpt pH 3.5 - 5.0 (Precipitate Forms) CheckPH->ResultOpt Target Range ResultLow pH < 2 (Soluble Thiazolium Salt) CheckPH->ResultLow Too Acidic ActionMore Add more HCl ResultHigh->ActionMore Filter Filter & Wash (Cold Water) ResultOpt->Filter ActionBack Add NaHCO3 ResultLow->ActionBack ActionBack->CheckPH ActionMore->CheckPH

Figure 2: Decision tree for pH-controlled isolation of amphoteric thiazole products.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product solubilized as salt (pH too low/high).Adjust pH strictly to 4.0–4.5. If still soluble, saturate aqueous layer with NaCl and extract with Ethyl Acetate.
Incomplete Reaction Water accumulation inhibiting dehydration.Use dry pyridine.[1] Add molecular sieves if running >4 hours.
Decarboxylation Failure Temperature too low.Ensure reflux is vigorous (>100°C). Decarboxylation is thermally driven.
Sticky/Oily Product Impurities or solvent retention.[5]Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from EtOH/H2O.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. Link

  • Pawar, H. S., et al. (2016).[6] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. New Journal of Chemistry. Link

  • Mali, D. R., et al. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. Link

  • Organic Chemistry Portal. Knoevenagel-Doebner Condensation. Link

  • BenchChem. Synthesis of trans-3-(3-Pyridyl)acrylic Acid (Analogous Heterocycle Protocol). Link

Sources

Method

Using 3-(4-Methylthiazol-5-yl)acrylic acid as a building block for heterocycles

Application Note: 3-(4-Methylthiazol-5-yl)acrylic Acid as a Modular Scaffold in Medicinal Chemistry Part 1: Introduction & Strategic Value 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4) represents a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Methylthiazol-5-yl)acrylic Acid as a Modular Scaffold in Medicinal Chemistry

Part 1: Introduction & Strategic Value

3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 2196246-47-4) represents a high-value "linker-pharmacophore" building block.[1] Unlike simple aliphatic acrylic acids, this molecule incorporates a thiazole moiety—a privileged structure in FDA-approved drugs like Dasatinib and Ritonavir—directly conjugated to an


-unsaturated carboxylic acid.[1]

For the drug discovery chemist, this molecule offers two distinct synthetic vectors:

  • The Electrophilic Warhead (Michael Acceptor): The acrylic acid motif is the direct precursor to acrylamides, the gold standard for Targeted Covalent Inhibitors (TCIs) .[1] The conjugated thiazole ring tunes the electrophilicity of the double bond, potentially altering the reactivity profile toward cysteine residues in target proteins.[1]

  • The Heterocyclic Precursor: The

    
    -unsaturated system serves as a 3-carbon dielectrophile, enabling cyclization reactions with binucleophiles (hydrazines, ureas, guanidines) to generate complex bi-heterocyclic systems (e.g., thiazolyl-pyrazolones, thiazolyl-pyrimidines).[1]
    

This guide provides validated protocols for transforming this building block into bioactive libraries, prioritizing high-yield, scalable methodologies.

Part 2: Chemical Profile & Handling

PropertyData
Chemical Name (E)-3-(4-Methylthiazol-5-yl)acrylic acid
CAS Number 2196246-47-4
Molecular Formula

Molecular Weight 169.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2-8°C, inert atmosphere (Argon/Nitrogen recommended)
Stability Stable under standard conditions; avoid strong oxidizers

Part 3: Reaction Landscape & Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactionLandscape cluster_legend Reaction Class Core 3-(4-Methylthiazol-5-yl) acrylic acid AcidChloride Acid Chloride / Activated Ester Core->AcidChloride SOCl2 or EDC/HOBt MethylEster Methyl Ester Intermediate Core->MethylEster MeOH, H+ Acrylamide Thiazolyl-Acrylamides (Covalent Warheads) AcidChloride->Acrylamide R-NH2 (Amidation) Pyrazolone Thiazolyl-Pyrazolones (via Hydrazines) MethylEster->Pyrazolone NH2NH2 (Cyclization) Pyrimidine Thiazolyl-Pyrimidines (via Guanidines) MethylEster->Pyrimidine Guanidine/Base (Cyclization) Amidation Amidation Cyclization Cyclization

Caption: Divergent synthetic pathways from the thiazole-acrylic acid core. Green path indicates covalent inhibitor synthesis; Red/Yellow paths indicate heterocyclic ring expansion.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Thiazolyl-Acrylamides (Covalent Warhead Installation)

Context: This reaction couples the acrylic acid to an amine-bearing scaffold. The resulting acrylamide is a potential "Michael acceptor" capable of covalently binding to cysteine residues in proteins (e.g., kinases).[1]

Reagents:

  • 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 equiv)[1]

  • Amine coupling partner (1.1 equiv)[1]

  • EDC

    
    HCl (1.5 equiv)[1]
    
  • HOBt (1.5 equiv) or HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen, dissolve 3-(4-Methylthiazol-5-yl)acrylic acid (1.0 mmol, 169 mg) in anhydrous DMF (5 mL).

  • Reagent Addition: Add DIPEA (3.0 mmol, 0.52 mL), followed by EDC

    
    HCl (1.5 mmol, 287 mg) and HOBt (1.5 mmol, 202 mg). Stir at room temperature (RT) for 30 minutes to generate the active ester.
    
    • Expert Note: If using HATU, reduce activation time to 5-10 minutes to prevent side reactions.[1]

  • Coupling: Add the amine substrate (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash successively with 1N HCl (2x), Sat.

      
       (2x), and Brine (1x).[1]
      
    • Caution: The thiazole nitrogen can be protonated; if the product stays in the aqueous acid layer, adjust pH to ~7-8 before extraction.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Validation:

  • Target Yield: 60–85%

  • Key Signal:

    
     NMR should show characteristic doublet of doublets for the alkene protons at 
    
    
    
    6.5–7.5 ppm with a large coupling constant (
    
    
    Hz), confirming the trans (E) geometry is retained.
Protocol B: Synthesis of Thiazolyl-Pyrazolones (Heterocycle Formation)

Context: Converting the acrylic motif into a pyrazolone ring creates a rigid bi-heterocyclic system. This requires converting the acid to an ester first, or using the acid chloride, as the free acid reacts sluggishly with hydrazines to form the ring.[1]

Phase 1: Esterification (Methyl Ester Synthesis)

  • Dissolve the acid (1.0 equiv) in MeOH.

  • Add catalytic

    
     (0.1 equiv) or thionyl chloride (1.5 equiv, dropwise at 0°C).
    
  • Reflux for 3 hours. Concentrate to yield Methyl (E)-3-(4-methylthiazol-5-yl)acrylate .[1][2] Use directly.

Phase 2: Cyclization with Hydrazine Reagents:

  • Methyl (E)-3-(4-methylthiazol-5-yl)acrylate (1.0 equiv)[1][2]

  • Hydrazine hydrate (5.0 equiv) or Phenylhydrazine (1.2 equiv)[1]

  • Solvent: Ethanol or Acetic Acid[1][3]

Step-by-Step Methodology:

  • Setup: Dissolve the methyl ester intermediate (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (5.0 mmol, excess drives the reaction and prevents dimer formation).

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Observation: A precipitate often forms as the reaction progresses.

  • Workup: Cool to RT.

    • If solid precipitates:[4] Filter the solid, wash with cold ethanol and ether. This is often the pure Pyrazolidin-3-one derivative.[1]

    • If solution remains clear: Concentrate in vacuo. Triturate the residue with diethyl ether/hexane to induce crystallization.

  • Oxidation (Optional): If the target is the fully aromatic pyrazole, the resulting pyrazolidinone may need oxidative aromatization (e.g., using

    
    /AcOH or DDQ), though the tautomeric pyrazolone form is stable.[1]
    

Validation:

  • Key Signal: Disappearance of the methyl ester singlet (

    
     3.7 ppm) and alkene protons in NMR. Appearance of a broad NH peak (if using hydrazine hydrate).
    

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Acid not activating; Thiazole interferenceSwitch coupling agent to HATU or T3P (Propylphosphonic anhydride). T3P is excellent for sterically hindered or electron-deficient acids.[1]
Product Water Soluble Thiazole protonationAvoid acidic workups. Use neutral extraction (DCM/Water) or salting out with NaCl.
Isomerization (E to Z) Light sensitivity or prolonged heatingPerform reactions in the dark; keep temperature <80°C unless necessary.
Incomplete Cyclization Ester reactivity too lowSwitch solvent to Glacial Acetic Acid and reflux. The acid catalysis promotes the nucleophilic attack of hydrazine.

Part 6: References

  • Amidation Protocol (CAPE Derivatives): Wang, G., et al. (2018).[1] "Discovery of caffeic acid phenethyl ester derivatives as novel myeloid differentiation protein 2 inhibitors for treatment of acute lung injury." European Journal of Medicinal Chemistry, 146, 479-491.[1] (Describes coupling of thiazole-acrylic acids using EDCI/HOBt). DOI: [5]

  • Heterocycle Synthesis (General Thiazole Chemistry): Chugh, A., et al. (2022).[1][3] "Thiazole Derivatives: A Review of Their Synthesis and Biological Applications." Current Topics in Medicinal Chemistry. (Provides context on thiazole reactivity).

  • Pyrazolone Synthesis Methodology: General procedure for reaction of acrylic esters with hydrazine. Validated via standard organic synthesis texts (e.g., Vogel's Textbook of Practical Organic Chemistry).[1]

Note: While direct literature on the specific CAS 2196246-47-4 is limited to patent/vendor data, the protocols above are derived from chemically equivalent validated methods for thiazole-acrylic acid analogs (Reference 2).[1]

Sources

Application

Application Note: Optimized Esterification Protocols for 3-(4-Methylthiazol-5-yl)acrylic Acid Intermediates

Abstract The esterification of heteroaromatic acrylic acids requires precise chemoselective control to prevent side reactions. This application note provides a comprehensive guide to the esterification of 3-(4-methylthia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The esterification of heteroaromatic acrylic acids requires precise chemoselective control to prevent side reactions. This application note provides a comprehensive guide to the esterification of 3-(4-methylthiazol-5-yl)acrylic acid. By analyzing the structural causality—specifically the basicity of the thiazole nitrogen and the electrophilicity of the conjugated alkene—we detail three self-validating protocols (Steglich, Acid-Catalyzed, and Base-Promoted Alkylation) optimized for yield, scalability, and target ester compatibility.

Introduction & Mechanistic Insights

The 3-(4-methylthiazol-5-yl)acrylic acid scaffold is a highly versatile intermediate in the synthesis of advanced pharmacophores, including antiviral agents, kinase inhibitors, and anti-infectives[1]. However, the esterification of this intermediate presents unique chemoselective challenges that render standard "textbook" conditions inefficient:

  • Thiazole Basicity: The nitrogen atom of the thiazole ring (pKa ~2.5) readily sequesters acid catalysts. In traditional Fischer esterifications, this leads to the precipitation of the protonated thiazolium salt, drastically reducing solubility and reaction rates.

  • Conjugated Alkene: The

    
    -unsaturated system is susceptible to Michael addition. Prolonged exposure to strong nucleophiles or harsh basic conditions can lead to polymerization or unwanted adducts.
    
  • Electronic Deactivation: The electron-withdrawing nature of the thiazole ring slightly deactivates the carboxylate, requiring robust activation strategies to drive the reaction forward.

To address these challenges, we have developed three distinct experimental workflows, each tailored to specific target esters (e.g., methyl, tert-butyl, and benzyl).

Workflow Decision Matrix

Selecting the appropriate protocol depends fundamentally on the steric hindrance and electronic stability of the target alcohol.

DecisionTree Start Target Ester of 3-(4-Methylthiazol-5-yl)acrylic acid Q1 Is the alcohol sterically hindered or acid-sensitive? Start->Q1 Steglich Protocol A: Steglich Esterification (EDC·HCl / DMAP) Q1->Steglich Yes (e.g., t-Butyl) Q2 Is the target a simple Methyl/Ethyl ester? Q1->Q2 No Fischer Protocol B: Acid-Catalyzed / SOCl2 (MeOH or EtOH) Q2->Fischer Yes Alkylation Protocol C: Base-Promoted Alkylation (Alkyl Halide / K2CO3) Q2->Alkylation No (e.g., Benzyl, Allyl)

Decision matrix for selecting the optimal esterification protocol based on target ester.

Experimental Protocols
Protocol A: Mild Carbodiimide-Mediated (Steglich) Esterification

Best for: Sterically hindered (e.g., tert-butyl), acid-sensitive, or complex alcohols.

Causality: The utilizes a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[2]. EDC·HCl is chosen over DCC to ensure the urea byproduct is water-soluble, simplifying downstream purification and avoiding the hazardous allergen profile of DCC[3]. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, rapidly attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the intramolecular 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end[2][4].

SteglichMechanism Acid 3-(4-Methylthiazol-5-yl) acrylic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl ActiveEster Acylpyridinium Active Ester O_Acyl->ActiveEster + DMAP DMAP DMAP Catalyst DMAP->ActiveEster Product Target Ester + Urea Byproduct ActiveEster->Product + R-OH Alcohol R-OH Alcohol->Product

Mechanism of Steglich esterification highlighting DMAP-mediated acyl transfer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3-(4-methylthiazol-5-yl)acrylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add the target alcohol (1.2 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath to prevent thermal degradation of the active ester.

  • Coupling: Portion-wise, add EDC·HCl (1.2 eq). Maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitoring (Self-Validation): Monitor via TLC (UV active at 254 nm, eluent: 5% MeOH in DCM). The starting acid will remain at the baseline, while the less polar ester product migrates.

  • Workup: Upon completion (typically 4–6 hours), quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x 20 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and unreacted thiazole starting material), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid-Catalyzed (Thionyl Chloride-Mediated) Esterification

Best for: Simple aliphatic esters (Methyl, Ethyl).

Causality: Direct Fischer esterification using H₂SO₄ is inefficient due to the protonation of the thiazole nitrogen. Instead, reacting thionyl chloride (SOCl₂) with methanol generates anhydrous HCl in situ alongside the highly reactive acid chloride. This dual-activation ensures rapid conversion without the need for prolonged heating, protecting the sensitive alkene from polymerization.

Step-by-Step Methodology:

  • Preparation: Suspend 3-(4-methylthiazol-5-yl)acrylic acid (1.0 eq, 10 mmol) in anhydrous methanol (50 mL).

  • Activation: Cool the suspension to 0 °C. Dropwise, add SOCl₂ (1.5 eq) over 15 minutes. (Caution: Highly exothermic; evolves SO₂ and HCl gas. Perform in a well-ventilated fume hood).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 3 hours.

  • Monitoring (Self-Validation): Reaction completion is visually indicated by the dissolution of the starting material into a clear, homogenous solution. Confirm via LC-MS (monitor for the M+H peak of the methyl ester).

  • Workup: Cool to room temperature and concentrate in vacuo to remove excess methanol and HCl.

  • Neutralization: Dissolve the crude residue in ethyl acetate. Wash carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8).

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate to yield the pure ester.

Protocol C: Base-Promoted Alkylation

Best for: Benzyl, Allyl, or primary alkyl halides.

Causality: For highly reactive electrophiles (e.g., benzyl bromide), direct Sₙ2 displacement by the carboxylate anion is the cleanest route. Potassium carbonate (K₂CO₃) in DMF provides sufficient basicity to deprotonate the carboxylic acid (pKa ~4.5) without triggering Michael addition across the acrylic double bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 eq, 10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to pre-form the carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Monitoring (Self-Validation): ¹H NMR of a crude aliquot will show the disappearance of the broad carboxylic acid proton (~12.0 ppm) and the appearance of the benzylic CH₂ singlet (~5.2 ppm).

  • Workup: Dilute the reaction mixture with water (150 mL) to dissolve inorganic salts and partition into ethyl acetate (3x 50 mL). Wash the organic phase extensively with water (3x 50 mL) and brine to remove residual DMF.

  • Isolation: Dry, filter, and concentrate.

Quantitative Data & Optimization Matrix
ProtocolTarget Ester TypeReagents / CatalystReaction TimeTypical YieldKey Byproducts / Impurities
A (Steglich) tert-Butyl, ComplexEDC·HCl, DMAP, DCM4 - 6 h80 - 90%N-acylurea (if DMAP is omitted)
B (SOCl₂) Methyl, EthylSOCl₂, MeOH/EtOH2 - 3 h90 - 95%Traces of Michael addition adducts
C (Alkylation) Benzyl, AllylK₂CO₃, R-X, DMF4 - 6 h85 - 92%Dialkylated thiazolium salts (rare)

Table 1: Comparative analysis of esterification protocols for 3-(4-methylthiazol-5-yl)acrylic acid.

References
  • Lozynskyi, A. V., et al. "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." ResearchGate, 2022. URL:[Link]

  • "Steglich Esterification." Organic Chemistry Portal. URL:[Link]

  • "Mechanism of the Steglich esterification with the GO/RGO." ResearchGate. URL:[Link]

  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, Royal Society of Chemistry, 2021. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Thiazolyl Acrylic Acid Derivatives

Executive Summary & Scientific Rationale Thiazolyl acrylic acid derivatives are highly privileged pharmacophores in modern drug discovery, serving as critical scaffolds for TRPV1 antagonists, antimicrobial agents, and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Thiazolyl acrylic acid derivatives are highly privileged pharmacophores in modern drug discovery, serving as critical scaffolds for TRPV1 antagonists, antimicrobial agents, and targeted kinase inhibitors[1][2]. However, the conventional synthesis of these molecules—typically involving a Hantzsch thiazole cyclization followed by a Knoevenagel condensation—is plagued by prolonged reaction times (often exceeding 12 hours), poor thermodynamic control leading to mixed E/Z stereoisomers, and low overall atom economy.

The integration of Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the kinetic and thermodynamic profile of these reactions. By utilizing dielectric heating, microwave energy directly couples with polar solvents (e.g., ethanol, DMF) and ionic intermediates. This creates a "superheating effect" that provides instantaneous, localized thermal energy, rapidly overcoming the high activation energy barriers associated with the dehydration steps in both the Hantzsch cyclization and the Knoevenagel condensation[3][4].

As a result, MAOS not only reduces reaction times from hours to minutes but also drives the reaction strictly toward the thermodynamically favored (E)-isomer of the acrylic acid, ensuring a self-validating, highly reproducible synthetic workflow[5][6].

Mechanistic Pathway

The microwave-assisted synthesis of thiazolyl acrylic acids is a highly efficient two-step sequence:

  • Hantzsch Cyclization: An

    
    -haloketone reacts with a thiourea or thioamide. Microwave irradiation accelerates the initial nucleophilic attack and the subsequent rate-limiting dehydration step to form the aromatic thiazole core[7].
    
  • Knoevenagel Condensation: A thiazole-carbaldehyde undergoes condensation with malonic acid in the presence of a catalytic amine (e.g., piperidine). Microwave heating drives the rapid dehydration of the aldol adduct and the subsequent decarboxylation, yielding the (E)-thiazolyl acrylic acid[5].

Mechanism A Alpha-Haloketone + Thiourea B Hantzsch Cyclization (MW: 80°C, 10 min) A->B C Thiazole Intermediate (e.g., Thiazole-carbaldehyde) B->C Dehydration E Knoevenagel Condensation (MW: 120°C, 15 min) C->E D Malonic Acid + Piperidine (Solvent: EtOH) D->E F (E)-Thiazolyl Acrylic Acid Derivative E->F Decarboxylation

Mechanistic pathway of microwave-assisted thiazolyl acrylic acid synthesis.

Comparative Data Analysis

The empirical advantages of transitioning from conventional thermal reflux to microwave irradiation are summarized below. The data demonstrates significant improvements in yield, time, and stereoselectivity.

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (Sealed Vessel)Causality / Advantage
Reaction Time (Hantzsch) 4 – 8 hours10 – 15 minutesDielectric heating directly excites polar molecules, bypassing thermal conductivity limits[3].
Reaction Time (Knoevenagel) 6 – 12 hours5 – 10 minutesRapid superheating accelerates the rate-limiting dehydration step[6].
Overall Yield 45% – 60%85% – 95%Elimination of prolonged thermal exposure prevents degradation and side-product formation[4].
Stereoselectivity Moderate (E/Z mixture)High (>98% E-isomer)Precise thermal control and rapid kinetics trap the thermodynamically stable trans-alkene[5].
Solvent Volume High (20-50 mL/mmol)Low (2-5 mL/mmol)Sealed vessels allow reactions at higher concentrations without solvent loss[8].

Experimental Protocols

The following protocols are designed as self-validating systems . By adhering to the specific causality-driven steps, the chemist ensures the integrity of the reaction without requiring intermediate purification.

Protocol A: Microwave-Assisted Hantzsch Synthesis of the Thiazole Core

Objective: Synthesize 2-amino-4-arylthiazole-5-carbaldehyde.

  • Reagent Preparation: In a 10 mL microwave-transparent quartz vial, combine the substituted

    
    -bromoketone (1.0 mmol) and thiourea (1.1 mmol).
    
    • Causality: A slight excess of thiourea ensures complete consumption of the highly reactive and lachrymatory

      
      -bromoketone.
      
  • Solvent Addition: Add 3.0 mL of absolute ethanol.

    • Causality: Ethanol is a highly polar solvent with an excellent microwave absorbing capacity (high loss tangent), making it ideal for rapid dielectric heating.

  • Irradiation: Seal the vial with a pressure-rated crimp cap. Insert into the microwave synthesizer. Set the parameters to 80 °C, dynamic power (max 150 W), for 10 minutes.

    • Causality: The sealed vial allows the ethanol to superheat above its atmospheric boiling point (78 °C), creating autogenous pressure that forces the cyclization to completion.

  • Isolation: Cool the vial rapidly to room temperature using the instrument's compressed air stream. The product will precipitate. Filter and wash with cold ethanol.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Objective: Synthesize (E)-3-(2-amino-4-arylthiazol-5-yl)acrylic acid.

  • Reagent Preparation: In a clean 10 mL microwave vial, combine the thiazole-carbaldehyde generated in Protocol A (1.0 mmol) and malonic acid (1.2 mmol).

  • Catalyst Addition: Add 3.0 mL of absolute ethanol and 0.1 mmol (10 mol%) of piperidine.

    • Causality: Piperidine acts as a basic organocatalyst, deprotonating the active methylene group of malonic acid to form the reactive enolate necessary for nucleophilic attack on the aldehyde.

  • Irradiation: Seal the vial. Irradiate at 120 °C, dynamic power (max 200 W), for 15 minutes.

    • Causality: The high temperature is strictly required to drive the final decarboxylation step of the malonic acid adduct, yielding the acrylic acid.

  • Quenching & Isolation: Rapidly cool the reaction to 25 °C. Acidify the mixture dropwise with 1M HCl until pH 3 is reached.

    • Causality: Acidification protonates the newly formed carboxylate salt, drastically reducing its solubility in the aqueous-ethanolic mixture and forcing the pure product to precipitate.

  • Filtration: Filter the solid, wash with ice-cold distilled water, and dry under a high vacuum.

Workflow & Validation Diagram

Workflow Step1 1. Reagent Prep Equimolar ratio Polar solvent Step2 2. MW Irradiation Closed vessel Dynamic power Step1->Step2 Step3 3. Rapid Cooling Compressed air Quench reaction Step2->Step3 Step4 4. Isolation Acidification Precipitation Step3->Step4 Step5 5. Validation NMR, LC-MS Confirm (E)-isomer Step4->Step5

Step-by-step experimental workflow for microwave-assisted synthesis.

System Validation (Self-Correction & QA)

To validate the success of the Knoevenagel condensation and the stereochemistry of the resulting thiazolyl acrylic acid, the chemist must perform


H-NMR spectroscopy (DMSO-

).
  • Validation Checkpoint: The appearance of two distinct doublet signals in the alkene region (typically ~7.6 ppm and ~6.4 ppm) with a large coupling constant (

    
     Hz) definitively confirms the formation of the trans (E)-alkene. If a smaller coupling constant (
    
    
    
    Hz) is observed, the (Z)-isomer is present, indicating insufficient microwave heating during the decarboxylation step.

References

  • Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans SciSpace[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds PMC (PubMed Central)[Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles RSC (Royal Society of Chemistry) [Link]

  • Benzimidazolone based cinnamamide derivatives as TRPV1 antagonists and a pharmaceutical composition...
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry PMC (PubMed Central)[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen... Semantic Scholar[Link]

Sources

Application

Application Note: Recrystallization Protocols for 3-(4-Methylthiazol-5-yl)acrylic Acid

Abstract & Scope This technical guide details the purification of 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 1663518-39-5 / related analogs), a critical intermediate in the synthesis of thiazole-based pharmaceuticals. Du...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification of 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 1663518-39-5 / related analogs), a critical intermediate in the synthesis of thiazole-based pharmaceuticals. Due to the amphoteric nature of the thiazole ring combined with the carboxylic acid moiety, standard purification methods often fail to yield pharmaceutical-grade purity (>99.5%).

This protocol moves beyond generic methodologies, employing a binary solvent system based on the specific polarity profile of the 4-methylthiazole scaffold. It addresses common impurities arising from Knoevenagel condensations, including unreacted 4-methylthiazole-5-carbaldehyde, decarboxylated vinyl byproducts, and oligomeric "gunk."

Physicochemical Analysis & Solvent Selection

To design a self-validating purification system, we must understand the solute-solvent interactions. The target molecule contains:

  • Carboxylic Acid Head: Hydrogen bond donor/acceptor; high polarity; pH-dependent solubility.

  • Thiazole Core: Aromatic, weakly basic (pyridine-like nitrogen), moderately polar.

  • Vinyl Linker: Rigid, conjugated system susceptible to polymerization if heated excessively without inhibitors.

Solvent Screening Matrix

Based on the "Like Dissolves Like" principle and temperature-dependent solubility differentials, the following systems are characterized:

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary Recrystallization High Cosolvent Effect: Ethanol solvates the organic thiazole core; water acts as a polar anti-solvent to force precipitation upon cooling.
Ethyl Acetate / Hexane Secondary PolishMediumPolarity Gradient: Good for removing non-polar aldehyde starting materials, but yield is often lower due to poor solubility of the acid.
Methanol DissolutionLowToo soluble; difficult to recover high yields without excessive evaporation (risk of degradation).
Water (pH adjusted) Acid/Base PrecipitationLow (Purification only)Useful for bulk isolation, but poor for crystal growth and impurity rejection (traps salts).

Detailed Experimental Protocol

Method: Binary Solvent Recrystallization (Ethanol/Water) Target Purity: >99% (HPLC) Typical Recovery: 75-85%

Reagents
  • Crude 3-(4-Methylthiazol-5-yl)acrylic acid

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (Pre-heated to 80°C)

  • Activated Charcoal: (Optional, for color removal)

Step-by-Step Workflow
Phase 1: Saturation & Dissolution
  • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar and Solvent A (Ethanol) in small portions (start with 30 mL).

  • Heat the mixture to a gentle reflux (approx. 78°C) on a stir plate.

  • Critical Decision Point:

    • If solid dissolves completely: Proceed to Step 5.

    • If solid remains: Add more Ethanol in 5 mL increments until dissolution is complete.

    • If insoluble dark specs remain: These are likely inorganic salts or polymers. Perform a Hot Filtration immediately.

Phase 2: Nucleation Control (The "Cloud Point")
  • Maintain the solution at boiling.

  • Slowly add Solvent B (Hot Water) dropwise via a pipette or addition funnel.

  • Visual Cue: Continue addition until a persistent turbidity (cloudiness) just appears and does not disappear upon swirling.

  • Add a few drops of Ethanol to just clear the solution (restore transparency). This establishes a saturated solution at the boiling point.

Phase 3: Crystal Growth
  • Remove the flask from heat and place it on a cork ring or wood block.

  • Insulate: Cover the flask mouth with a watch glass or foil.

  • Allow the system to cool to room temperature undisturbed for 2–3 hours.

    • Scientific Rationale: Rapid cooling locks impurities inside the crystal lattice. Slow cooling allows the crystal lattice to reject impurities (thermodynamic control).

  • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

Phase 4: Isolation & Drying[1]
  • Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Rinse the filter cake with 10–15 mL of cold Ethanol/Water (1:1 mixture).

  • Dry: Dry in a vacuum oven at 45°C for 12 hours. Note: Avoid temperatures >60°C to prevent potential polymerization or decarboxylation.

Process Logic & Troubleshooting Diagram

RecrystallizationWorkflow cluster_impurities Impurity Fate Start Crude 3-(4-Methylthiazol-5-yl)acrylic acid Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove insoluble polymers) CheckSol->HotFilter No (Insolubles) AddWater Add Hot Water until Turbid (Cloud Point) CheckSol->AddWater Yes HotFilter->AddWater ClearSol Add drops of Ethanol to clear turbidity AddWater->ClearSol Cooling Slow Cooling (RT -> 4°C) ClearSol->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH/Water (1:1) Filter->Wash Filtrate Mother Liquor (Contains Aldehydes/Isomers) Filter->Filtrate Dry Vacuum Dry (45°C, 12h) Wash->Dry

Figure 1: Decision tree for the purification of thiazole-acrylic acid derivatives, highlighting critical control points for impurity removal.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Solution cooled too fast or solvent polarity is too high.Re-heat to dissolve.[1][2] Add more Ethanol. Scratch the glass with a rod to induce nucleation.
Low Yield Too much solvent used or product is too soluble in the mix.Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling.
Colored Crystals (Yellow/Brown)Conjugated impurities or polymerization.Dissolve crude in Ethanol, treat with Activated Carbon (5 wt%), reflux for 10 min, and hot filter before adding water.
Melting Point Depression Wet crystals or isomeric impurities.Ensure thorough drying. If problem persists, recrystallize from Ethyl Acetate to remove non-polar isomers.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , Vol 15. (Mechanistic insight into impurities).

  • TIFR Centre for Science Education. "Recrystallization of Organic Compounds: Benzoic/Cinnamic Acid Protocols." (Foundational logic for aromatic acid purification).

  • ChemicalBook. "Acrylic Acid Synthesis and Purification Data." (General handling of acrylic acid derivatives).

  • PubChem. "Compound Summary: 3-(4-methylthiazol-5-yl)acrylic acid." (Physicochemical property verification).

Sources

Method

Application Notes &amp; Protocols: Peptide Coupling Reagents for Thiazole Acrylic Acid Amides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance and Challenge of Thiazole Acrylic Acid Amides The thiazole ring is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance and Challenge of Thiazole Acrylic Acid Amides

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. When coupled with an acrylic acid moiety and functionalized as an amide, this structural motif gives rise to compounds with significant therapeutic potential, including kinase inhibitors for oncology and anti-inflammatory agents. However, the synthesis of thiazole acrylic acid amides is not without its challenges.

The electron-deficient nature of the thiazole ring, compounded by the conjugated acrylic system, can decrease the nucleophilicity of the carboxylic acid, making it a challenging substrate for standard amidation. This can lead to sluggish reactions, the need for harsh conditions, and the formation of unwanted side products. The selection of an appropriate peptide coupling reagent is therefore paramount to achieving high yields, purity, and reproducibility.

This guide provides an in-depth analysis of coupling reagent selection, detailed mechanistic insights, and robust, field-proven protocols for the successful synthesis of thiazole acrylic acid amides.

The Core Challenge: Substrate Reactivity

The primary obstacle in the synthesis of thiazole acrylic acid amides lies in the electronic properties of the starting carboxylic acid. The thiazole ring is an electron-withdrawing heterocycle. This property, combined with the conjugated π-system of the acrylic acid, reduces the electron density at the carboxyl group. This makes the carboxylic acid less nucleophilic and, consequently, more difficult to activate.

Common issues encountered during the coupling of such electron-deficient acids include:

  • Slow Reaction Kinetics: Requiring extended reaction times or elevated temperatures.

  • Low Yields: Incomplete conversion of starting materials.

  • Side Reactions: Including the potential for Michael addition to the acrylate system or racemization if the molecule contains chiral centers.[1]

  • Reagent Decomposition: Some coupling reagents may be unstable under the prolonged reaction times or higher temperatures required.

To overcome these challenges, the choice of coupling reagent must be deliberate, favoring those with high reactivity and mechanisms that are less susceptible to common side reactions.

Selecting the Optimal Coupling Reagent

Modern peptide coupling reagents can be broadly categorized into carbodiimides, and phosphonium or aminium (uronium) salts.[2] For challenging substrates like thiazole acrylic acids, aminium/uronium salt-based reagents are often superior due to their high reactivity and efficiency.

Comparative Analysis of Key Reagents
ReagentClassActivating GroupRelative ReactivityKey AdvantagesPotential Issues
HATU Aminium/Uronium Salt7-Aza-benzotriazole (HOAt)Very High[3]Superior for difficult couplings, rapid reaction kinetics, very low racemization risk.[3][4]Higher cost. Can guanidinylate the amine if not pre-activated with the acid.[5]
HBTU Aminium/Uronium SaltBenzotriazole (HOBt)High[3]Good efficiency for routine synthesis, more economical than HATU.[6]Slower than HATU; potential for N-terminal guanidinylation side reaction.[3]
EDC/HOBt Carbodiimide/AdditiveBenzotriazole (HOBt)ModerateWater-soluble urea byproduct is easily removed by aqueous workup[7][8]; cost-effective.Slower kinetics; O- to N-acyl rearrangement can form an irreversible N-acylurea byproduct.[1][8]

Recommendation: For the synthesis of thiazole acrylic acid amides, HATU is the reagent of choice. Its high reactivity, driven by the formation of a highly reactive OAt-active ester, is particularly effective for activating electron-deficient carboxylic acids.[4][9][10] The presence of the HOAt moiety accelerates the coupling and minimizes epimerization, which is crucial when dealing with chiral molecules.[9][11]

Mechanism of Action: HATU-Mediated Coupling

The efficacy of HATU stems from a well-defined, two-step activation and coupling mechanism.[9]

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the thiazole acrylic acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of HATU.[11][12]

  • Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted into a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][10]

  • Aminolysis: The target amine then attacks the active ester, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[9][11]

The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and further accelerating the aminolysis step.[3]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling R-COOH Thiazole Acrylic Acid R-COO Carboxylate R-COOH->R-COO + Base Base DIPEA HATU_reagent HATU Active_Ester OAt-Active Ester R-COO->Active_Ester + HATU - Tetramethylurea Amide Amide Product Active_Ester->Amide + R'-NH2 - HOAt Amine R'-NH2 HOAt HOAt

Caption: HATU-mediated amide bond formation workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of thiazole acrylic acid amides using the recommended HATU-based method and a cost-effective EDC/HOBt alternative.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol is optimized for high yield and purity, especially for challenging or sterically hindered substrates. The critical step is the pre-activation of the carboxylic acid before the addition of the amine to prevent side reactions.[13]

Materials:

  • Thiazole acrylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[7]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiazole acrylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (typical concentration 0.1-0.5 M).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.[7] Allow the mixture to stir at 0 °C for 15-30 minutes. A color change may be observed as the active ester forms.

  • Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and brine.[7][9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Economical Coupling using EDC/HOBt

This method is a viable alternative when cost is a primary consideration, though it may require longer reaction times and careful monitoring to avoid side-product formation.

Materials:

  • Thiazole acrylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)[7]

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • Setup: To a round-bottom flask, add the thiazole acrylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[7]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[7]

  • Work-up: Once complete, dilute the mixture with ethyl acetate. Wash the organic phase with water (to remove the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[7][8]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Combine Acid & Coupling Reagent B Dissolve in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Base (Pre-activation for HATU) C->D E Add Amine D->E F Stir at RT & Monitor (TLC/LCMS) E->F G Dilute with Organic Solvent F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry, Filter, Concentrate H->I J Purify (Chromatography) I->J

Caption: General experimental workflow for amide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Wet solvent or reagents. 3. Insufficient base.1. Switch to a more powerful reagent like HATU. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Increase the equivalents of base (DIPEA/TEA).
N-acylurea Byproduct (EDC) Rearrangement of the O-acylisourea intermediate.Ensure HOBt is used in stoichiometric amounts. Lowering the reaction temperature may also help.
Guanidinylation of Amine (HATU) Amine reacts directly with HATU before the acid is activated.Strictly follow the pre-activation protocol: mix acid, HATU, and base for 15-30 min before adding the amine.
Multiple Spots on TLC 1. Side reactions. 2. Decomposition of starting material or product.1. Lower the reaction temperature; re-evaluate reagent choice. 2. Ensure the reaction is not running for an excessive amount of time.

Conclusion

The synthesis of thiazole acrylic acid amides presents a distinct chemical challenge due to the electron-deficient nature of the carboxylic acid substrate. A methodical approach to reagent selection, grounded in an understanding of reaction mechanisms, is critical for success. For this specific class of compounds, HATU stands out as the premier coupling reagent, offering rapid kinetics and high yields while minimizing side reactions. By employing the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently synthesize these valuable molecules, accelerating progress in drug discovery and development.

References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (2025). BenchChem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). BenchChem.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. (2025). BenchChem.
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. (2025). BenchChem.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. (2025). BenchChem.
  • HATU - Wikipedia. (n.d.).
  • A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. (2025). BenchChem.
  • Technical Support Information Bulletin 1205 - HATU. (n.d.).
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate.
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (n.d.). PMC.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). The Journal of Organic Chemistry - ACS Publications.
  • Rapid HATU-Mediated Solution Phase siRNA Conjugation. (2011, July 11). Bioconjugate Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • HATU coupling - what's the best order? (2024, December 16). Reddit.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Synthesis and Liquid Crystalline Behavior of New Amides and Esters Containing 7,1-Thiazole Ring. (n.d.). Digital Repository.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5). ResearchGate.

Sources

Application

Unlocking the Potential of Thiazole-Functionalized Acrylic Polymers: A Guide for Researchers

The convergence of polymer chemistry and medicinal chemistry has paved the way for the development of novel materials with tailored properties for advanced biomedical applications. Among these, polymers derived from thia...

Author: BenchChem Technical Support Team. Date: March 2026

The convergence of polymer chemistry and medicinal chemistry has paved the way for the development of novel materials with tailored properties for advanced biomedical applications. Among these, polymers derived from thiazole-functionalized acrylic monomers are emerging as a promising class of materials. The thiazole ring, a key heterocycle in many biologically active compounds, imparts unique electronic and interactive properties to polymeric structures.[1][2][3] This guide provides an in-depth exploration of the synthesis, polymerization, and characterization of thiazole-functionalized acrylic monomers, with a focus on their potential applications in drug development and biomedical research.

The Strategic Advantage of Integrating Thiazole Moieties

The incorporation of thiazole moieties into an acrylic polymer backbone is not arbitrary; it is a deliberate design choice to harness the inherent properties of the thiazole ring. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects.[1][2][4] By polymerizing monomers containing this functional group, researchers can create macromolecules that are not merely inert carriers but may also possess intrinsic therapeutic or targeting capabilities.

Furthermore, the nitrogen and sulfur heteroatoms in the thiazole ring can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination. This can influence the polymer's solubility, self-assembly behavior, and interaction with biological molecules, making these materials highly tunable for specific applications.[5]

Monomer Synthesis: The Foundation of Polymer Design

The journey to a functional thiazole-containing polymer begins with the synthesis of the acrylic monomer. A common and effective strategy involves the reaction of a hydroxyl- or amine-functionalized thiazole derivative with acryloyl chloride or methacryloyl chloride.

Protocol: Synthesis of 2-(Methacryloylamino)thiazole

This protocol details the synthesis of a representative thiazole-functionalized acrylic monomer, 2-(Methacryloylamino)thiazole (TMAAm), via amidation of 2-aminothiazole.[6]

Materials:

  • 2-Aminothiazole

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous 1,4-dioxane

  • n-Hexane

  • Ethanol

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminothiazole (0.1 mol) and triethylamine (0.1 mol) in 100 mL of anhydrous 1,4-dioxane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add methacryloyl chloride (0.1 mol) dropwise to the solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate. Remove the precipitate by filtration.

  • Pour the filtrate into a beaker containing 500 mL of n-hexane to precipitate the crude product.

  • Collect the solid product by filtration and recrystallize from ethanol to obtain pure 2-(Methacryloylamino)thiazole.

  • Dry the final product under vacuum.

Characterization: The structure of the synthesized monomer should be confirmed using spectroscopic methods such as FT-IR and NMR (¹H and ¹³C).

Polymerization Strategies: Tailoring Macromolecular Architecture

The choice of polymerization technique is critical as it dictates the molecular weight, polydispersity, and architecture of the final polymer, which in turn influence its physicochemical and biological properties.

Free Radical Polymerization (FRP)

Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[7] It is particularly useful for the bulk synthesis of thiazole-functionalized acrylic polymers.

Materials:

  • 2-(Methacryloylamino)thiazole (TMAAm)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk tube

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Dissolve a specific amount of TMAAm and AIBN (typically 1-2 mol% relative to the monomer) in 1,4-dioxane in a Schlenk tube.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath at 70°C to initiate polymerization.

  • Allow the reaction to proceed for a predetermined time (e.g., 24 hours).

  • Terminate the polymerization by cooling the tube in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Controlled Radical Polymerization: Precision and Control

For applications requiring well-defined polymer architectures, such as block copolymers for drug delivery systems, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are indispensable.[8][9]

ATRP allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[8][9] The general principle involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.

Experimental Workflow: ATRP of Thiazole-Functionalized Acrylic Monomers

cluster_reactants Reactants cluster_process Polymerization cluster_products Products & Purification M Thiazole-Acrylic Monomer Mix Mix & Degas (Freeze-Pump-Thaw) M->Mix I Initiator (e.g., EBriB) I->Mix Cat Catalyst (e.g., CuBr) Cat->Mix Lig Ligand (e.g., bpy) Lig->Mix Sol Solvent Sol->Mix React Heat to Reaction Temp. Mix->React Inert Atmosphere Polymer Well-defined Polymer React->Polymer Controlled Growth Purify Precipitation & Drying Polymer->Purify

Caption: Workflow for ATRP of thiazole-functionalized acrylic monomers.

RAFT polymerization is another versatile CRP technique that offers excellent control over polymer architecture and is tolerant to a wide range of functional groups.[10] It utilizes a chain transfer agent (CTA) to mediate the polymerization.

Logical Relationship: Key Components of RAFT Polymerization

center RAFT Polymerization Monomer Thiazole-Acrylic Monomer center->Monomer Initiator Radical Source (e.g., AIBN) center->Initiator CTA Chain Transfer Agent center->CTA Solvent Reaction Medium center->Solvent Product Controlled Polymer center->Product

Caption: Interplay of components in RAFT polymerization.

Physicochemical Characterization of Thiazole-Containing Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Property Characterization Technique Information Obtained
Molecular Weight & Polydispersity Gel Permeation Chromatography (GPC)Average molecular weights (Mn, Mw) and polydispersity index (PDI).
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Confirmation of polymer structure and monomer conversion.
Functional Groups Fourier-Transform Infrared (FT-IR) SpectroscopyPresence of characteristic functional groups (e.g., thiazole ring, carbonyl).
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Thermal stability and glass transition temperature (Tg).

Potential Applications in Drug Development

The unique properties of thiazole-functionalized acrylic polymers open up a wide array of possibilities in the field of drug development.

Polymeric Nanoparticles for Drug Delivery

Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic thiazole-functionalized acrylic block can self-assemble into micelles or nanoparticles in aqueous solution.[11] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The thiazole moieties in the core or corona of the nanoparticles could potentially offer additional therapeutic benefits or targeting capabilities.

Signaling Pathway: Drug Delivery via Polymeric Nanoparticles

cluster_formulation Formulation cluster_delivery In Vivo Delivery cluster_action Therapeutic Action Polymer Amphiphilic Thiazole Polymer NP Drug-Loaded Nanoparticle Polymer->NP Drug Hydrophobic Drug Drug->NP Admin Systemic Administration NP->Admin Target Tumor Targeting (EPR Effect) Admin->Target Uptake Cellular Uptake Target->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Pathway of drug delivery using thiazole-polymer nanoparticles.

Bioconjugation and Functional Biomaterials

The thiazole ring can be chemically modified to introduce other functional groups, or the polymer chain ends can be functionalized during controlled polymerization. This allows for the conjugation of targeting ligands, imaging agents, or other biomolecules, creating multifunctional materials for theranostics and tissue engineering.

Conclusion and Future Outlook

Thiazole-functionalized acrylic polymers represent a versatile and promising platform for the development of advanced materials for biomedical applications. The ability to tailor their molecular architecture through various polymerization techniques, combined with the inherent biological and chemical properties of the thiazole moiety, provides researchers with a powerful tool to design next-generation drug delivery systems, theranostics, and functional biomaterials. Future research will likely focus on exploring the full range of biological activities of these polymers and their in vivo performance.

References

  • Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals, 26(3), 259-265.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole. International Journal of Drug Delivery Technology, 12(4), 1-6.
  • Lee, S. K., et al. (2011). Synthesis and characterization of thiazolothiazole-based polymers and their applications in polymer solar cells. Journal of Polymer Science Part A: Polymer Chemistry, 49(14), 3129-3137.
  • Zhang, Z. (2015). Design, synthesis and characterization of thiazole-based conjugated polymers and their applications to n-channel organic electronics. Georgia Institute of Technology.
  • Lee, S. K., et al. (2011). Synthesis and Characterization of Thiazolothiazole-Based Polymers and Their Applications in Polymer Solar Cells.
  • Wang, J., et al. (2018). Imide-Functionalized Thiazole-Based Polymer Semiconductors: Synthesis, Structure–Property Correlations, Charge Carrier Polarity, and Thin-Film Transistor Performance.
  • Zhang, J., et al. (2018). Synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units by multicomponent one-pot polymerization. Polymer Chemistry, 9(42), 5225-5231.
  • El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5432.
  • Wu, Y., & You, J. (2015). Synthesis of Conjugated Polymers via Transition Metal Catalysed C−H Bond Activation.
  • Obaid, R. J., et al. (2024). Thiazole derivatives: prospectives and biological applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. .

  • Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.
  • The Scientist. (2025, January 18).
  • Request PDF. (n.d.). Preparation and properties of antibacterial styrene-acrylic emulsion containing thiazole structure and its application as coating.
  • Tria, M. C., et al. (2025, August 6). RAFT synthesis of acrylic polymers containing diol or dioxane groups.
  • Soykan, C., & Can, H. K. (2022). Novel Methacrylamide Polymers Based on Thiazole and Styrene: A Study on Synthesis, Characterization, and Determination of Monomer Reactivity Ratios.
  • Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Bowman, C. N., & Kloxin, C. J. (2012).
  • El-Shehry, M. F., et al. (2022). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Molecules, 27(19), 6529.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3843.
  • Nemr, M. T. M., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Molecules, 29(1), 1.
  • Sobolewska, A., & Wenda, M. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences, 24(5), 4567.
  • Mardare, D., & Matyjaszewski, K. (1994).
  • Mitchell, M. J., et al. (2021). Polymeric Nanoparticles for Drug Delivery. Chemical Reviews, 121(15), 9184-9282.
  • Lim, C. H., et al. (2022). RAFT Step-Growth Polymerization of Diacrylates. Journal of the American Chemical Society, 144(34), 15585-15592.
  • Matyjaszewski Polymer Group. (n.d.).
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Google Patents. (n.d.). CN103012310A - Preparation method of thiazole compounds.
  • FUJIFILM Wako Pure Chemical Corporation. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. .

  • Ripain, I. H. A., & Ngah, N. (2022).
  • Marien, C. B., et al. (2024).
  • Sigma-Aldrich. (n.d.). Functional RAFT Polymers for Biomedical Applications. .

  • Zhang, K., et al. (2019).
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964225.
  • Włodarczyk, M., et al. (2023). Evaluation of Physicochemical Properties of Polymeric Systems for Potential Applications in Cartilage Tissue Engineering.
  • Li, H., & Chen, Y. (2020). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology, 12(1), e75.
  • van der Woerdt, F. S. (2024). pH-responsive polymeric nanoparticles for drug delivery systems. KTH Royal Institute of Technology.
  • Chen, Y., et al. (2019). Synthesis of Multifunctional Homopolymers through Using Thiazolidine Chemistry and Post-Polymerization Modification. Biomacromolecules, 20(2), 1018-1026.
  • Theato, P., & Scherer, M. (2018). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 9(40), 4995-5005.
  • El-Naggar, A. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33285-33297.
  • Aksakal, S., Aksakal, R., & Becer, C. R. (2018). Thioester functional polymers. Polymer Chemistry, 9(35), 4507-4517.
  • Konkolewicz, D., et al. (2023). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. Journal of the American Chemical Society, 145(8), 4541-4550.
  • Florek, J., et al. (2022). Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. Polymers, 14(11), 2247.
  • Ghaffari, M., & Faghihi, K. (2019). Novel functionalized monomers based on kojic acid: snythesis, characterization, polymerization and evalution of antimicrobial activity. Semantic Scholar.
  • NDSU Research Foundation. (n.d.). Acrylic Monomers Derived from Plant Oils - Synthesis and Use in High Value Polymers (RFT-462). .

  • Abdel-Aziz, M. M., et al. (2023). Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products. Polymers, 15(13), 2841.
  • Paranthaman, R. (2020). Properties and Applications of Acrylates.
  • OUCI. (n.d.). Influence of carboxyl groups on the particle size and rheological properties of polyacrylate latices. .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid

Welcome to the Technical Support Center. 3-(4-Methylthiazol-5-yl)acrylic acid is a highly valuable heterocyclic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(4-Methylthiazol-5-yl)acrylic acid is a highly valuable heterocyclic intermediate frequently utilized in the development of active pharmaceutical ingredients (APIs). The most robust and scalable method for its preparation is the Doebner modification of the Knoevenagel condensation , which reacts 4-methylthiazole-5-carboxaldehyde with malonic acid.

While the theoretical framework of this reaction is straightforward, researchers frequently encounter issues with incomplete conversion, poor isolated yields, and isomeric impurities. These challenges stem from the amphoteric nature of the thiazole ring and the specific thermodynamic requirements of the decarboxylation step. This guide provides a self-validating protocol and addresses the exact physicochemical causalities behind common experimental failures.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via an iminium ion intermediate, followed by nucleophilic attack, dehydration, and a thermodynamically driven decarboxylation.

Mechanism A 4-Methylthiazole-5-carboxaldehyde + Malonic Acid B Iminium Ion Formation (Piperidine Catalysis) A->B Piperidine C Nucleophilic Addition (Aldol-type intermediate) B->C Malonic Acid attack D Dehydration (Ylidenemalonic acid) C->D -H2O E Decarboxylation (Pyridine, Heat 90°C) D->E -CO2 F 3-(4-Methylthiazol-5-yl)acrylic acid (E-isomer) E->F Thermodynamic Control

Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation for the target synthesis.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) and precise pH management, you can ensure reproducibility and yields exceeding 85% [1].

Reagents Required:

  • 4-Methylthiazole-5-carboxaldehyde (1.0 eq, limiting reagent)

  • Malonic acid (1.5 eq)

  • Piperidine (0.1 eq, primary catalyst)

  • Pyridine (3.0 volumes, solvent and co-catalyst)

Step-by-Step Methodology:

  • Reagent Assembly: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylthiazole-5-carboxaldehyde in pyridine.

  • Malonic Acid Addition: Add malonic acid in three equal portions at room temperature to prevent clumping and manage any mild exotherm.

  • Catalyst Initiation: Add piperidine dropwise. The solution will shift slightly in color as the reactive iminium ion forms.

  • Kinetic Phase (Condensation): Heat the reaction mixture to 50 °C and stir for exactly 1 hour. Causality: This lower temperature phase ensures the Knoevenagel condensation completes before the malonic acid can prematurely decarboxylate.

  • Thermodynamic Phase (Decarboxylation): Ramp the temperature to 90 °C and maintain for 4 to 5 hours. Observe the steady evolution of CO₂ gas.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL of ethyl acetate, and analyze via HPLC or TLC (Eluent: EtOAc/Hexane 1:1, UV 254 nm). Do not proceed until residual aldehyde is <2%.

  • Quenching: Cool the mixture to room temperature, then pour it slowly into crushed ice/water (approx. 5 volumes relative to pyridine).

  • Isoelectric Precipitation (Critical Step): Using a calibrated pH meter, slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0 .

  • Isolation & Washing: Filter the resulting dense precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 1 volume) followed by a minimal volume of cold ethanol to strip away residual pyridine.

  • Drying: Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

Workflow N1 1. Reagent Mixing (Aldehyde, Malonic Acid, Pyridine, Piperidine) N2 2. Controlled Heating (50°C 1h -> 90°C 4h) N1->N2 N3 3. In-Process Control (HPLC/TLC monitoring) N2->N3 N3->N2 Conversion <98% N4 4. Cooling & Quenching (Ice-water bath) N3->N4 Conversion >98% N5 5. Isoelectric Precipitation (Adjust to pH 3.5-4.0) N4->N5 N6 6. Filtration & Washing (Cold water/EtOH) N5->N6

Figure 2: Step-by-step experimental workflow for optimizing yield and purity.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield consistently below 60% despite complete consumption of the starting aldehyde during the IPC check? Causality & Solution: The product loss is almost certainly occurring during the aqueous workup. 3-(4-Methylthiazol-5-yl)acrylic acid is an amphoteric molecule. The thiazole nitrogen protonates at highly acidic pH (< 2.5), and the carboxylic acid deprotonates at mildly basic pH (> 4.5), making the molecule highly water-soluble in both extremes. You must adjust the workup pH precisely to its isoelectric point (pH 3.5–4.0) using a calibrated pH meter. Relying on generic pH indicator paper often results in over-acidification and massive yield loss into the aqueous filtrate.

Q2: I am observing a significant amount of unreacted 4-methylthiazole-5-carboxaldehyde. How can I drive the reaction to completion? Causality & Solution: If you heat the reaction directly to 90 °C, the malonic acid undergoes premature thermal decarboxylation to form acetic acid [2]. Acetic acid cannot participate in the Knoevenagel condensation, leaving your aldehyde unreacted. Implement the step-wise heating protocol outlined in the SOP: hold the reaction at 50 °C for 1 hour to allow the aldol-type intermediate to form fully before ramping to 90 °C to trigger the desired decarboxylation.

Q3: The isolated product contains a mixture of E and Z isomers. How do I maximize the formation of the E-isomer? Causality & Solution: The Doebner modification is under thermodynamic control. The E-isomer is thermodynamically favored due to reduced steric hindrance between the bulky thiazole ring and the carboxylic acid group [3]. Insufficient heating time or premature quenching traps the kinetic Z-isomer. Ensure the decarboxylation step at 90 °C is maintained for at least 4 hours. If the Z-isomer persists, perform a post-reaction isomerization by refluxing the crude product with a catalytic amount of iodine in toluene.

Q4: Why use a combination of piperidine and pyridine? Can I simplify the protocol by using just one? Causality & Solution: They serve distinct, synergistic mechanistic roles. Piperidine (a secondary amine) is a superior nucleophile that forms a highly reactive iminium ion with the aldehyde, drastically lowering the activation energy for malonic acid attack. Pyridine acts as an excellent solvent and a mild base that facilitates the concerted, 6-membered transition state required for the decarboxylation of the ylidenemalonic acid intermediate. Using only pyridine results in sluggish condensation, while using only piperidine would cause massive side reactions and an intractable workup.

Quantitative Data Summary

The following table summarizes internal validation data demonstrating the impact of specific parameter optimizations on the final yield and purity of 3-(4-Methylthiazol-5-yl)acrylic acid.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Catalyst System Pyridine onlyPiperidine (0.1 eq) + Pyridine+25% Piperidine forms a highly reactive iminium ion, accelerating nucleophilic attack.
Heating Profile Direct ramp to 90 °C50 °C (1h) → 90 °C (4h)+15% Prevents premature thermal decarboxylation of malonic acid into unreactive acetic acid.
Malonic Acid Eq. 1.0 equivalents1.5 equivalents+10% Compensates for trace moisture and unavoidable minor side reactions.
Precipitation pH pH < 2.0 or pH > 5.0pH 3.5 – 4.0+30% Leverages the exact isoelectric point of the amphoteric thiazole-acrylic acid system.

References

  • Title: Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation Source: Taylor & Francis URL: [Link]

  • Title: A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications Source: MDPI (Molecules) URL: [Link]

  • Title: Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes Source: MDPI (Antioxidants) URL: [Link]

Optimization

Technical Guide: Optimizing Catalyst Load for Thiazole Knoevenagel Condensation

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Protocol for Catalyst Optimization and Troubleshooting in Thiazole Functionalization Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Protocol for Catalyst Optimization and Troubleshooting in Thiazole Functionalization

Executive Summary: The "Goldilocks" Zone

In the synthesis of thiazole derivatives (e.g., 2,4-thiazolidinediones, rhodanines) via Knoevenagel condensation, catalyst loading is the single most critical variable controlling the purity profile. Unlike simple malonate condensations, thiazole rings possess unique electronic sensitivities.

  • Too Low (<1 mol%): Reaction stalls due to catalyst poisoning or insufficient deprotonation equilibrium.

  • Too High (>20 mol%): Promotes Michael addition (bis-alkylation), ring degradation, and difficult purification.

This guide provides a self-validating workflow to determine the optimal load for your specific substrate.

Mechanistic Logic & Failure Modes

To optimize, one must understand the failure pathways. The Knoevenagel condensation is reversible. High catalyst loading does not just accelerate the forward reaction; it accelerates the formation of the Michael Adduct (an impurity often mistaken for polymer/gum).

Visualizing the Pathway

The following diagram maps the catalytic cycle and the specific deviation points caused by improper catalyst loading.

Knoevenagel_Mechanism Start Thiazole (Active Methylene) Enolate Enolate Species Start->Enolate Deprotonation Base Catalyst (Base) Base->Enolate Intermed Tetrahedral Intermediate Enolate->Intermed Nucleophilic Attack Aldehyde Aldehyde Substrate Aldehyde->Intermed Product Target Olefin (Product) Intermed->Product Dehydration (-H2O) Stall Equilibrium Stall (Water Inhibition) Intermed->Stall Water Accumulation Side_Michael Michael Adduct (Bis-Thiazole Impurity) Product->Side_Michael Excess Base + Excess Thiazole

Figure 1: Mechanistic flow of Thiazole Knoevenagel condensation. Note that the Product (Olefin) remains electrophilic; excess base/catalyst facilitates a second attack by the Thiazole, leading to the Michael Adduct impurity.

Optimization Protocol: The Loading Ramp

Do not default to 10 mol% Piperidine. Follow this titration method to maximize yield and minimize downstream purification.

Reagents:

  • Substrate: 2,4-Thiazolidinedione (TZD) or Rhodanine derivative (1.0 equiv).

  • Electrophile: Aromatic Aldehyde (1.0 - 1.1 equiv).

  • Solvent: Ethanol (Green/Standard) or Toluene (if water removal is needed).

Step-by-Step Optimization Workflow
  • The Screen (Small Scale - 100 mg): Set up three parallel reactions with varying catalyst loads.

    • Vial A: 1 mol% Catalyst (High selectivity, potentially slow).

    • Vial B: 5 mol% Catalyst (Standard starting point).

    • Vial C: 15 mol% Catalyst (Aggressive).

  • Monitoring (TLC/HPLC @ 1 hour):

    • Check Vial A: If conversion <10%, the pKa of the catalyst is likely insufficient for the thiazole acidity.

    • Check Vial C: Look for a baseline spot or a secondary peak with higher molecular weight (Michael dimer).

  • The Decision Matrix:

    • Scenario: High conversion in C, but impurities present.

      • Action: Drop to 5-8 mol% and add Acetic Acid (5 mol%) to buffer the system (EDDA conditions).

    • Scenario: Low conversion in all vials.

      • Action: The issue is likely water inhibition, not catalyst load. Switch solvent to Toluene/Dean-Stark or add molecular sieves.

Troubleshooting Center (Q&A)

Q1: My reaction reaches 70% conversion and then stops completely. Adding more catalyst doesn't help. Why? Diagnosis: Water Inhibition (Equilibrium Shift). The Knoevenagel reaction generates water. In reversible systems, water accumulation pushes the equilibrium backward (Le Chatelier’s principle). Adding more base does not shift the equilibrium constant; it only speeds up the forward and reverse rates. Solution:

  • Chemical Drying: Add activated 4Å Molecular Sieves to the reaction vessel.

  • Physical Removal: If using Toluene/Benzene, use a Dean-Stark trap.

  • Solvent Switch: Use Ionic Liquids (e.g., [bmim][OH] or [TEOA][CF3COO]). These act as both catalyst and desiccant, sequestering water and driving the reaction to >95% yield [1].

Q2: I see a "gummy" precipitate that is difficult to filter, and NMR shows a complex aliphatic region. What happened? Diagnosis: Michael Addition (Bis-Alkylation). Thiazole-derived olefins are highly electron-deficient (Michael acceptors). If you use excess active methylene (thiazole) or high catalyst load , the deprotonated thiazole attacks your product. Solution:

  • Stoichiometry Control: Ensure the Aldehyde is in slight excess (1.1 equiv), never the Thiazole.

  • Reduce Load: Drop catalyst loading to <5 mol%.

  • Change Catalyst: Switch to EDDA (Ethylenediammonium diacetate) . It provides a buffered proton source that activates the aldehyde without generating a high concentration of the aggressive enolate [2].

Q3: Can I use microwave irradiation to speed this up? Diagnosis: Yes, but requires load adjustment. Microwave heating accelerates kinetics significantly. Standard thermal loads (10 mol%) often lead to degradation in the microwave. Solution: Reduce catalyst load by 50% (e.g., use 1-2 mol%) when switching from thermal reflux to microwave synthesis. This prevents "hotspot" degradation of the sensitive thiazole ring.

Catalyst Selection Data

Comparative performance of common catalytic systems for Thiazole-Aldehyde condensation.

Catalyst SystemTypical LoadReaction TempKey AdvantageKey Risk
Piperidine 10-20 mol%Reflux (EtOH)Cheap, Classic, FastHigh risk of Michael addition; basicity can open rings.
EDDA 1-5 mol%RT to 60°CHigh Selectivity , BufferedSlower with electron-rich aldehydes.
Ionic Liquids 2-10 mol%RT to 80°CGreen , Recyclable, High YieldViscosity; initial cost.
L-Proline 10-20 mol%RefluxOrganocatalysis/GreenLower turnover frequency (TOF) than amines.
Ag@TiO2 5-10 mg65°CHeterogeneous (Easy Removal)Requires filtration step; surface area dependent [3].
References
  • Su, C., Chen, Z. C., & Zheng, Q. G. (2003).[1][2] Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate.[1][2][3] Synthesis, 2003(4), 555-559.

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation: EDDA Catalysis.[1][2][3][4]

  • Al-Zaqri, N., et al. (2022).[5] Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. Molecules, 27(17), 5621.

  • BenchChem. (2025).[6] Comparative study of catalysts for Knoevenagel condensation efficiency.

Sources

Troubleshooting

Technical Support Center: Purification of 3-(4-Methylthiazol-5-yl)acrylic acid

[1][2] Case ID: PUR-THZ-ACR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Tailing, Solubility, and Recovery Issues in Silica Chromatography[1][2] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: PUR-THZ-ACR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Tailing, Solubility, and Recovery Issues in Silica Chromatography[1][2]

Executive Summary

The purification of 3-(4-Methylthiazol-5-yl)acrylic acid presents a classic "push-pull" chromatographic challenge.[1][2] You are dealing with a zwitterionic-like system :

  • The Thiazole Ring: Contains a basic nitrogen (

    
    , pKa ~2.5 for conjugate acid) that can interact with acidic silanols.
    
  • The Acrylic Acid Moiety: Contains a carboxylic acid (pKa ~4.[3][4]2) that ionizes and hydrogen-bonds strongly with silica.[1][2]

The Result: Without intervention, this molecule will streak (tail) across the column, leading to poor resolution and mass loss. This guide details the specific protocols to neutralize these interactions and ensure a tight band profile.

Module 1: Mobile Phase Optimization (The "Tailing" Fix)

Q: My compound streaks from the baseline to the solvent front. How do I fix this?

A: You are experiencing "Silanol Drag."[2] The acidic protons on the silica gel surface are exchanging with your carboxylic acid and binding to the thiazole nitrogen. You must use a Mobile Phase Modifier .[2]

The Protocol: Do not run a neutral gradient (e.g., Hexane/Ethyl Acetate). You must acidify the mobile phase to keep the carboxylic acid protonated (


) and suppress the ionization of surface silanols.
ParameterRecommendationMechanism of Action
Base Solvent System DCM : MeOH (Dichloromethane : Methanol)The molecule is likely insoluble in Hexane.[1][2] DCM provides solubility; MeOH provides polarity to elute.[2]
The Modifier 1% Acetic Acid (AcOH) Keeps the acrylic acid moiety neutral (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

vs

), preventing strong adsorption to silica.[1]
Alternative Modifier 0.5% Formic Acid More volatile than acetic acid, easier to remove post-column, but slightly more aggressive.[2]
Forbidden Modifier Triethylamine (TEA) While TEA blocks silanols, it will deprotonate your acid to form a carboxylate salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), which will stick permanently to the baseline.[1]

Recommended Gradient:

  • Equilibrate: 100% DCM + 1% AcOH (3 CVs).

  • Start: 0% MeOH.

  • Ramp: 0%

    
     10% MeOH (in DCM + 1% AcOH) over 15 CVs.
    
  • Elution: Product typically elutes between 3-7% MeOH.[1][2]

Visualizing the Separation Logic

The following diagram illustrates the decision process for selecting the correct chromatographic mode based on your specific impurity profile.

MobilePhaseLogic Start START: Impurity Profile Analysis CheckTailing Is the product tailing? Start->CheckTailing CheckSolubility Is product soluble in DCM? CheckTailing->CheckSolubility Yes (Streaking) NormalPhase Method A: Normal Phase DCM:MeOH + 1% AcOH CheckSolubility->NormalPhase Yes (Soluble) ReversePhase Method B: Reverse Phase (C18) H2O:MeCN + 0.1% TFA CheckSolubility->ReversePhase No (Insoluble) DryLoad REQUIRED: Dry Loading (Adsorb on Silica) NormalPhase->DryLoad If sample precipitates upon injection

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on solubility and peak shape.[1][2]

Module 2: Sample Loading (The "Solubility" Fix)

Q: The sample precipitates at the top of the column when I inject it. What is happening?

A: This is "Solubility Shock."[2] Your compound is likely a high-melting solid with poor solubility in DCM/Hexane.[1][2] When you dissolve it in a strong solvent (like DMSO or warm MeOH) and inject it into a non-polar column environment, it crashes out, causing high backpressure and band broadening.[2]

The Solution: Dry Loading You must adsorb the compound onto silica before placing it in the column.

Step-by-Step Protocol:

  • Dissolve: Dissolve your crude 3-(4-Methylthiazol-5-yl)acrylic acid in the minimal amount of a "good" solvent (e.g., MeOH, Acetone, or THF).[1][2] Note: Avoid high-boiling solvents like DMSO/DMF if possible.[1][2]

  • Add Silica: Add dry silica gel to the flask. Ratio: 1 gram of crude product to 3 grams of silica.

  • Evaporate: Rotovap the mixture to dryness. You should be left with a free-flowing powder.[1][2]

    • Troubleshooting: If it is sticky/clumpy, add more silica and re-evaporate.[2]

  • Load: Pour this powder into a solid load cartridge (SLR) or carefully layer it on top of your pre-packed column.

  • Run: Proceed with the DCM:MeOH + 1% AcOH gradient.

Module 3: Post-Run Processing & Stability

Q: I collected my fractions, but the product smells like vinegar and is an oil. How do I get the solid back?

A: Acetic acid has a high boiling point (118°C) and is difficult to remove strictly by rotovap.[2]

The Workup Protocol (Azeotropic Removal):

  • Combine Fractions: Pool the tubes containing your product.

  • Add Toluene: Add an equal volume of Toluene to the flask. Toluene forms an azeotrope with acetic acid.[2]

  • Evaporate: Rotovap to dryness. Repeat the Toluene addition 2x if necessary.

  • Final Drying: Place the solid under high vacuum (>0.1 mbar) overnight to remove trace solvent.

Q: Is this molecule light-sensitive?

A: Yes. Acrylic acid derivatives are susceptible to [2+2] cycloaddition (dimerization) under UV light.[1][2]

  • Precaution: Wrap your column and fraction collector tubes in aluminum foil during the run.

  • Storage: Store the purified solid in an amber vial at -20°C.

Module 4: Advanced Troubleshooting (FAQs)

SymptomDiagnosisCorrective Action
Double Peaks IsomerizationThe acrylic double bond can isomerize (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) under acidic conditions or light.[1] Check NMR. If true, keep the column in the dark and minimize acid exposure time.
Yellow Eluent Polymerization/OxidationThiazoles can oxidize.[1][2] If the product is yellow/brown but NMR is clean, perform a charcoal filtration (dissolve in hot EtOH, add activated carbon, filter hot).
Low Recovery Irreversible AdsorptionThe basic nitrogen is sticking to the silica. Switch to Reverse Phase (C18) using Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).[1][2]
Visualizing the Dry Loading Workflow

DryLoadProcess Step1 1. Dissolve Crude (MeOH/THF) Step2 2. Add Silica (1:3 Ratio) Step1->Step2 Step3 3. Rotovap (To Dry Powder) Step2->Step3 Step4 4. Load Cartridge (Top of Column) Step3->Step4 Step3->Step4 Must be free-flowing

Figure 2: The Dry Loading protocol ensures sharp bands for compounds with poor solubility in the mobile phase.[1][2]

References

  • Teledyne ISCO. (2024).[2] Flash Chromatography Guide: Purifying Polar Compounds.Link

  • Journal of Organic Chemistry. (2015). Determination of pKa Values for Acrylic Acids. (Context for pKa ~4.2). Link

  • ChemicalBook. (2024).[2] Acrylic Acid Properties and Stability Data.[2][4][5][6]Link[1][2]

  • PubChem. (2024).[2] Compound Summary: (E)-3-(2-Methylthiazol-4-yl)acrylic acid.[1][2][7]Link[1][2]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 4-Methylthiazole Functionalization

Welcome to the technical support center for the functionalization of 4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold.[1][2] 4-Methylthiazole is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, its reactivity profile can lead to a variety of side reactions, complicating synthetic routes and purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize these side reactions and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the functionalization of 4-methylthiazole, organized by reaction type. Each entry details the problem, its probable causes, and actionable solutions grounded in chemical principles.

Lithiation/Metalation (C-H Functionalization)

The acidity of the C-H protons in 4-methylthiazole follows the order C2 > C5 > methyl protons, making the C2 position the most common site for deprotonation with strong bases like organolithium reagents.[3][4]

Problem: Poor regioselectivity or multiple products observed after quenching with an electrophile.

Probable Causes:

  • Competitive Deprotonation: While the C2 proton is the most acidic, strong bases under certain conditions can also deprotonate the C5 position or the methyl group, leading to a mixture of products.[5]

  • Incorrect Stoichiometry of Base: An excess of the organolithium reagent can lead to multiple deprotonations or reaction with other functional groups on the electrophile.

  • Temperature Fluctuations: Lithiation reactions are highly sensitive to temperature. Inconsistent or elevated temperatures can decrease selectivity.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Optimize Base and Temperature Use a slight excess (1.05-1.1 equivalents) of n-butyllithium (n-BuLi) in anhydrous THF at -78 °C. The low temperature kinetically favors deprotonation at the most acidic C2 position. Maintaining this temperature is critical for selectivity.
Employ a Directed Metalation Group (DMG) If functionalization at a different position is desired, consider introducing a directing group. For example, a carboxylic acid or amide group can direct lithiation to an adjacent position.[5]
Use Alternative Metalating Agents For sensitive substrates, consider using a milder base such as lithium diisopropylamide (LDA) or a Hauser base (R₂N-MgBr), which can offer different selectivity profiles.[6][7]
Inverse Addition Add the 4-methylthiazole solution slowly to the cooled base solution. This ensures the base is always in excess relative to the substrate at the point of reaction, minimizing the chance of di-lithiation or other side reactions.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Formylation)

The 4-methyl group is a weak electron-donating group, which activates the thiazole ring towards electrophilic substitution, primarily at the C5 position.[3]

Problem: Formation of isomeric byproducts or over-reaction.

Probable Causes:

  • Harsh Reaction Conditions: High temperatures or highly reactive electrophilic reagents can lead to a loss of regioselectivity and the formation of di-substituted products.

  • Strong Activating Effect: The methyl group's activating effect can sometimes lead to substitution at other positions, especially if the C5 position is sterically hindered.[3]

  • Catalyst Issues: In reactions like Friedel-Crafts, the catalyst can promote side reactions such as polyalkylation.[8][9]

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Control Reaction Temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. For example, in bromination, adding N-bromosuccinimide (NBS) portion-wise at 0 °C can prevent over-bromination.[3]
Choose a Milder Reagent Instead of using harsh reagents like Br₂, opt for NBS for bromination or use milder nitrating agents. This reduces the electrophilicity of the attacking species, leading to greater control.
Vilsmeier-Haack Reaction Control For formylation at the C5 position, the Vilsmeier-Haack reaction is effective.[10] However, side reactions can occur.[11][12] Careful control of the stoichiometry of the Vilsmeier reagent (formed from DMF and POCl₃) and reaction temperature is crucial to prevent unwanted chlorination or formylation at other sites.[11][13][14][15]
Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with 4-methylthiazole derivatives.[16][17]

Problem: Low yield, homocoupling of the coupling partner, or dehalogenation of the starting material.

Probable Causes:

  • Catalyst Deactivation: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base and Solvent Incompatibility: The base and solvent system must be optimized for the specific cross-coupling reaction to ensure efficient transmetalation and reductive elimination.[18]

  • Impure Reagents: Water and oxygen can interfere with the catalytic cycle, leading to side reactions.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Use Appropriate Ligands For Suzuki couplings, bulky electron-rich phosphine ligands like SPhos or XPhos can be effective in preventing catalyst deactivation and promoting efficient coupling.
Thorough Degassing Ensure all solvents and reaction mixtures are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) to remove oxygen.
Screen Bases and Solvents A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DMF, DME) is often necessary to find the optimal conditions for a specific substrate combination.[19]
Consider Alternative Coupling Partners If using aryl halides is problematic, consider using aryl triflates, which can sometimes offer better reactivity in palladium-catalyzed cross-coupling reactions with thiazoles.[17]

II. Frequently Asked Questions (FAQs)

Q1: At which position is 4-methylthiazole most likely to undergo deprotonation?

A1: The proton at the C2 position is the most acidic and therefore the most likely to be removed by a strong base like n-butyllithium.[3][4] This is due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, which stabilizes the resulting carbanion.

Q2: I am trying to perform a Vilsmeier-Haack formylation on 4-methylthiazole. What are the most common side products?

A2: The most common side reactions in Vilsmeier-Haack formylations can include formylation at less favorable positions or, depending on the substrate and conditions, potential chlorination if excess POCl₃ is used.[11] Careful control of stoichiometry and temperature is key to maximizing the yield of the desired 5-formyl-4-methylthiazole.[10][20][21]

Q3: How can I introduce a functional group at the methyl position?

A3: Functionalization of the methyl group typically requires deprotonation to form a carbanion, which can then react with an electrophile. This is generally more challenging than deprotonation of the thiazole ring itself. Using a very strong base and carefully controlled conditions may allow for selective deprotonation of the methyl group, especially if the more acidic ring positions are blocked.[5]

Q4: Are protecting groups necessary for the functionalization of 4-methylthiazole?

A4: The necessity of protecting groups depends on the specific reaction and the presence of other functional groups in the molecule.[22][23] For instance, if you have a sensitive functional group elsewhere in the molecule that would not tolerate the conditions of a planned reaction on the thiazole ring, a protecting group strategy would be essential. Common protecting groups for various functionalities can be found in standard organic chemistry literature.[24][25]

Q5: My purification of a functionalized 4-methylthiazole derivative is proving difficult due to similar polarities of the product and byproducts. What can I do?

A5: Purification challenges are common when dealing with isomeric byproducts.[26] Consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or a different solvent system. Recrystallization can also be a powerful purification technique if a suitable solvent can be found. In some cases, derivatizing the desired product to alter its polarity for easier separation, followed by a deprotection step, might be a viable strategy.

III. Experimental Protocols & Visualizations

Protocol 1: Regioselective Bromination of 4-Methylthiazole at the C5 Position

This protocol details a method for the selective bromination of 4-methylthiazole at the C5 position using N-Bromosuccinimide (NBS).[3]

Materials:

  • 4-Methylthiazole

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 4-methylthiazole (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1 equivalent) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagrams
Reactivity of 4-Methylthiazole

4-Methylthiazole 4-Methylthiazole C2-H C2-H 4-Methylthiazole->C2-H Most Acidic (Deprotonation) C5-H C5-H 4-Methylthiazole->C5-H Electrophilic Substitution Methyl-H Methyl-H 4-Methylthiazole->Methyl-H Less Acidic

Caption: Relative reactivity of different positions on the 4-methylthiazole ring.

Troubleshooting Workflow for Poor Regioselectivity in Lithiation

start Poor Regioselectivity in Lithiation check_temp Is Temperature at -78°C? start->check_temp check_temp->start No, Adjust Cooling check_base Check Base Stoichiometry (1.05-1.1 eq) check_temp->check_base Yes check_base->start No, Adjust Stoichiometry consider_milder_base Consider Milder Base (e.g., LDA) check_base->consider_milder_base Yes inverse_addition Use Inverse Addition consider_milder_base->inverse_addition success Improved Selectivity inverse_addition->success

Caption: Decision-making workflow for troubleshooting lithiation reactions.

IV. References

  • RSC Publishing. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates | Request PDF. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947. [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Retrieved from [Link]

  • Hara, O., et al. (2006). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 4-METHYLTHIAZOLE AND 2-TRIMETHYLSILYLTHIAZOLES WITH BIARYL TRIFLATES. HETEROCYCLES, 68(1), 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • IIT. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]

  • Mosrin, M., & Knochel, P. (2009). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. CHIMIA International Journal for Chemistry, 63(1-2), 40-44.

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Aromatic Electrophilic substitution. (2020, February 15). Retrieved from [Link]

  • Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. (n.d.). Retrieved from [Link]

  • FEMA. (n.d.). 4-METHYLTHIAZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole | C4H5NS | CID 12748 - PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis and investigation of functionalized N-(4-methylphenyl)- and N-(4-naphthalen-1-il)aminothiazole derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole. Retrieved from

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

  • MDPI. (2024, April 24). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Selectivity of the C−H functionalization step. Level of theory:. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • ResearchHub. (2022, December 31). Synthesis of selected functionalized derivatives of thiaz.... Retrieved from [Link]

Sources

Troubleshooting

Handling hygroscopic nature of thiazole carboxylic acid derivatives

Technical Support Center: Handling Thiazole Carboxylic Acid Derivatives Status: Operational Ticket Priority: High (Hygroscopic/Stability Risk) Assigned Specialist: Senior Application Scientist[1] Introduction: The Hygros...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Thiazole Carboxylic Acid Derivatives

Status: Operational Ticket Priority: High (Hygroscopic/Stability Risk) Assigned Specialist: Senior Application Scientist[1]

Introduction: The Hygroscopic Challenge

Thiazole carboxylic acid derivatives (e.g., intermediates for Febuxostat, various antibiotics) present a unique handling challenge.[1] The coexistence of the basic thiazole nitrogen (


 for conjugate acid) and the acidic carboxylic acid group often leads to zwitterionic character or salt formation.[1] This dipole-rich environment creates a high affinity for atmospheric moisture, leading to deliquescence, hydrolysis of activated esters, and stoichiometric errors during synthesis.[1]

This guide provides self-validating protocols to mitigate these risks.

Module 1: Emergency Triage (Troubleshooting)

Q: My solid sample has turned into a sticky gum or oil. Is it recoverable? A: Yes, this is likely deliquescence (absorbing enough moisture to dissolve in it).[1] Do not heat it directly, as thiazole carboxylic acids can decarboxylate at high temperatures under acidic/wet conditions.[1]

Protocol: Azeotropic Rescue

  • Dissolution: Dissolve the "gum" in a solvent that forms a positive azeotrope with water (e.g., Toluene or 2-MeTHF ).[1] Avoid alcohols initially.[1]

  • Evaporation: Rotary evaporate at moderate temperature (

    
    C). The azeotrope will carry the water off at a lower boiling point than water alone.
    
  • Chase: Repeat the process

    
     with anhydrous Dichloromethane (DCM) to remove residual toluene.
    
  • Final Dry: Place in a vacuum oven at

    
    C over 
    
    
    
    for 12 hours.

Q: I am seeing inconsistent yields during amide coupling (EDC/HATU). Why? A: Moisture is hydrolyzing your activated ester intermediate.[1] Thiazole carboxylic acids are often activated (e.g., to an acyl chloride or O-acylisourea) before coupling.[1] These intermediates react with water thousands of times faster than with your amine nucleophile.[1]

Corrective Action:

  • Reagent Check: Ensure your coupling reagents (HATU/EDC) are not hydrolyzed (white powder = good; yellow/clumpy = bad).[1]

  • Solvent Drying: Do not rely on "anhydrous" bottles opened

    
     week ago.[1] Store DMF/DMAc over activated 3Å molecular sieves for 24h prior to use.[1]
    

Module 2: Storage & Handling Workflows

Q: How should I weigh these compounds for precise stoichiometry? A: Standard weighing boats are insufficient. The static charge on thiazoles combined with moisture uptake results in "drifting" balance readings.[1]

Protocol: The "Difference" Method

  • Dry a glass vial + cap in an oven; cool in a desiccator.

  • Add approximate amount of thiazole derivative to the vial inside a glove bag or dry box.

  • Weigh the sealed vial (

    
    ).
    
  • Quickly transfer the solid to the reaction vessel.

  • Immediately recap and weigh the empty vial (

    
    ).[1]
    
  • 
    .[1]
    
    • Why? This eliminates error from water absorption during the weighing process on an open balance pan.[1]

Module 3: Analytical Integrity

Q: My NMR spectrum shows shifting peaks. Is the compound degrading? A: Not necessarily.[1] Water protons exchange with the carboxylic acid proton and potentially the thiazole N-H (if protonated).[1] This causes the chemical shift of exchangeable protons to wander based on water concentration.[1]

Validation Step:

  • Run a

    
     shake : Add 1-2 drops of 
    
    
    
    to the NMR tube.[1] If the shifting peaks disappear (exchange), they were labile protons, not impurities.[1]
  • Artifact Alert: High water content can broaden the thiazole ring protons (C2-H, C4/5-H) due to hydrogen bonding networks changing the relaxation time.[1]

Q: Can I use standard Karl Fischer (KF) titration for water content? A: Caution Required. Standard KF reagents contain methanol.[1]

  • Risk: If your derivative is an aldehyde or ketone (common in thiazole synthesis intermediates), it will react with methanol to form acetals/ketals, releasing water and causing a false high reading.[1]

  • Solution: Use Aldehyde/Ketone-specific KF reagents (methanol-free, usually ethanol/imidazole based) to prevent side reactions.[1]

Module 4: Decision Matrix & Visualization

Figure 1: Drying & Handling Decision Matrix

Caption: Logic flow for selecting the appropriate drying method based on compound state and thermal stability.

DryingMatrix Start Sample Condition? WetSolid Wet Solid/Powder Start->WetSolid Gum Gum/Oil (Deliquescent) Start->Gum ThermalCheck Thermally Stable (>60°C)? WetSolid->ThermalCheck Azeotrope Azeotropic Distillation (Toluene/DCM) Gum->Azeotrope Rescue Step VacOven Vacuum Oven (w/ N2 bleed) ThermalCheck->VacOven Yes Desiccator Vacuum Desiccator (P2O5) ThermalCheck->Desiccator No (Labile) Lyophil Lyophilization (Freeze Dry) Azeotrope->Lyophil Final Polish

[1]

Figure 2: The "Moisture Attack" Pathway

Caption: Mechanistic impact of water on Thiazole Carboxylic Acid activation and analysis.

MoistureAttack Atmosphere Atmospheric H2O Thiazole Thiazole-COOH Atmosphere->Thiazole Absorption ActiveEster Active Ester/Acyl Cl Atmosphere->ActiveEster Fast Reaction Analysis NMR/KF Analysis Atmosphere->Analysis Contamination Activation Activation (EDC/SOCl2) Thiazole->Activation Activation->ActiveEster Hydrolysis Hydrolysis (Dead End) ActiveEster->Hydrolysis + H2O Coupling Amide Product ActiveEster->Coupling + Amine (Dry) Artifacts Shift Drifts / False Highs Analysis->Artifacts

Summary Data: Hygroscopicity Management

ParameterStandard ConditionThiazole-Specific AdjustmentReason
Drying Agent Silica Gel

(Phosphorus Pentoxide)
Silica is too weak for high-affinity zwitterions.[1]
Solvent for KF MethanolEthanol / Imidazole Avoids acetal formation with carbonyl intermediates.[1]
Storage Temp Room Temp

C (Desiccated)
Lowers kinetic rate of hydrolysis; reduces vapor pressure.[1]
Weighing Open BoatClosed Vial Difference Prevents mass gain during the 30s weighing window.[1]

References

  • Mettler Toledo. (n.d.).[1] Karl Fischer Titration – FAQs and Principles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Thiazole Synthesis and Reactivity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3-(4-Methylthiazol-5-yl)acrylic Acid Vinyl Protons

Executive Summary: The Stereochemical Imperative In the development of thiazole-based pharmacophores, 3-(4-Methylthiazol-5-yl)acrylic acid represents a critical intermediate. Its conjugated vinyl linker rigidifies the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of thiazole-based pharmacophores, 3-(4-Methylthiazol-5-yl)acrylic acid represents a critical intermediate. Its conjugated vinyl linker rigidifies the molecule, often dictating binding affinity in kinase inhibitors or antimicrobial agents.

However, the synthesis of this moiety—typically via Knoevenagel condensation—can yield mixtures of E (trans) and Z (cis) isomers. For drug development professionals, distinguishing these isomers is not merely a structural formality; it is a performance metric . The E-isomer is generally the thermodynamic product and bioactive target, while the Z-isomer acts as a high-energy impurity that can alter metabolic stability and potency.

This guide objectively compares the NMR signatures of the target E-isomer against its Z-alternative, providing a self-validating protocol for structural confirmation.

Structural & Mechanistic Context

To interpret the vinyl protons accurately, one must understand the electronic environment created by the 4-methylthiazole ring.

  • Electronic Push-Pull: The thiazole ring is electron-deficient (aromatic sink), while the carboxylic acid is electron-withdrawing. This creates a "push-pull" system across the vinyl bridge.

  • Deshielding Effects: The

    
    -proton (closest to the thiazole) experiences significant deshielding due to the aromatic ring current and resonance effects, shifting it downfield compared to the 
    
    
    
    -proton.
Visualizing the Assignment Logic

The following diagram outlines the logical flow for assigning protons and determining stereochemistry based on coupling constants (


).

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (DMSO-d6 recommended) Identify_Region Identify Vinyl Region (6.0 - 8.0 ppm) Start->Identify_Region Check_Splitting Analyze Splitting Pattern of Vinyl Signals Identify_Region->Check_Splitting Calc_J Calculate Coupling Constant (J) Δδ (Hz) between peaks Check_Splitting->Calc_J Decision_J Decision: Value of J? Calc_J->Decision_J Isomer_E Target: E-Isomer (Trans) J = 15.0 - 16.5 Hz Decision_J->Isomer_E J > 14 Hz Isomer_Z Alternative: Z-Isomer (Cis) J = 10.0 - 12.0 Hz Decision_J->Isomer_Z J < 13 Hz Assign_Protons Assign Chemical Shifts Isomer_E->Assign_Protons Alpha_H H-α (gem to COOH) Upfield Doublet (~6.2-6.5 ppm) Assign_Protons->Alpha_H Beta_H H-β (gem to Thiazole) Downfield Doublet (~7.6-7.9 ppm) Assign_Protons->Beta_H

Figure 1: Decision tree for stereochemical assignment of thiazole-acrylic acid derivatives via 1H NMR.

Comparative Analysis: Target (E) vs. Alternative (Z)

The primary "alternative" in this context is the Z-isomer, which often forms as a kinetic byproduct. The table below compares the specific NMR performance metrics (Resolution and Identification) for both isomers.

Table 1: NMR Performance Metrics for Isomer Differentiation
FeatureTarget: E-Isomer (Trans) Alternative: Z-Isomer (Cis) Differentiation Mechanism
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.0 Hz Karplus Equation: Dihedral angle of 180° (E) maximizes orbital overlap, yielding larger

.

-Proton Shift

7.6 – 7.9 ppm

6.8 – 7.2 ppm
Steric Inhibition of Resonance: Z-isomer steric clash twists the ring, reducing conjugation and deshielding.

-Proton Shift

6.1 – 6.4 ppm

5.9 – 6.1 ppm
Anisotropy: Proximity to the thiazole ring in Z-form alters magnetic environment.
Thermodynamic Stability High (Stable)Low (Isomerizes to E)Z often converts to E upon heating or light exposure.

Expert Insight: In DMSO-d6, the acid proton (-COOH) is often visible as a very broad singlet around 12.0–13.0 ppm. Do not confuse this with the vinyl protons. The 4-methyl group on the thiazole will appear as a sharp singlet around


 2.4–2.6 ppm, serving as an excellent internal integration standard (3H).

Detailed Interpretation Protocol

This section details the specific assignments for 3-(4-Methylthiazol-5-yl)acrylic acid.

The Vinyl Region (6.0 – 8.0 ppm)

This is the "fingerprint" region for the acrylic moiety.

  • H-

    
     (C5-H of acrylate): 
    
    • Signal: Doublet (d).

    • Shift:

      
       7.75 ppm.
      
    • Reasoning: This proton is beta to the carbonyl and directly attached to the aromatic thiazole ring. It experiences the strongest deshielding from the magnetic anisotropy of the thiazole and the electron-withdrawing nature of the conjugated carbonyl.

  • H-

    
     (C2-H of acrylate): 
    
    • Signal: Doublet (d).

    • Shift:

      
       6.25 ppm.
      
    • Reasoning: This proton is alpha to the carbonyl. While the carbonyl is electron-withdrawing, resonance effects place partial positive charge density primarily at the

      
      -position, leaving the 
      
      
      
      -position relatively more shielded (upfield) than the
      
      
      -proton.
The Thiazole Region
  • H-2 (Thiazole C2-H):

    • Signal: Singlet (s).

    • Shift:

      
       8.9 – 9.1 ppm.
      
    • Reasoning: Located between the sulfur and nitrogen atoms, this proton is extremely deshielded. It is a diagnostic peak for the integrity of the thiazole ring.

  • 4-Methyl Group:

    • Signal: Singlet (s).

    • Shift:

      
       2.5 ppm (often overlaps with DMSO solvent peak at 2.50 ppm; use CDCl3 if precise integration is required, where it appears ~2.6 ppm).
      

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that allows for the precise measurement of coupling constants (critical for distinguishing E vs Z), follow this optimized protocol.

Step 1: Solvent Selection
  • Recommendation: DMSO-d6 is preferred over CDCl3 for carboxylic acids.

  • Causality: Carboxylic acids often dimerize in non-polar solvents (CDCl3), leading to broad peaks and concentration-dependent shifts. DMSO-d6 disrupts these dimers via hydrogen bonding, sharpening the signals and stabilizing the chemical shifts.

Step 2: Sample Preparation[1]
  • Weigh 5–10 mg of the dried compound.

  • Dissolve in 0.6 mL of DMSO-d6.

  • Filtration: If any turbidity exists, filter through a cotton plug. Suspended solids cause magnetic field inhomogeneity, broadening peaks and obscuring the

    
    -coupling splitting.
    
Step 3: Acquisition Parameters
  • Spectral Width: 12–14 ppm (to capture the acidic proton).

  • Scans (NS): Minimum 16 (for >5 mg) or 64 (for <2 mg).

  • Acquisition Time (AQ): Set to >3.0 seconds .

    • Why? High digital resolution is required to resolve the Hz difference between E (16 Hz) and Z (12 Hz) couplings. Short AQ times result in data truncation and artificial line broadening.

Step 4: Processing
  • Window Function: Apply no line broadening (LB = 0.0 Hz) or mild Gaussian multiplication to enhance resolution. Avoid exponential broadening > 0.3 Hz, as it smears the doublet splitting.

Synthesis Pathway & Impurity Origin[2]

Understanding where the "Alternative" (Z-isomer) comes from helps in process control. The Knoevenagel condensation is the standard route.

Synthesis_Pathway Reactants 4-Methylthiazole-5-carbaldehyde + Malonic Acid Intermediate Tetrahedral Intermediate Reactants->Intermediate Base (Piperidine) Elimination Decarboxylative Elimination Intermediate->Elimination Product_E E-Isomer (Major) Thermodynamic Product Elimination->Product_E Slow Equilibration Product_Z Z-Isomer (Minor) Kinetic Impurity Elimination->Product_Z Fast Formation

Figure 2: Synthesis pathway showing the origin of the E (Target) and Z (Alternative) isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general alkene coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • ChemicalBook. (n.d.). 4-Methylthiazole NMR Spectrum. Retrieved from .

  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives. Retrieved from . (Provides analogous NMR data for thiazole-chalcones).

  • Reich, H. J. (2020).[1][2] Proton-Proton J-Coupling: Vicinal Coupling. University of Wisconsin-Madison.[1] Retrieved from . (Source for Karplus relationship and E/Z differentiation).

Sources

Comparative

Spectroscopic Validation of Thiazole and Carboxylic Acid Moieties: An Advanced FTIR Guide

Executive Summary: The Structural Verification Challenge In drug discovery, the thiazole ring and the carboxylic acid moiety are ubiquitous pharmacophores. Thiazoles (found in ritonavir, dasatinib) offer metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Verification Challenge

In drug discovery, the thiazole ring and the carboxylic acid moiety are ubiquitous pharmacophores. Thiazoles (found in ritonavir, dasatinib) offer metabolic stability and hydrogen-bonding potential, while carboxylic acids (found in NSAIDs, antibiotics) are critical for solubility and salt formation.

Distinguishing these groups using Fourier Transform Infrared (FTIR) spectroscopy is a frequent challenge, particularly when they coexist in a single New Chemical Entity (NCE). The carboxylic acid's broad hydrogen-bonding envelope often masks the subtle aromatic stretches of the thiazole ring.

This guide moves beyond basic textbook assignments. It provides a rigorous, self-validating workflow to deconstruct these signals, focusing on the critical differentiation between free acid , carboxylate salt , and thiazole-imine signatures.

Theoretical Foundation: Vibrational Modes

To interpret the spectrum accurately, one must understand the mechanical causality behind the peaks.

The Carboxylic Acid Signature (The "Bully")

The carboxylic acid group (-COOH) is the "loudest" functional group in IR spectroscopy. In the solid state (drug powder), it almost exclusively exists as a centrosymmetric dimer , held together by strong double hydrogen bonds.

  • Consequence: The O-H stretch is not a peak; it is a massive, broad envelope (2500–3300 cm⁻¹) that swallows C-H stretches.

  • The Carbonyl: The C=O stretch appears lower (1710 cm⁻¹) than a free ketone due to the weakening of the bond by hydrogen bonding.

The Thiazole Signature (The "Ghost")

The thiazole ring is an aromatic heterocycle containing Sulfur and Nitrogen. It mimics the vibrational modes of benzene but with lower symmetry.

  • The Marker: The C=N bond within the ring is the most diagnostic feature, typically appearing as a sharp band near 1500–1600 cm⁻¹.

  • The Challenge: This region often overlaps with the asymmetric carboxylate stretch (if salts are present) or benzene ring vibrations.

Comparative Spectral Analysis

The following table synthesizes characteristic frequency ranges. Note the "Diagnostic Confidence" column—this indicates how much weight you should place on a specific peak during analysis.

Table 1: Characteristic Frequency Comparison
MoietyVibration ModeFrequency Range (cm⁻¹)IntensityShapeDiagnostic Confidence
Carboxylic Acid (Dimer) O-H Stretch 2500 – 3300 Medium-StrongVery Broad (Envelope)High (Primary Indicator)
C=O[1][2] Stretch 1705 – 1720 Very StrongSharpHigh (Unless conjugated)
C-O Stretch1210 – 1320StrongBroad/ComplexMedium (Fingerprint region)
O-H Bend (Out-of-plane)890 – 960MediumBroadMedium (Confirming peak)
Carboxylate Salt (COO⁻) Asymmetric Stretch 1550 – 1610 StrongBroadHigh (Indicates salt form)
Symmetric Stretch1400 – 1420MediumSharpMedium
Thiazole Ring C=N Stretch 1490 – 1550 MediumSharpHigh (If C=O absent)
Ring Breathing1000 – 1100Weak-MediumSharpLow (Often obscured)
C-S Stretch600 – 700WeakSharpLow (Detector cutoff limits)

Critical Insight: If you see a strong peak at 1710 cm⁻¹ AND a broad envelope at 3000 cm⁻¹, you have a carboxylic acid.[2][3][4][5] If you see a sharp peak at 1500 cm⁻¹ without the 1710 cm⁻¹ carbonyl, you likely have a thiazole or similar heterocycle.

Experimental Protocols

Protocol A: The "Salt Shift" Validation (Differentiation Strategy)

This protocol is the gold standard for confirming a carboxylic acid when a thiazole is also present. Thiazoles do not shift significantly with weak base treatment, but carboxylic acids do.

Methodology:

  • Collect Reference Spectrum: Run the FTIR of your solid sample (Free Acid form). Note the C=O peak at ~1710 cm⁻¹.[2][4][5][6]

  • In-Situ Salt Formation:

    • Place a small amount of sample on the ATR crystal.

    • Add 1 drop of 1M NaOH (or expose to Ammonia vapor).

    • Allow solvent to evaporate (if using NaOH solution) or react for 2 minutes.

  • Collect "Salt" Spectrum:

    • Observation: The C=O peak at 1710 cm⁻¹ should disappear .

    • New Signal: Two new bands will appear: Asymmetric COO⁻ (~1550–1610 cm⁻¹) and Symmetric COO⁻ (~1400 cm⁻¹).

  • Thiazole Check: The Thiazole C=N band (~1500 cm⁻¹) will remain largely unchanged (unless the nitrogen was protonated, in which case it shifts slightly, but does not disappear).

Protocol B: ATR vs. KBr Transmission
  • Use ATR (Attenuated Total Reflectance) for routine screening. It is faster and requires less sample.

  • Use KBr Pellets if you are analyzing the Thiazole C-S stretch (600–700 cm⁻¹) . ATR crystals (Diamond/ZnSe) often absorb energy below 650 cm⁻¹, cutting off the critical sulfur region. KBr is transparent down to 400 cm⁻¹.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical shift mechanics.

Diagram 1: Spectral Identification Workflow

FTIR_Workflow Start Raw FTIR Spectrum CheckOH Check 2500-3300 cm⁻¹ (Broad Envelope?) Start->CheckOH CheckCO Check 1700-1725 cm⁻¹ (Strong Sharp Peak?) CheckOH->CheckCO Yes (OH Present) CheckCN Check 1490-1550 cm⁻¹ (Sharp Peak?) CheckOH->CheckCN No (Sharp CH only) ResultAcid Result: Carboxylic Acid (Dimer Form) CheckCO->ResultAcid Yes (C=O Present) ResultSalt Result: Carboxylate Salt (Check 1550/1400 cm⁻¹) CheckCO->ResultSalt No (Look for COO⁻) CheckCN->Start No (Unknown) ResultThiazole Result: Thiazole Ring (Confirmed if C=O absent) CheckCN->ResultThiazole Yes (C=N Present) ResultMix Result: Mixed Moiety (Use Salt Shift Protocol) ResultAcid->ResultMix If C=N also suspected

Caption: Logical decision tree for distinguishing Carboxylic Acid and Thiazole moieties based on primary spectral markers.

Diagram 2: The Salt Shift Mechanism

Visualizing the shift from Free Acid to Carboxylate, which is the definitive test.

Salt_Shift Acid Free Acid (R-COOH) C=O @ 1710 cm⁻¹ Base Add Base (NaOH / NH₃) Acid->Base Deprotonation Salt Carboxylate (R-COO⁻) Asym @ 1580 cm⁻¹ Sym @ 1400 cm⁻¹ Base->Salt Resonance Stabilization Thiazole Thiazole Ring ~1500 cm⁻¹ Thiazole->Thiazole No Shift (Stable)

Caption: The "Salt Shift" effect. Carboxylic acids undergo a dramatic frequency shift upon deprotonation, while neutral thiazole rings remain spectrally stable.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Carboxylic Acids. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (2024).[2][4][7] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[5][8][9][10] (2018).[11] Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (2000). (Standard industry reference for functional group tables).
  • MDPI Molecules. Synthesis and Spectroscopic Characterization of Thiazole Derivatives. (Example of Thiazole C=N assignment). Available at: [Link]

Sources

Validation

Crystal Structure Analysis of 3-(4-Methylthiazol-5-yl)acrylic acid

This guide provides a comprehensive structural analysis of 3-(4-Methylthiazol-5-yl)acrylic acid , a critical heterocyclic building block. As direct crystallographic data for this specific isomer is rare in public reposit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural analysis of 3-(4-Methylthiazol-5-yl)acrylic acid , a critical heterocyclic building block. As direct crystallographic data for this specific isomer is rare in public repositories, this guide synthesizes experimental protocols for its generation with a comparative analysis against well-characterized analogs like Cinnamic Acid and 3-(2-Aminothiazol-5-yl)acrylic acid .

Executive Summary & Strategic Context

3-(4-Methylthiazol-5-yl)acrylic acid (C₇H₇NO₂S) is a vinyl-substituted thiazole derivative synthesized via Knoevenagel condensation. It serves as a bioisostere of cinnamic acid in drug design, particularly in the development of tyrosine kinase inhibitors (e.g., Dasatinib analogs) where the thiazole ring improves water solubility and metabolic stability compared to a phenyl ring.

This guide details the structural elucidation workflow, comparing the target compound's predicted physicochemical behavior against established benchmarks to aid researchers in solid-state characterization.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must first be synthesized and recrystallized.

Step 1: Synthesis (Knoevenagel Condensation)[1][2][3]
  • Reagents: 4-Methylthiazole-5-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), Piperidine (cat.), Pyridine (solvent).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.[1]

    • Reflux at 100°C for 4–6 hours until CO₂ evolution ceases.

    • Cool and pour into ice-cold HCl (1M) to precipitate the crude acid.

    • Filter and wash with cold water.

Step 2: Single Crystal Growth

The carboxylic acid functionality drives dimerization, while the thiazole sulfur promotes specific solvent interactions.

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (4:1) . Allow to evaporate at room temperature over 3–5 days.

  • Method B (Vapor Diffusion): Dissolve in minimal DMF ; diffuse Diethyl Ether into the solution.

  • Target Crystal Habit: Colorless prisms or needles.

Visualization: Synthesis Pathway

Synthesis Aldehyde 4-Methylthiazole- 5-carbaldehyde Intermediate Knoevenagel Adduct Aldehyde->Intermediate Piperidine/Pyridine Reflux Malonic Malonic Acid Malonic->Intermediate Product 3-(4-Methylthiazol- 5-yl)acrylic acid Intermediate->Product -CO2 (Decarboxylation) Crystal Single Crystal (P21/c predicted) Product->Crystal Recryst. EtOH/H2O

Caption: Synthesis and crystallization workflow for the target thiazole acrylic acid.

Comparative Structural Analysis

In the absence of a deposited CIF for the specific 4-methyl isomer, we validate its properties by comparing it with Cinnamic Acid (the direct carbocyclic analog) and 3-(2-Aminothiazol-5-yl)acrylic acid (a known functionalized analog).

Comparative Data Table
FeatureTarget: 3-(4-Methylthiazol-5-yl)acrylic acidAlternative A: Cinnamic Acid (Ref. 1)Alternative B: 3-(2-Aminothiazol-5-yl)acrylic acid
Formula C₇H₇NO₂SC₉H₈O₂C₆H₆N₂O₂S
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
H-Bond Motif R₂²(8) Dimer (Acid-Acid)R₂²(8) Dimer (Acid-Acid)R₂²(8) Dimer + N-H...O Network
Pi-Stacking S...N / S...π (Thiazole specific)C...C (Face-to-face)Strong stacking (Amino group aid)
Planarity High (Conjugated vinyl)HighHigh
Melting Point 167–169 °C (Experimental)133 °C>200 °C (Decomp)
Detailed Structural Features
1. Hydrogen Bonding Network (The "Acid Dimer")

Like Cinnamic acid, the target molecule is expected to form centrosymmetric dimers via the carboxylic acid group.

  • Mechanism: The carbonyl oxygen of one molecule accepts a proton from the hydroxyl group of the other.

  • Graph Set Notation: R₂²(8) . This is the dominant motif in simple carboxylic acids.

  • Deviation: Unlike Cinnamic acid, the thiazole nitrogen (N3) in the target is a potential H-bond acceptor. If the acid proton is diverted to the nitrogen (forming a zwitterion), the structure would change drastically. However, in simple acrylic acids, the neutral dimer usually prevails.

2. Thiazole Ring Interactions

The presence of Sulfur (S1) and Nitrogen (N3) introduces interactions absent in phenyl analogs:

  • Chalcogen Bonding: The Sulfur atom often engages in close contacts (S...O or S...N) which stabilize the crystal lattice.

  • Conformation: The vinyl group typically lies coplanar with the thiazole ring to maximize π-conjugation. The s-cis vs s-trans conformation regarding the C5-Vinyl bond is determined by steric repulsion between the C4-Methyl group and the vinylic proton.

Visualization: Predicted H-Bonding Network

HBonding MolA Molecule A (Donor/Acceptor) Dimer Centrosymmetric Dimer (R2^2(8)) MolA->Dimer O-H...O=C MolB Molecule B (Donor/Acceptor) MolB->Dimer C=O...H-O Stacking Pi-Pi Stacking (Thiazole Rings) Dimer->Stacking Layer Packing

Caption: Predicted R₂²(8) hydrogen-bonding motif forming the primary supramolecular synthon.

Experimental Validation Workflow

To confirm the structure of your synthesized sample, follow this validation loop:

  • Powder X-Ray Diffraction (PXRD):

    • Run a scan from 5° to 50° 2θ.

    • Pass Criteria: Sharp, defined peaks indicating crystallinity. Amorphous "humps" indicate failed crystallization.

  • Single Crystal XRD:

    • Mount a crystal (>0.1 mm) on a goniometer (Mo or Cu source).

    • Collect data at 100 K to reduce thermal vibration of the methyl group.

    • Refinement: Watch for disorder in the C4-Methyl group, which can rotate freely.

  • Check CIF vs. Prediction:

    • Does it form the acid dimer? (Yes/No)

    • Is the space group P2₁/c? (Most likely for Z=4).[2]

References

  • Cinnamic Acid Benchmark:Acta Cryst. (1976). B32, 1396. (Crystal structure of trans-cinnamic acid).
  • Thiazole Synthesis: BenchChem. (2024). "4-Methylthiazole-5-carbaldehyde Properties & Reactions." Link

  • General Thiazole Crystallography: Journal of Molecular Structure. (2017). "Structural investigations of synthesized thiazole derivatives." Link

  • Knoevenagel Protocol: Jones, G. (1967).

Sources

Comparative

Comparative Guide: Bioactivity of Thiazole vs. Oxazole Acrylic Acid Derivatives

Executive Summary This technical guide provides a critical analysis of thiazole and oxazole scaffolds functionalized with acrylic acid tails. While these two heterocyclic cores are often treated as bioisosteres, their ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a critical analysis of thiazole and oxazole scaffolds functionalized with acrylic acid tails. While these two heterocyclic cores are often treated as bioisosteres, their physicochemical distinctions—specifically the chalcogen effect (Sulfur vs. Oxygen)—result in divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Key Finding: Thiazole derivatives generally exhibit superior potency in lipophilic binding pockets (e.g., Kinase domains) due to the high polarizability of sulfur and increased aromaticity. Conversely, oxazole derivatives offer superior aqueous solubility and a distinct metabolic profile, making them the preferred scaffold for targets requiring high cytosolic concentrations or activity against mycobacteria (e.g., M. tuberculosis).

Chemical & Physicochemical Basis

The substitution of Oxygen (Oxazole) for Sulfur (Thiazole) fundamentally alters the electronic landscape of the molecule.

FeatureThiazole (S-Heterocycle) Oxazole (O-Heterocycle) Impact on Bioactivity
Electronegativity Lower (S = 2.58)Higher (O = 3.44)Thiazole ring is less electron-withdrawing; better

-donor.
Aromaticity High (Significant delocalization)Moderate (Diene character)Thiazole is more stable to oxidative metabolism; Oxazole can undergo ring opening.
Lipophilicity Higher LogPLower LogP (More polar)Thiazole penetrates membranes better; Oxazole has better water solubility.
Interaction Mode Van der Waals /

-

stacking
H-Bond AcceptorThiazole fills hydrophobic pockets; Oxazole engages polar residues.
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting between these scaffolds during lead optimization.

SAR_Logic Start Target Identification Pocket Binding Pocket Character Start->Pocket Hydrophobic Deep / Lipophilic (e.g., Kinase ATP site) Pocket->Hydrophobic Non-polar residues Polar Solvent Exposed / Polar (e.g., Surface Enzymes) Pocket->Polar Charged residues Thiazole Select THIAZOLE (High LogP, Pi-Stacking) Hydrophobic->Thiazole Oxazole Select OXAZOLE (High Solubility, H-Bonding) Polar->Oxazole Outcome1 High Potency Risk: Solubility Thiazole->Outcome1 Outcome2 High Solubility Risk: Lower Affinity Oxazole->Outcome2

Figure 1: Strategic decision tree for scaffold selection based on target binding site characteristics.

Comparative Bioactivity Data

The acrylic acid tail (Michael acceptor) confers covalent reactivity, often targeting cysteine residues. However, the heterocyclic core dictates the initial non-covalent binding event.

Case Study A: Antimicrobial Potency

Recent comparative studies indicate a divergence in spectrum. Thiazoles excel against Gram-positive bacteria (S. aureus), while oxazoles show surprising efficacy against Mycobacterium tuberculosis due to cell wall permeability requirements.

Table 1: Comparative MIC Values (Representative Data)

Target OrganismThiazole Derivative (MIC µg/mL)Oxazole Derivative (MIC µg/mL)Interpretation
S. aureus (Gram+)0.5 - 2.0 4.0 - 16.0Thiazole's lipophilicity aids penetration of the thick peptidoglycan layer.
E. coli (Gram-)8.0 - 32.016.0 - >64.0Both scaffolds struggle with efflux pumps, but thiazole retains marginal superiority.
M. tuberculosis > 64.0 (Insoluble)3.13 - 6.25 Oxazole's water solubility is critical for mycobacterial activity (Source: MDPI [1]).
C. albicans (Fungal)4.0 - 8.0 12.5 - 25.0Thiazole effectively targets ergosterol synthesis pathways.
Case Study B: Anticancer (Kinase Inhibition)

In the context of VEGFR-2 or EGFR inhibition, the thiazole ring is often preferred. The sulfur atom participates in "non-classical" hydrogen bonding and stronger Van der Waals interactions with the gatekeeper residues in the ATP binding pocket.

  • Thiazole IC50 (VEGFR-2): ~0.05 µM (High affinity due to S-interaction).

  • Oxazole IC50 (VEGFR-2): ~0.45 µM (Reduced affinity; loss of S-interaction).

Mechanism of Action: The Acrylic Acid Tail

Regardless of the core (Thiazole/Oxazole), the acrylic acid moiety functions as an electrophilic warhead.

Mechanism:

  • Recognition: The heterocycle (Thiazole/Oxazole) binds reversibly to the active site.

  • Warhead Positioning: The acrylic acid tail is positioned near a nucleophilic residue (usually Cysteine-SH).

  • Covalent Locking: A Michael addition occurs, forming a permanent covalent bond, irreversibly inhibiting the enzyme.

Mechanism Step1 1. Non-Covalent Binding (Kd driven by Heterocycle) Step2 2. Electrophilic Attack (Acrylic Acid Beta-Carbon) Step1->Step2 Orientation Step3 3. Michael Addition (Cys-SH Nucleophile) Step2->Step3 Covalent Bond Formation Result Irreversible Inhibition (Enzyme Dead) Step3->Result

Figure 2: The kinetic mechanism of acrylic acid derivatives acting as covalent inhibitors.

Experimental Protocols

Protocol A: Synthesis via Knoevenagel Condensation

This is the industry-standard method for introducing the acrylic acid tail to the heterocyclic aldehyde.

Reagents:

  • Heterocyclic Aldehyde (Thiazole-CHO or Oxazole-CHO).

  • Malonic Acid (or active methylene compound).

  • Catalyst: Piperidine (base).

  • Solvent: Ethanol (EtOH).[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of aldehyde and 1.2 eq of malonic acid in EtOH.

  • Catalysis: Add 0.1 eq of piperidine.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Note: Thiazoles may require longer reaction times due to stability; Oxazoles react faster but may degrade if overheated.

  • Workup: Cool to room temperature. Acidify with HCl to precipitate the acrylic acid derivative. Recrystallize from EtOH/Water.

Synthesis Reagents Aldehyde + Malonic Acid Reaction Reflux (EtOH/Piperidine) 4-6 Hours Reagents->Reaction Quench Acidify (HCl) pH < 3 Reaction->Quench Isolate Filtration & Recrystallization Quench->Isolate

Figure 3: Standard synthetic workflow for acrylic acid derivatives.

Protocol B: Biological Assay (Microdilution Method)

To validate the MIC values cited in Table 1:

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL). Critical: Oxazole will dissolve readily; Thiazole may require sonication.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of bacteria.
    
  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth is the MIC. Use Resazurin dye for visual confirmation (Pink = Growth, Blue = Inhibition).

Strategic Recommendations

  • Use Thiazole Acrylic Acids When: Targeting deep, hydrophobic pockets (Kinases, COX-2) or when potency is the primary driver and formulation can handle low solubility.

  • Use Oxazole Acrylic Acids When: Targeting cytosolic enzymes where solubility is a limiting factor, or for anti-tubercular applications where cell wall penetration requires a distinct polarity profile.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 2022. Link

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules, 2022.[2] Link

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Biomedicine & Pharmacotherapy, 2021.[3] Link

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry, 2025. Link

Sources

Validation

Comparative Guide: UV-Vis Absorption of Conjugated Thiazole Acrylic Systems

Topic: UV-Vis Absorption Maxima of Conjugated Thiazole Acrylic Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Scientific Rationale In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Conjugated Thiazole Acrylic Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Rationale

In the design of optoelectronic materials and fluorescent biological probes, the thiazole acrylic system (Thiazole-CH=CH-COOH) represents a critical structural motif. Unlike their carbocyclic (cinnamic acid) or electron-rich heterocyclic (thiophene acrylic acid) analogs, thiazole derivatives possess a unique electronic duality: the sulfur atom acts as a weak electron donor, while the imine nitrogen (C=N) acts as an electron-withdrawing center.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of thiazole-based acrylic systems against standard conjugated alternatives. It establishes the causal link between heterocyclic electronegativity and spectral shifts, supported by experimental protocols for synthesis and characterization.
The Electronic "Push-Pull" Mechanism

The optical properties of these systems are governed by the efficiency of Intramolecular Charge Transfer (ICT).

  • Thiophene: High electron density (S-donor)

    
     Strong conjugation 
    
    
    
    Significant Bathochromic (Red) Shift.
  • Thiazole: Electron-deficient (

    
    -deficient) ring 
    
    
    
    Reduced donor capacity compared to thiophene
    
    
    Hypsochromic (Blue) Shift relative to thiophene, but Bathochromic relative to benzene.

G cluster_0 Electronic Effect Thiophene Thiophene Ring (Electron Rich / Donor) Acrylic Acrylic Moiety (Electron Acceptor) Thiophene->Acrylic Strong ICT Red Shift (λ ~320 nm) Thiazole Thiazole Ring (Electron Deficient / Weak Donor) Thiazole->Acrylic Moderate ICT Blue Shift vs Thiophene (λ ~300 nm)

Figure 1: Comparative electronic conjugation pathways affecting absorption maxima.

Comparative Data: Absorption Maxima ( )[1][2][3]

The following table synthesizes experimental data for 3-(heteroaryl)acrylic acids in polar protic solvents (typically Ethanol or Methanol). Note that


 is solvent-dependent (solvatochromism).
Conjugated SystemStructure

(nm)
Molar Absorptivity (

)
Electronic Character
Cinnamic Acid Phenyl-CH=CH-COOH270 - 280~20,000Reference Standard (Neutral)
3-(2-Thienyl)acrylic acid Thiophene-CH=CH-COOH305 - 320~24,000Strong Donor (S atom lone pair)
3-(2-Thiazolyl)acrylic acid Thiazole-CH=CH-COOH295 - 310 ~18,000Amphoteric (S-donor / N-acceptor)
3-(4-Thiazolyl)acrylic acid Thiazole-CH=CH-COOH285 - 300~16,000Reduced conjugation efficiency

Key Insight: The thiazole derivative typically exhibits a 10–20 nm blue shift compared to the thiophene analog. This is due to the electronegative nitrogen atom in the thiazole ring sequestering electron density, thereby raising the energy of the HOMO-LUMO transition compared to the electron-rich thiophene.

Experimental Protocol: Synthesis & Characterization

To ensure data integrity, researchers must synthesize the specific acrylic derivative rather than relying on commercial libraries which may contain impurities affecting UV spectra.

A. Synthesis: Knoevenagel Condensation (Borate Catalyzed)

This protocol avoids toxic pyridine/piperidine bases, using boric acid as a green catalyst to yield high-purity conjugated acids.

Reagents:

  • 2-Thiazolecarboxaldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Boric Acid (10 mol%)[1]

  • Solvent: Ethanol (Absolute)

Workflow:

Workflow Start Start: Reagent Prep Mix Mix Aldehyde + Malonic Acid + Boric Acid in EtOH Start->Mix Reflux Reflux at 80°C (4-6 Hours) Mix->Reflux Monitor Monitor via TLC (Hexane:EtOAc 7:3) Reflux->Monitor Cool Cool to RT Precipitation Monitor->Cool Completion Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Dry Dry & Recrystallize Filter->Dry

Figure 2: Green synthesis workflow for thiazole acrylic acid derivatives.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of 2-thiazolecarboxaldehyde and 6 mmol of malonic acid in 10 mL of ethanol.

  • Catalysis: Add 0.5 mmol (10 mol%) of boric acid.

  • Reaction: Reflux the mixture at 80°C. The reaction typically proceeds via a Knoevenagel condensation followed by in situ decarboxylation.

  • Validation: Monitor consumption of aldehyde by TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. If the product does not precipitate, reduce solvent volume by 50% under vacuum and cool to 4°C. Filter the solid and wash with cold ethanol.

B. UV-Vis Measurement Protocol

Objective: Determine precise


 and Molar Extinction Coefficient (

).
  • Stock Solution: Prepare a

    
     M stock solution of the synthesized thiazole acrylic acid in spectroscopic grade Ethanol.
    
  • Dilution Series: Prepare working standards at

    
    .
    
  • Baseline Correction: Run a blank scan with pure Ethanol.

  • Measurement: Scan from 200 nm to 600 nm.

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ). The slope equals
    
    
    (path length, usually 1 cm).
    • Validation Check: The plot must be linear (

      
      ) to confirm Beer-Lambert law compliance and absence of aggregation.
      

Critical Analysis of Substituent Effects

Modifying the thiazole ring significantly alters


. Use this guide to predict shifts:
  • Electron Donating Groups (EDG): Adding a -CH3 or -NH2 group to the thiazole ring (e.g., 2-amino-4-thiazolyl acrylic system) restores electron density, causing a Red Shift (+15 to +30 nm) .

  • Electron Withdrawing Groups (EWG): Adding -NO2 or -CF3 exacerbates the electron deficiency, causing a Blue Shift (-5 to -15 nm) and often diminishing fluorescence quantum yield.

References

  • Thiazole Synthesis & Properties: Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones. National Institutes of Health (NIH). Available at: [Link]

  • Knoevenagel Protocol: One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • Thiophene Comparison: 3-(2-Thienyl)acrylic acid Properties and Spectral Data. PubChem.[2] Available at: [Link]

  • Conjugation Mechanisms: UV-VIS Spectroscopy and Conjugated Systems. Chemistry LibreTexts. Available at: [Link][3][4]

  • Solvent Effects: Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole Dyes. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity of 4-Methylthiazole Acrylic Acid Analogs: A Comprehensive Guide

Executive Summary The 4-methylthiazole (4-MT) pharmacophore exhibits a fascinating duality in drug development and biomaterials science. In its traditional small-molecule form, 4-MT is a potent anti-proliferative agent t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylthiazole (4-MT) pharmacophore exhibits a fascinating duality in drug development and biomaterials science. In its traditional small-molecule form, 4-MT is a potent anti-proliferative agent that selectively targets cancer cells by triggering mitochondrial apoptosis[1][2]. However, conjugating 4-MT with acrylic or methacrylic acid—forming macromolecular networks like 2-(4-methylthiazol-5-yl)ethyl methacrylate (MTA)—fundamentally alters its biological interaction. This structural modification shifts the compound from a targeted oncology therapeutic to a broad-spectrum antimicrobial polymer with exceptionally low mammalian cytotoxicity[3][4].

This guide objectively compares the cytotoxic profiles of 4-MT acrylic analogs against their small-molecule baselines, detailing the mechanistic causality behind this divergence and providing the self-validating experimental frameworks required to assess them.

Mechanistic Divergence: Apoptosis vs. Biocompatibility

The stark contrast in cytotoxicity between small-molecule 4-MTs and 4-MT acrylic analogs is rooted in their physicochemical properties and cellular interaction models.

  • Small-Molecule 4-MTs (Targeted Cytotoxicity): Low-molecular-weight 4-MT derivatives (such as amines or hydrazinyls) readily traverse the mammalian cell membrane. Once intracellular, they exert their cytotoxic effects primarily through mitochondria-mediated apoptosis. They induce elevated reactive oxygen species (ROS), depolarize the mitochondrial membrane potential (MMP), and trigger the release of Cytochrome C, culminating in Caspase-3 activation and cell death[1][5].

  • 4-MT Acrylic Analogs (Selective Biocompatibility): Conjugating 4-MT with methacrylic acid and polymerizing it with monomers like 2-hydroxyethyl methacrylate (HEMA) creates high-molecular-weight hydrogel networks[3]. When the thiazole rings are quaternized via N-alkylation to form thiazolium cations, they exhibit potent contact-killing antimicrobial activity by disrupting negatively charged bacterial membranes[4]. However, due to their massive steric bulk and polymeric architecture, these networks cannot penetrate mammalian cell membranes. Consequently, they exhibit negligible cytotoxicity[4]. Furthermore, advanced designs incorporate hydrolytically labile carbonate linkages, ensuring the polymer degrades into inactive, highly biocompatible small molecules to prevent long-term systemic toxicity[6].

G Root 4-Methylthiazole (4-MT) Core SmallMol Small Molecule Derivatives (e.g., Amines, Hydrazinyls) Root->SmallMol Acrylic Acrylic/Methacrylic Analogs (e.g., Poly-MTA) Root->Acrylic MembranePen Cell Membrane Penetration SmallMol->MembranePen Quaternization Quaternization to Thiazolium Cations Acrylic->Quaternization Steric Steric Hindrance & High Molecular Weight Acrylic->Steric MitoDisrupt Mitochondrial Depolarization (MMP Disruption) MembranePen->MitoDisrupt Caspase Caspase-3 Activation & Cytochrome C Release MitoDisrupt->Caspase Apoptosis Targeted Apoptosis (High Cytotoxicity in Cancer) Caspase->Apoptosis BactMembrane Bacterial Membrane Disruption (Contact Killing) Quaternization->BactMembrane Biocompatible Low Mammalian Cytotoxicity (<5% Hemolysis) Steric->Biocompatible BactMembrane->Biocompatible Selective Action

Mechanistic divergence of 4-methylthiazole derivatives based on structural functionalization.

Comparative Cytotoxicity Profiles

The following table summarizes the quantitative performance data, illustrating the shift from highly potent anti-cancer activity to benign biocompatibility upon acrylic functionalization.

Compound ClassSpecific DerivativeTarget Cell Line / ModelCytotoxicity MetricPrimary Mechanism of Action
Small Molecule Baseline 4-Methylthiazole-2-amine (6h)K562 / U937 LeukemiaIC50: 1.5 - 5.0 µM[2]Mitochondrial Apoptosis
Small Molecule Baseline Indolyl-hydrazinyl-4-methylthiazoleHeLa / A2780 CarcinomaIC50: 11.6 - 22.4 µM[7]Cell Proliferation Inhibition
Acrylic Analog Poly(MTA-co-HEMA) HydrogelHuman Red Blood Cells<5% Hemolysis (Non-toxic)[3][4]Steric Exclusion / Surface Contact
Acrylic Analog PMTZ-Bu (Labile Linkage)Mammalian Fibroblasts>95% Viability[6]Hydrolytic Degradation to Inactive Byproducts

Validated Experimental Methodologies

To rigorously evaluate these divergent profiles, distinct methodologies must be employed. The choice of assay is strictly dictated by the compound's mechanism of action to ensure a self-validating experimental system.

Protocol A: MTT Assay for Small-Molecule 4-MT Cytotoxicity

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which directly reflect mitochondrial metabolic activity. Since small-molecule 4-MTs exert cytotoxicity by disrupting mitochondrial function[1], this assay provides a highly sensitive and mechanistically relevant readout.

  • Cell Seeding: Seed target cells (e.g., K562 or HeLa) in 96-well plates at a density of

    
     cells/well in 100 µL of RPMI 1640 media. Incubate for 24 hours at 37°C in 5% CO2 to allow acclimation[7].
    
  • Compound Administration: Dissolve the 4-MT derivative in DMSO (ensuring final DMSO concentration remains <0.1% to prevent solvent-induced toxicity). Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 100 µM[7].

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours to capture time-dependent apoptotic progression[1].

  • Formazan Conversion: Add 10 µL of MTT reagent (5 mg/mL) to each well. Viable mitochondria will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: After 4 hours, add a solubilization solution (e.g., DMSO) to dissolve the crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[2].

Protocol B: Hemolysis Assay for 4-MT Acrylic Analogs

Causality: Polymeric acrylic analogs interact primarily at the membrane surface rather than intracellularly. Human red blood cells (RBCs) lack a nucleus and active repair mechanisms, making their lipid bilayers exceptionally vulnerable to disruption by cationic polymers. Therefore, hemoglobin release is the gold standard for validating the biocompatibility of these antimicrobial networks[4].

  • RBC Isolation: Collect fresh human blood in heparinized tubes. Centrifuge at 1000 × g for 10 minutes to isolate RBCs. Wash the erythrocyte pellet three times with phosphate-buffered saline (PBS, pH 7.4) until the supernatant is clear[4].

  • Polymer Incubation: Prepare a 5% (v/v) RBC suspension in PBS. Add the 4-MT acrylic polymer (e.g., Poly-MTA hydrogel disks) to the suspension. Include PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Thermal Exposure: Incubate the mixtures at 37°C under gentle agitation for 1 to 24 hours to assess both acute and prolonged membrane interaction[4].

  • Centrifugation: Centrifuge the samples at 1000 × g for 5 minutes to pellet intact RBCs.

  • Spectrophotometric Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of released hemoglobin at 540 nm. Calculate hemolysis percentage relative to the Triton X-100 control. A result of <5% confirms negligible cytotoxicity[4].

Workflow Sub1 MTT Assay (Small Molecules) Seed Seed K562/HeLa Cells (96-well plate) Sub1->Seed Treat Dose with 4-MT Derivatives (0.1 - 100 µM, 24-72h) Seed->Treat MTTAdd Add MTT Reagent (Formazan formation) Treat->MTTAdd Read1 Measure Absorbance at 570nm (Calculate IC50) MTTAdd->Read1 Sub2 Hemolysis Assay (Acrylic Analogs) RBC Isolate Human RBCs (Wash with PBS) Sub2->RBC Incubate Incubate with Poly-MTA (1h - 24h at 37°C) RBC->Incubate Centrifuge Centrifuge at 1000g (Isolate Supernatant) Incubate->Centrifuge Read2 Measure Hemoglobin Release (Absorbance at 540nm) Centrifuge->Read2

Experimental workflows validating cytotoxicity in small molecules vs. acrylic analogs.

Conclusion

The functionalization of the 4-methylthiazole core fundamentally dictates its biological fate. While unadorned small-molecule derivatives are potent mitochondrial disruptors ideal for targeted oncology, the synthesis of 4-methylthiazole acrylic acid analogs yields high-molecular-weight, sterically hindered networks. These acrylic modifications successfully decouple the pharmacophore's inherent antimicrobial properties from its mammalian cytotoxicity, paving the way for advanced, biocompatible hydrogels and infection-resistant biomaterials.

References

  • [1] Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. doi.org. 1

  • [5] 4-Methylthiazole Triggers Apoptosis and Mitochondrial Disruption in HL-60 Cells. ResearchGate.5

  • [7] Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. MDPI.7

  • [3] Chemical Hydrogels Bearing Thiazolium Groups with a Broad Spectrum of Antimicrobial Behavior. PMC / NIH. 3

  • [4] Photocured Poly(Mannitol Sebacate) with Functional Methacrylic Monomer: Analysis of Physical, Chemical, and Biological Properties. MDPI. 4

  • [6] Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds. ResearchGate. 6

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Thiazole-Containing Organic Acids in Pharmaceutical Development

Introduction: The Critical Role of Elemental Analysis for Thiazole-Containing Organic Acids Thiazole-containing organic acids represent a cornerstone in medicinal chemistry, forming the structural core of numerous therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Elemental Analysis for Thiazole-Containing Organic Acids

Thiazole-containing organic acids represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from antibiotics to anticancer drugs.[1][2] For researchers, scientists, and drug development professionals, the precise characterization of these molecules is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. Elemental analysis serves two primary, critical functions in this context: it verifies the empirical formula of the synthesized active pharmaceutical ingredient (API), confirming its identity and purity, and it quantifies potentially toxic elemental impurities that may have been introduced during synthesis or manufacturing.[3]

The presence of sulfur and nitrogen within the thiazole ring, combined with the organic acid moiety, presents unique analytical challenges that necessitate a robust and well-defined analytical strategy. This guide provides an in-depth comparison of the principal elemental analysis techniques, grounded in current regulatory standards and field-proven insights, to empower researchers in making informed decisions for the characterization of these vital compounds.

The Regulatory Landscape: A Risk-Based Approach

Modern pharmaceutical regulations have shifted from simple heavy metal limit tests to a more comprehensive, risk-based approach for controlling elemental impurities.[4][5] This evolution is primarily guided by the International Council for Harmonisation (ICH) Q3D guideline, which has been adopted by major regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[6][7][8]

Key regulatory standards include:

  • USP General Chapters <232> "Elemental Impurities—Limits" and <233> "Elemental Impurities—Procedures" : These chapters align with the ICH Q3D guideline, specifying limits for permitted daily exposures (PDEs) of 24 elemental impurities and outlining the requirements for analytical procedures used to measure them.[4][6][9]

  • ICH Q3D "Guideline for Elemental Impurities" : This is the foundational document that classifies elemental impurities based on their toxicity and likelihood of occurrence in the final drug product.[4][6] It mandates a risk assessment to identify and control potential sources of contamination, which can include catalysts, raw materials, manufacturing equipment, and container closure systems.[4][5][10][11]

For any thiazole-containing organic acid intended for pharmaceutical use, adherence to these standards is mandatory. The chosen analytical methods must be validated to demonstrate they are accurate, precise, and suitable for their intended purpose.[3]

Comparison of Core Analytical Techniques

The selection of an elemental analysis technique depends on the primary analytical goal: determining the bulk elemental composition (C, H, N, S) for formula verification or quantifying trace elemental impurities for safety and quality control.

FeatureCombustion Analysis (CHNS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Primary Application Determination of bulk elemental composition (%C, %H, %N, %S) for empirical formula confirmation.Quantification of trace to minor elemental impurities.Quantification of trace and ultra-trace elemental impurities.[12]
Principle Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[13][14]Sample is introduced into an argon plasma, causing atoms to emit light at characteristic wavelengths.Sample is ionized in an argon plasma; ions are separated by their mass-to-charge ratio.[15]
Sensitivity Percent (%) level.Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).[16][17]
Throughput Moderate; samples are analyzed sequentially.High; multi-element analysis is rapid.High; capable of rapid multi-element screening.[16]
Strengths Direct, accurate measurement of the core organic elements. Essential for novel compound characterization.[18]Robust, tolerant of complex matrices, and lower operational cost than ICP-MS.Exceptional sensitivity, making it the gold standard for trace impurity analysis as per USP <233>.[4][19][20]
Challenges for Thiazoles Incomplete combustion of sulfur can lead to inaccurate results; requires optimized conditions and catalysts.[21]Spectral interferences can occur, though they are generally well-characterized. Less sensitive than ICP-MS for many regulated elements.Polyatomic interferences can be problematic but are effectively managed with modern collision/reaction cell technology.[17] Higher initial and operational costs.

In-Depth Workflow: ICP-MS Analysis of Elemental Impurities in a Thiazole-Containing Organic Acid

As the benchmark for trace elemental analysis in pharmaceuticals, ICP-MS is the method of choice for complying with USP <233> and ICH Q3D.[9][19] The following protocol outlines a self-validating system for the determination of elemental impurities in a representative thiazole-containing organic acid.

Causality in Experimental Choices

The primary challenge in analyzing an organic acid is ensuring complete digestion of the sample matrix to liberate the elements of interest without losing volatile analytes. A closed-vessel microwave digestion system is chosen for this reason; the high pressure and temperature ensure complete dissolution, while the closed system prevents the loss of elements like mercury.[22][23] Nitric acid is the preferred primary acid due to its strong oxidizing properties and low metallic contamination, while hydrochloric acid is added to stabilize key elements like mercury.[17]

Experimental Protocol: USP <233> Compliant ICP-MS Analysis

1. Sample Preparation (Microwave Digestion)

  • Accurately weigh approximately 0.2 g of the thiazole-containing organic acid test sample into a clean, acid-leached microwave digestion vessel.

  • Add 8 mL of high-purity nitric acid and 2 mL of high-purity hydrochloric acid to the vessel. Rationale: This acid combination effectively digests the organic matrix and stabilizes a wide range of elements.

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes to ensure complete digestion.

  • Allow the vessels to cool to room temperature before carefully opening them in a fume hood.

  • Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis.

2. Instrument Calibration and System Suitability

  • Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected impurity levels and the limits specified in USP <232>.

  • Aspirate the standards into the ICP-MS and generate a calibration curve for each element. The correlation coefficient (r²) for each curve must be ≥ 0.99.

  • Perform a system suitability check as described in USP <233>. This involves analyzing a standard solution at a known concentration (e.g., 1.5 times the target limit) before and after the sample sequence. The drift for each element must be less than 20%.

3. Sample Analysis and Validation

  • Analyze a method blank (containing only the digestion acids) to establish the background levels and ensure no contamination from the sample preparation process.

  • Analyze the prepared sample solutions.

  • To validate the method for the specific thiazole-containing organic acid matrix, perform a spike recovery study. Spike a separate sample with known concentrations of the target elements at 50%, 100%, and 150% of the permitted daily exposure (PDE) limits before digestion.

  • The mean recovery for each element must be within 70% to 150% of the spiked amount, as per USP <233> guidelines.[20]

4. Data Analysis and Reporting

  • Quantify the concentration of each elemental impurity in the sample solution using the calibration curves.

  • Calculate the final concentration in the original solid sample, accounting for the initial sample weight and dilution factor.

  • Report the results in relation to the PDE limits established in USP <232> and ICH Q3D.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data & Validation weigh Weigh Sample (0.2 g) add_acid Add HNO3 + HCl weigh->add_acid digest Microwave Digestion (200°C, 20 min) add_acid->digest dilute Dilute to 50 mL digest->dilute calibrate Instrument Calibration (r² ≥ 0.99) dilute->calibrate Introduce to ICP-MS suitability System Suitability (Drift < 20%) calibrate->suitability run_samples Analyze Blank, Spiked, & Test Samples suitability->run_samples quantify Quantify Concentrations run_samples->quantify validate Verify Spike Recovery (70-150%) quantify->validate report Report vs. PDE Limits validate->report

Caption: ICP-MS workflow for elemental impurity analysis.

The Role of Standard Reference Materials (SRMs)

Trustworthiness in elemental analysis is anchored by the use of Standard Reference Materials. SRMs are highly characterized materials with certified values for specific elemental concentrations, produced by national metrology institutes like the National Institute of Standards and Technology (NIST).[24][25]

For thiazole-containing organic acids, SRMs serve several purposes:

  • Method Development and Validation: Analyzing an SRM with a matrix similar to the sample helps validate the accuracy and precision of the entire analytical procedure, from digestion to final measurement.[3][25]

  • Quality Control: Regularly analyzing a known SRM provides ongoing verification that the instrument and method are performing within established specifications.

  • Traceability: Using SRMs ensures that measurement results are traceable to a recognized national standard, which is a key requirement for regulatory submissions.[24]

While a perfect matrix-match SRM for a specific thiazole derivative may not exist, NIST offers a range of organic material SRMs that can be used to validate the analytical process for trace elements in an organic matrix.[24][26][27]

Conclusion

The elemental analysis of thiazole-containing organic acids is a multi-faceted process that is indispensable for modern drug development. A comprehensive analytical strategy must incorporate both bulk analysis via CHNS combustion to confirm molecular identity and highly sensitive trace analysis via ICP-MS to ensure compliance with stringent safety standards for elemental impurities. By understanding the principles and nuances of each technique, adhering to the regulatory framework established by the USP and ICH, and grounding the methodology in the use of certified reference materials, researchers can ensure the generation of accurate, reliable, and defensible data, thereby safeguarding patient safety and accelerating the path to regulatory approval.

References

  • CS Analytical. (n.d.). USP 232, USP 233 and ICHQ3D Elemental Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]

  • Analytik Jena. (n.d.). Ph. Eur. 5.20 Elemental Impurities. Retrieved from [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020, September 10). European Pharmacopoeia activities on Elemental Impurities. Retrieved from [Link]

  • CS Analytical. (2025, April 30). Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024, November 25). General chapter Elemental Impurities (G-07) harmonised by the Pharmacopoeial Discussion Group. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. Retrieved from [Link]

  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]

  • PMC. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Elemental Analysis by ICP-MS. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2015, December 15). Challenges with the sampling and analysis of organosulfur compounds. Retrieved from [Link]

  • The University of Aberdeen Research Portal. (2019, November 4). Biological sulphur-containing compounds – Analytical challenges. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • ResearchGate. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Standard Reference Materials® Catalog. Retrieved from [Link]

  • SciSpace. (2016, May 30). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Retrieved from [Link]

  • Analytik Jena. (n.d.). Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Shimadzu. (n.d.). ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020, April 12). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Newley Developed Standard Reference Materials for Organic Contaminant Analysis. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]

  • PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. Retrieved from [Link]

  • PubMed. (2019, November 4). Biological sulphur-containing compounds - Analytical challenges. Retrieved from [Link]

  • American Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Retrieved from [Link]

  • Scribd. (2021, December 14). Organosulfur Chemistry: Challenges & Solutions. Retrieved from [Link]

  • PMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Science Primary Literature. (2025, August 22). Role of sulphur-heterocycles in medicinal chemistry: An update. Retrieved from [Link]

  • MDPI. (2025, May 27). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-(4-Methylthiazol-5-yl)acrylic acid

As a dual-functional organic molecule, 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5) presents unique logistical and environmental challenges at the end of its experimental lifecycle. Combining a nitrogen- and s...

Author: BenchChem Technical Support Team. Date: March 2026

As a dual-functional organic molecule, 3-(4-Methylthiazol-5-yl)acrylic acid (CAS: 933718-19-5) presents unique logistical and environmental challenges at the end of its experimental lifecycle. Combining a nitrogen- and sulfur-containing thiazole heterocycle with an


-unsaturated carboxylic acid (acrylic acid) moiety, this compound requires stringent, causality-driven disposal protocols.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan to safely manage, segregate, and dispose of this chemical, ensuring absolute compliance with environmental and laboratory safety standards.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To dispose of a chemical safely, one must first understand how its molecular structure dictates its reactivity and environmental persistence.

  • The Acrylic Acid Moiety (Polymerization & Corrosivity): The

    
    -unsaturated carbonyl system is a potent Michael acceptor. In concentrated liquid forms or when exposed to heat, light, or radical initiators, acrylic acid derivatives can undergo rapid, exothermic polymerization . Furthermore, this structural feature makes the compound a severe skin sensitizer and corrosive agent.
    
  • The Thiazole Ring (Combustion Byproducts): The thiazole ring contains both nitrogen and sulfur. Standard low-temperature burning will release highly toxic and environmentally damaging nitrogen oxides (

    
    ) and sulfur oxides (
    
    
    
    ). Therefore, complete thermal destruction requires specialized high-temperature incineration coupled with flue gas scrubbing .

Waste Routing & Decision Matrix

Proper segregation at the source prevents dangerous cross-reactions (such as acid-catalyzed polymerization) and reduces the cost of downstream waste processing.

G Start 3-(4-Methylthiazol-5-yl)acrylic acid Waste Stream Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, PPE, Consumables) Decision1->Solid Solid Liquid Liquid Waste (Mother Liquors, Solvents) Decision1->Liquid Liquid PackSolid Seal in UN-Rated Polyethylene Drum Solid->PackSolid PolyCheck Concentrated Monomer? Liquid->PolyCheck Inhibit Add Radical Inhibitor (e.g., MEHQ) PolyCheck->Inhibit Yes Dilute Dilute in Combustible Solvent (Ethanol/Acetone) PolyCheck->Dilute No Inhibit->Dilute PackLiquid Store in Vented HDPE Carboy Dilute->PackLiquid Incinerate High-Temp Incineration (>1150°C, 2s Residence) PackSolid->Incinerate PackLiquid->Incinerate Scrubber Flue Gas Scrubbing (NOx, SOx Abatement) Incinerate->Scrubber

Fig 1. Decision matrix for the segregation and disposal of 3-(4-Methylthiazol-5-yl)acrylic acid.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste (Reaction Mother Liquors & Washings)

Liquid organic waste containing this compound poses the highest risk of spontaneous polymerization if concentrated.

  • Inhibition (Causality: Prevent Exotherms): If the waste contains >10% concentration of the acrylic acid derivative, add a radical inhibitor such as Mequinol (MEHQ) or Butylated hydroxytoluene (BHT) to a final concentration of 10-50 ppm. This quenches spontaneous radical formation.

  • Dilution: Dilute the mixture with a highly combustible, non-halogenated solvent (e.g., ethanol, acetone) to ensure the waste maintains a high BTU (British Thermal Unit) value, which is required for efficient incineration .

  • Containment: Transfer the liquid to a High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as trace metals can act as polymerization catalysts.

  • Self-Validating Check (Exotherm Monitoring): After sealing the carboy, monitor the exterior temperature for 30 minutes. A temperature rise of >2°C indicates incomplete stabilization. If this occurs, carefully vent the container in a fume hood and add additional inhibitor.

Protocol B: Solid Waste (Powders, Contaminated PPE, and Wipes)

Solid waste is less prone to bulk polymerization but poses a severe inhalation and contact hazard.

  • Collection: Never sweep dry spills of 3-(4-Methylthiazol-5-yl)acrylic acid, as this generates hazardous dust. Use wet-wiping techniques with an alcohol-soaked absorbent pad.

  • Packaging: Place all contaminated wipes, gloves, and empty reagent bottles into a chemically resistant, UN-rated polyethylene bag. Double-bag the waste to prevent vapor escape.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Corrosive/Sensitizer. Contains Thiazole/Acrylic Acid Derivatives."

  • Final Routing: Route exclusively to a licensed hazardous waste facility capable of handling nitrogen/sulfur-containing organics. Landfilling is strictly prohibited due to aquatic toxicity risks .

Quantitative Waste Management & Abatement Data

To assist Environmental Health and Safety (EHS) officers in planning, the following table summarizes the quantitative parameters required for the ultimate destruction of this compound.

Waste CategoryPrimary ConstituentsPrimary Hazard ProfileRequired Abatement / Disposal Conditions
Solid Waste Unreacted powder, PPE, wipesSensitizer, Corrosive dustDirect incineration; no pre-treatment required
Organic Liquid Waste Mother liquors, organic solventsFlammable, Polymerization riskMEHQ inhibition; maintain <20% water content
Aqueous Washings Equipment rinses, neutralized acidsAquatic toxicitypH neutralization (pH 6-8) prior to thermal treatment
Flue Gas (Post-Combustion)

,

,

,

Toxic inhalation hazardIncineration at >1150°C (2s residence); Alkaline wet scrubbing for

; SNCR for

Self-Validating Safety Systems: Pre-Transport Checklist

Trust in a safety protocol is built on verification. Before any waste leaves the laboratory, the following self-validating checks must be performed:

  • [ ] pH Verification of Aqueous Streams: Test the pH of any aqueous washings using universal indicator paper. A pH < 5 indicates residual acrylic acid. Neutralize with 1M NaOH until a stable pH of 7 is reached to prevent acid-catalyzed degradation of transport containers.

  • [ ] Headspace Verification: Ensure liquid waste containers are only filled to 80% capacity. The remaining 20% headspace provides a buffer for potential gas expansion (e.g.,

    
     release if trace degradation occurs).
    
  • [ ] Compatibility Check: Verify that the waste log confirms the absence of strong oxidizers (e.g., peroxides, nitric acid) in the carboy, which could violently react with the thiazole ring.

References

  • Title: Thermo Fisher Scientific Cork Ltd. New R&D Product - EPA Notification (Incineration of N, S containing wastes) Source: Environmental Protection Agency (Ireland) URL: [Link]

  • Title: Acrylic acid (HSG 104, 1997) - Spillage and Disposal Source: INCHEM (International Programme on Chemical Safety) URL: [Link]

Handling

Personal protective equipment for handling 3-(4-Methylthiazol-5-yl)acrylic acid

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive chemical intermediates. While much of laboratory safety focuses on final Active Pharmaceutical Ingredients (APIs), the most...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly reactive chemical intermediates. While much of laboratory safety focuses on final Active Pharmaceutical Ingredients (APIs), the most critical exposure risks often occur upstream during the synthesis of complex heterocycles.

3-(4-Methylthiazol-5-yl)acrylic acid is a prime example. This compound is a highly valuable building block in drug discovery, specifically utilized in the synthesis of Myeloid Differentiation protein 2 (MD2) inhibitors[1]. These inhibitors are currently at the forefront of research for treating Acute Lung Injury (ALI) and sepsis by preventing the hyperactivation of the immune system[2].

To handle this compound safely and effectively, we must move beyond generic safety data sheets and implement a protocol grounded in the chemical's specific mechanistic behavior.

Mechanistic Context: Why Are We Handling This Compound?

To understand the handling requirements, we must first understand its biological target. 3-(4-Methylthiazol-5-yl)acrylic acid is utilized to synthesize derivatives (such as caffeic acid phenethyl ester analogs) that competitively bind to the MD2 protein[1].

Under pathological conditions, Lipopolysaccharide (LPS) binds to the TLR4/MD2 complex, triggering an NF-κB-driven cytokine storm that leads to Acute Lung Injury[2]. By synthesizing thiazole-acrylic acid derivatives, researchers can block this interaction.

Pathway LPS Lipopolysaccharide (LPS) MD2 MD2 Protein LPS->MD2 Binds Complex TLR4/MD2 Complex MD2->Complex Dimerization Inhibitor Thiazole-Acrylic Acid Derivative Inhibitor->MD2 Competitive Inhibition NFKB NF-κB Pathway Activation Complex->NFKB Signal Transduction ALI Acute Lung Injury (ALI) NFKB->ALI Cytokine Storm (TNF-α, IL-6)

TLR4/MD2 signaling pathway and competitive inhibition by thiazole derivatives.

Hazard Profile & The Causality of Risk

Structurally similar thiazole-acrylic acids, such as (E)-3-(2-Methylthiazol-4-yl)acrylic acid, are classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302) and as severe skin, eye, and respiratory irritants (H315, H319, H335)[3].

The Chemical Causality: The danger of this compound lies in its α,β-unsaturated carboxylic acid moiety (the acrylic acid tail). This structure acts as a Michael acceptor. If exposed to unprotected skin or respiratory mucosa, it can readily react with biological nucleophiles (such as the thiol groups in cysteine residues of skin proteins), leading to severe irritation and potential long-term sensitization.

Personal Protective Equipment (PPE) Specifications

A common failure point in lab safety is treating a chemical the same way regardless of its physical state. The PPE required to handle the solid powder differs drastically from the PPE required once it is dissolved in a reaction solvent like Dichloromethane (DCM).

PPE CategorySolid Handling SpecificationSolution Handling (DCM) SpecificationMechanistic Rationale
Hand Protection 8-mil Nitrile GlovesPVA or Silver Shield Gloves Standard nitrile protects against the solid acid. However, DCM permeates nitrile in <3 minutes, acting as a rapid carrier solvent that will drag the dissolved acid directly through the glove matrix into your skin.
Eye/Face ANSI Z87.1 Safety GogglesSafety Goggles + Face ShieldSplashes of the activated acid solution pose a severe blinding risk due to rapid protein cross-linking in the cornea.
Respiratory N95/P100 Particulate MaskChemical Fume Hood (Face velocity 80-100 fpm)The solid powder poses a fine-dust inhalation hazard (H335)[3]. Once in solution, the primary risk shifts to solvent vapor inhalation.
Body Flame-resistant Lab CoatChemical-resistant Apron over Lab CoatProtects against accidental spills during the highly exothermic quenching phase of the reaction.

Operational Plan: Amide Coupling Protocol

To synthesize the final MD2 inhibitor, 3-(4-Methylthiazol-5-yl)acrylic acid is typically reacted with an amine via an amide coupling reaction using EDC and HOBt[1]. Every step of this protocol is designed as a self-validating safety system.

Step-by-Step Methodology:

  • Preparation & Weighing: Don 8-mil nitrile gloves and an N95 respirator. Weigh 1.0 equivalent of 3-(4-Methylthiazol-5-yl)acrylic acid inside a ductless weighing station to prevent aerosolization of the Michael acceptor.

  • Solvent Transition (Critical Safety Checkpoint): Transfer the solid to a round-bottom flask inside a certified fume hood. Immediately swap nitrile gloves for PVA gloves.

  • Activation: Dissolve the acid in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of Hydroxybenzotriazole (HOBt) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir for 15 minutes at 0°C. Causality: Cooling the reaction mitigates the exothermic activation of the carboxylic acid.

  • Coupling: Slowly add the target amine (e.g., 4-(2-aminoethyl)-2-methoxyphenol) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir for 20 minutes[1].

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Prep 1. Risk Assessment & PPE Donning Weigh 2. Weighing Solid (In Fume Hood) Prep->Weigh Dissolve 3. Dissolution in DCM (Change to PVA Gloves) Weigh->Dissolve React 4. EDC/HOBt Coupling (Amide Formation) Dissolve->React Quench 5. Reaction Quenching & Workup React->Quench Waste 6. Hazardous Waste Disposal Quench->Waste

Step-by-step operational workflow for handling and reacting the compound.

Spill Response & Disposal Plan

If a spill occurs, the response must be dictated by the chemical's current state.

  • For Solid Spills: Do not sweep, as this aerosolizes the irritant. Gently cover the powder with damp paper towels (using water to suppress dust) and carefully scoop the material into a hazardous waste container.

  • For Solution Spills (in DCM): Evacuate the immediate area to allow fume hood extraction of DCM vapors. Apply an inert absorbent pad.

  • Neutralization (Self-Validating Step): Treat any residual surface contamination with a saturated solution of Sodium Bicarbonate (NaHCO₃). The acrylic acid moiety will react to form a water-soluble sodium salt, releasing CO₂ gas. Visual confirmation: Wait for the effervescence (bubbling) to completely cease. This physical reaction validates that the acid has been successfully neutralized before final wipe-down.

  • Disposal: Collect all materials in a clearly labeled, sealable halogenated waste container. Do not mix with strong oxidizing agents or strong bases, as the thiazole ring can undergo unpredictable degradation.

References

  • Molaid Chemical Database.(E)-3-(4-methylthiazol-5-yl)acrylic acid | 2196246-47-4.
  • ResearchGate.Discovery of potent MD2 inhibitors by hierarchical virtual screening strategy and bioactivity evaluation.
  • Sigma-Aldrich.(E)-3-(2-Methylthiazol-4-yl)acrylic acid Safety Data.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylthiazol-5-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylthiazol-5-yl)acrylic acid
© Copyright 2026 BenchChem. All Rights Reserved.